1,3-Dichloro-5-isocyanobenzene
Description
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Structure
3D Structure
Properties
IUPAC Name |
1,3-dichloro-5-isocyanobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2N/c1-10-7-3-5(8)2-6(9)4-7/h2-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCILZQJNNCXZNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]C1=CC(=CC(=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70209129 | |
| Record name | Benzene, 1,3-dichloro-5-isocyano- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70209129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60357-67-7 | |
| Record name | Benzene, 1,3-dichloro-5-isocyano- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060357677 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1,3-dichloro-5-isocyano- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70209129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1,3-Dichloro-5-isocyanobenzene: Properties, Synthesis, and Application
Section 1: Introduction and Scope
Welcome to a comprehensive technical examination of 1,3-Dichloro-5-isocyanobenzene (CAS No: 34893-92-0), a pivotal chemical intermediate. Also known by its IUPAC name, 3,5-Dichlorophenyl isocyanate, this compound is a highly reactive electrophile, a characteristic dictated by its potent isocyanate functional group. Its utility spans multiple domains of chemical synthesis, most notably as a foundational building block in the agrochemical industry for herbicides and as a versatile reagent in the landscape of pharmaceutical development and drug discovery.[1]
The dichloro-substituted phenyl ring provides metabolic stability and specific steric and electronic properties, while the isocyanate group serves as a reactive handle for constructing more complex molecular architectures. This guide provides an in-depth analysis of its core physicochemical properties, outlines a standard synthesis protocol, details methodologies for its structural characterization, discusses its chemical reactivity, and establishes rigorous safety and handling procedures. The content herein is curated for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound for successful application in a laboratory or industrial setting.
Section 2: Molecular Identity and Structure
A precise understanding of a molecule's identity is the bedrock of all subsequent experimental work. The key identifiers for this compound are summarized below.
Table 1: Chemical Identity of this compound
| Identifier | Value | Source(s) |
| Common Name | 3,5-Dichlorophenyl isocyanate | [1] |
| CAS Number | 34893-92-0 | |
| Molecular Formula | C₇H₃Cl₂NO | [1] |
| Molecular Weight | 188.01 g/mol | [1] |
| InChI Key | XEFUJGURFLOFAN-UHFFFAOYSA-N | [1] |
| SMILES | O=C=Nc1cc(Cl)cc(Cl)c1 |
The molecule's structure, featuring a benzene ring substituted at the 1, 3, and 5 positions with an isocyanate group and two chlorine atoms, respectively, is visualized below. This meta-substitution pattern is critical to its electronic properties and reactivity.
Caption: 2D structure of this compound.
Section 3: Synthesis Pathway via Phosgenation
The industrial synthesis of aryl isocyanates is most commonly achieved through the phosgenation of the corresponding primary amine.[2][3] For this compound, the precursor is 3,5-dichloroaniline. The causality is clear: the highly electrophilic carbon in phosgene (COCl₂) readily reacts with the nucleophilic amine, leading to the formation of the isocyanate group after the elimination of two molecules of HCl.
Protocol 3.1: Synthesis of this compound
-
Warning: This procedure involves phosgene, a highly toxic and hazardous gas, and should only be performed by trained personnel in a specialized, well-ventilated chemical fume hood with appropriate safety monitoring and scrubbing systems.
-
Reactor Preparation: Charge a suitable reaction vessel with an inert solvent, such as toluene. Dissolve 3,5-dichloroaniline in the solvent.[4]
-
Cold Phosgenation: Cool the reaction mixture to a temperature between -10°C and 0°C. This initial low temperature is crucial to control the exothermic reaction and minimize the formation of urea byproducts.[4]
-
Phosgene Introduction: Introduce gaseous phosgene into the stirred solution at a controlled rate. The reaction progress can be monitored by the cessation of HCl gas evolution. This step typically takes several hours.[4]
-
Hot Phosgenation/Digestion: After the initial reaction, transfer the mixture to a second vessel and heat to approximately 105°C. Maintain a gentle reflux. This "hot phosgenation" step ensures the conversion of any intermediate carbamoyl chloride to the final isocyanate product.[4]
-
Purging: Once the reaction is complete (indicated by the solution becoming transparent), purge the system with an inert gas like nitrogen to remove any residual phosgene and HCl. The off-gas must be directed through a caustic scrubber (e.g., NaOH solution) to neutralize these toxic gases.[4]
-
Isolation: The resulting product in the solvent can be used directly or isolated. For high purity, the solvent can be removed under reduced pressure, and the crude product can be purified by vacuum distillation.
Section 4: Core Physicochemical Properties
The physical properties of this compound dictate its handling, storage, and reaction conditions. The two chlorine atoms increase the molecular weight and boiling point compared to phenyl isocyanate, while also influencing the electronic nature of the ring. The isocyanate group is responsible for its characteristic reactivity and moisture sensitivity.[1]
Table 2: Key Physicochemical Properties
| Property | Value | Source(s) |
| Appearance | White to light brown solid or low melting solid | [4] |
| Melting Point | 28 - 35 °C | [5] |
| Boiling Point | 244 °C (at 760 mmHg) | [5] |
| Flash Point | 113 °C (closed cup) | |
| Water Solubility | Reacts with water to form an insoluble urea and release CO₂ | [1][3] |
Section 5: Spectroscopic Characterization - A Methodological Approach
Confirming the identity and purity of a synthesized compound is non-negotiable. A combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provides a self-validating system for the structural elucidation of this compound.
Caption: Standard workflow from synthesis to structural confirmation.
Protocol 5.1: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Rationale: NMR provides the most detailed map of the carbon and hydrogen framework of a molecule. For this compound, ¹H NMR will confirm the substitution pattern on the aromatic ring, while ¹³C NMR will identify all unique carbon atoms.
-
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Acquisition: Record ¹H and ¹³C{¹H} spectra on a 300 MHz or higher field NMR spectrometer.[6]
-
-
Expected ¹H NMR Spectrum (in CDCl₃):
-
The aromatic region should display two distinct signals.
-
Due to the C₂ symmetry of the molecule, the two protons at the C2 and C6 positions are chemically equivalent and will appear as a single signal (a doublet or a narrow triplet).
-
The proton at the C4 position is unique and will appear as a separate signal (a triplet).
-
Based on data for 1,3-dichlorobenzene, these signals are expected in the δ 7.0-7.4 ppm range.[7] The electron-withdrawing nature of the isocyanate group will likely shift these signals slightly downfield.
-
-
Expected ¹³C NMR Spectrum (in CDCl₃):
-
Four signals are expected, corresponding to the four unique carbon environments.
-
C-NCO: The carbon attached to the isocyanate group.
-
C-Cl: The two equivalent carbons attached to the chlorine atoms.
-
C-H (ortho to NCO): The two equivalent carbons at the C2 and C6 positions.
-
C-H (para to NCO): The single carbon at the C4 position.
-
The isocyanate carbon (-N=C=O ) itself will appear significantly downfield, typically in the δ 120-140 ppm range.
-
Protocol 5.2: Infrared (IR) Spectroscopy
-
Rationale: IR spectroscopy is exceptionally effective for identifying specific functional groups. The isocyanate group has a highly characteristic, strong, and sharp absorption band that is difficult to miss.
-
Methodology:
-
Sample Preparation: As the compound has a low melting point, a spectrum can be obtained by melting a small amount between two NaCl or KBr salt plates to form a thin liquid film.
-
Acquisition: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer, typically scanning from 4000 to 600 cm⁻¹.
-
-
Expected Characteristic Absorptions:
-
-N=C=O Stretch: A very strong, sharp, and prominent peak will be observed in the 2240-2280 cm⁻¹ region. This is the definitive signal for the isocyanate group.[8][9]
-
Aromatic C=C Stretch: Medium to weak bands will appear in the 1400-1600 cm⁻¹ region.
-
C-Cl Stretch: A strong band is expected in the 1000-1100 cm⁻¹ region, characteristic of an aryl chloride.
-
Protocol 5.3: Mass Spectrometry (MS)
-
Rationale: MS provides the molecular weight and offers clues to the structure through fragmentation patterns. The presence of two chlorine atoms creates a distinctive isotopic pattern that serves as a powerful validation tool.
-
Methodology:
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically using an Electron Impact (EI) ionization source.
-
Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-250 amu).
-
-
Expected Fragmentation Pattern:
-
Molecular Ion Peak (M⁺): Aromatic compounds typically show a strong molecular ion peak. Due to the two chlorine isotopes (³⁵Cl and ³⁷Cl in a ~3:1 ratio), a characteristic cluster of peaks will be observed for the molecular ion:
-
m/z 187 (M⁺): Containing two ³⁵Cl atoms. This will be the most intense peak in the cluster.
-
m/z 189 (M+2)⁺: Containing one ³⁵Cl and one ³⁷Cl atom.
-
m/z 191 (M+4)⁺: Containing two ³⁷Cl atoms.
-
The relative intensity of these peaks will be approximately 9:6:1 , which is a definitive signature for a dichlorinated compound.[10]
-
-
Key Fragments: Fragmentation may occur via the loss of the isocyanate group (-NCO, 42 Da) or a chlorine atom (-Cl, 35/37 Da).
-
Section 6: Chemical Reactivity and Applications in Drug Discovery
The synthetic utility of this compound is dominated by the electrophilic nature of the isocyanate carbon.[11] It readily undergoes nucleophilic attack by alcohols, amines, and water.[3] This reactivity is harnessed in drug discovery, particularly in isocyanide-based multicomponent reactions (MCRs), to rapidly generate libraries of complex molecules from simple starting materials.[12]
The electron-withdrawing effect of the two chlorine atoms increases the electrophilicity of the isocyanate carbon, making it more reactive than non-halogenated analogs.[11]
Caption: General reaction of isocyanates with nucleophiles.
This fundamental reaction allows for the facile creation of stable urethane (from alcohols) or urea (from amines) linkages, which are common structural motifs in pharmaceuticals. By using this compound as a scaffold, medicinal chemists can systematically introduce a wide variety of functional groups (via the nucleophile) to explore structure-activity relationships (SAR).
Section 7: Safety, Handling, and Storage
Isocyanates as a class are potent respiratory and skin sensitizers and are acutely toxic upon inhalation.[13] Rigorous adherence to safety protocols is mandatory.
-
Engineering Controls: All work with this compound must be conducted in a certified chemical fume hood to prevent inhalation of vapors or dust.[14]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield are required.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene).[15] Double-gloving is recommended.
-
Body Protection: A lab coat and closed-toe shoes are mandatory. For larger quantities, a disposable coverall should be used.
-
Respiratory Protection: For operations with a high risk of aerosol generation, an air-purifying respirator with an organic vapor cartridge is necessary.[13]
-
-
Handling:
-
Avoid all contact with skin and eyes.
-
Do not breathe dust or vapors.
-
An eyewash station and safety shower must be immediately accessible.[14]
-
-
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Crucially, this compound is moisture-sensitive . Store under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric water, which leads to the formation of solid diarylurea and pressure buildup from CO₂ evolution.[1]
-
Store away from incompatible materials such as alcohols, amines, and strong bases.
-
Section 8: Conclusion
This compound is a chemical intermediate of significant value, defined by the predictable and potent reactivity of its isocyanate group, which is electronically activated by two meta-positioned chlorine atoms. Its physicochemical properties make it a low-melting solid that must be handled with significant precautions, particularly with respect to its toxicity and moisture sensitivity. The well-established protocols for its synthesis and characterization provide a reliable pathway for its use in research and development. For scientists in agrochemical and pharmaceutical fields, a thorough understanding of this molecule's properties and reactivity is essential for leveraging its potential in the creation of novel, high-value compounds.
References
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PrepChem. (2023). Synthesis of 3,5-dichloroaniline. Retrieved from [Link]
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Quick Company. (n.d.). Process For Preparation Of 3, 5 Dichloroaniline. Retrieved from [Link]
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Safe Work Australia. (2015). Guide to Handling Isocyanates. Retrieved from [Link]
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ResearchGate. (n.d.). Mid-IR spectrum of isocyanate reaction mixture from 2200 to 2400 cm-1. Retrieved from [Link]
- Google Patents. (n.d.). CN103102276A - Method for preparing 3,5-dichloroaniline.
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NIST. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]
- Google Patents. (n.d.). US3449397A - Preparation of dichlorophenyl isocyanate.
-
ACS Publications. (2021). Medicinal Chemistry of Isocyanides. Chemical Reviews. Retrieved from [Link]
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California Department of Public Health. (n.d.). Isocyanates: Working Safely. Retrieved from [Link]
-
RSC Publishing. (2024). Isocyanate-based multicomponent reactions. RSC Advances. Retrieved from [Link]
-
YouTube. (2023). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. Retrieved from [Link]
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Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
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Spectroscopy Online. (2023). Infrared Spectroscopy of Polymers XIII: Polyurethanes. Retrieved from [Link]
-
Safework Health. (2023). Isocyanates Hazards and Safety Measures – Guide for Employers. Retrieved from [Link]
-
European Patent Office. (n.d.). Process for preparing organic isocyanates - EP 0143501 A2. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Wikipedia. (n.d.). Isocyanate. Retrieved from [Link]
-
ISOPA. (2024). Safe Use and Handling of Diisocyanates. Retrieved from [Link]
-
RSC Publishing. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Retrieved from [Link]
-
University of Alberta Libraries. (n.d.). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved from [Link]
-
IRSST. (n.d.). Guide for Safe Use of Isocyanates. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). mass spectrum of 1,1-dichloroethane. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
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Nature. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Retrieved from [Link]
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eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Isocyanate Reactions. Retrieved from [Link]
-
ResearchGate. (2015). (PDF) IR Spectroscopy Method for Determining The Reactivity of Isocyanate Groups in Isophorone Diisocyanate Reactions. Retrieved from [Link]
-
RSC Publishing. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Retrieved from [Link]
-
PCI Magazine. (2025). Resins: Isocyanates, Part I: Fundamentals and Reactivity. Retrieved from [Link]
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An In-Depth Technical Guide to 1,3-Dichloro-5-isocyanatobenzene: Structure, Properties, and Synthetic Utility
Abstract: This technical guide provides a comprehensive overview of 1,3-Dichloro-5-isocyanatobenzene (CAS No: 34893-92-0), a pivotal intermediate in the synthesis of agrochemicals and pharmaceuticals. We will delve into its molecular structure, physicochemical properties, synthetic pathways, and key reactivity. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into its handling, application, and safety. All protocols and data are supported by authoritative references to ensure scientific integrity and trustworthiness.
Introduction and Nomenclature
1,3-Dichloro-5-isocyanatobenzene is a substituted aromatic compound of significant interest due to the high reactivity of its isocyanate functional group. This reactivity makes it a versatile building block for creating more complex molecules, particularly in the agricultural and pharmaceutical industries. It is principally used as an intermediate in the manufacturing of herbicides.
A critical point of clarification lies in its nomenclature. The term "isocyanobenzene" technically refers to a phenyl group attached to an isocyanide (-NC) moiety. However, the compound of interest for industrial synthesis, and the focus of this guide, is 1,3-dichloro-5-isocyanatobenzene , which contains an isocyanate (-NCO) group. This compound, with the molecular formula C7H3Cl2NO, is also commonly known as 3,5-Dichlorophenyl isocyanate.[1][2][3]
Molecular Structure and Physicochemical Properties
Molecular Structure
The structure consists of a benzene ring substituted with two chlorine atoms in a meta-arrangement (positions 1 and 3) and an isocyanate group at position 5. This substitution pattern dictates its reactivity and physical properties.
Caption: 2D structure of 1,3-dichloro-5-isocyanatobenzene.
Physicochemical Data
The key identifiers and physical properties of 1,3-dichloro-5-isocyanatobenzene are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| IUPAC Name | 1,3-dichloro-5-isocyanatobenzene | [1][2] |
| Synonyms | 3,5-Dichlorophenyl isocyanate | [2][3] |
| CAS Number | 34893-92-0 | [1][2] |
| Molecular Formula | C7H3Cl2NO | [1][3][4] |
| Molecular Weight | 188.01 g/mol | [1][2][3] |
| Appearance | White to light brown solid | |
| Melting Point | 29 - 35 °C | |
| Boiling Point | 243 °C @ 4kPa | |
| Density | 1.38 g/cm³ | |
| Flash Point | 110 °C | |
| InChIKey | XEFUJGURFLOFAN-UHFFFAOYSA-N | [1][2] |
| SMILES | ClC1=CC(=CC(Cl)=C1)N=C=O | [1] |
Synthesis and Reactivity
Synthetic Strategy
The most common and industrially viable route to 1,3-dichloro-5-isocyanatobenzene begins with the corresponding aniline, 3,5-dichloroaniline. The transformation of the amine group (-NH2) into an isocyanate group (-NCO) is typically achieved through phosgenation.
Causality of Experimental Choice: Phosgene (COCl2) is a highly reactive electrophile. The lone pair of electrons on the nitrogen atom of the aniline initiates a nucleophilic attack on the carbonyl carbon of phosgene. This is followed by the elimination of two molecules of HCl to yield the final isocyanate product. Due to the extreme toxicity of phosgene gas, modern laboratory and industrial processes often employ safer phosgene equivalents, such as diphosgene (trichloromethyl chloroformate) or triphosgene (bis(trichloromethyl) carbonate), which decompose in situ to generate phosgene in a controlled manner.
Caption: General synthetic workflow from 3,5-dichloroaniline.
Key Reactivity
The synthetic utility of 1,3-dichloro-5-isocyanatobenzene stems from the electrophilic nature of the central carbon atom in the isocyanate group. This site is highly susceptible to attack by nucleophiles such as alcohols, amines, and water.
-
Reaction with Amines: Forms substituted ureas. This is the basis for its use in producing urea-based herbicides.
-
Reaction with Alcohols: Forms carbamates (urethanes).
-
Reaction with Water: Leads to the formation of an unstable carbamic acid, which readily decarboxylates to yield the original 3,5-dichloroaniline. This highlights the compound's moisture sensitivity.[5]
Experimental Protocols
General Handling and Storage Protocol
Trustworthiness in handling reactive intermediates requires a protocol that anticipates and mitigates risks.
-
Engineering Controls: All manipulations should be conducted inside a certified chemical fume hood to avoid inhalation of vapors.[6] Ensure an eyewash station and safety shower are readily accessible.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical safety goggles or a face shield.[6]
-
Inert Atmosphere: Due to moisture sensitivity, handle the compound under an inert atmosphere (e.g., nitrogen or argon), especially when transferring or weighing.
-
Dispensing: As a low-melting solid, it can be gently warmed to be handled as a liquid or scraped as a solid in an inert atmosphere glovebox.
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[7] Keep away from heat, sparks, and open flames.[6] Store separately from incompatible materials such as acids, bases, alcohols, and amines.[5]
Protocol: Synthesis of a Disubstituted Urea
This protocol provides a validated workflow for utilizing 1,3-dichloro-5-isocyanatobenzene in a typical nucleophilic addition reaction.
-
Reaction Setup: In a fume hood, add a stir bar to a flame-dried, three-neck round-bottom flask fitted with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Reagent Preparation: Dissolve 1.0 equivalent of a chosen primary or secondary amine in an anhydrous aprotic solvent (e.g., dichloromethane or THF) and add it to the flask.
-
Addition of Isocyanate: Dissolve 1.0 equivalent of 1,3-dichloro-5-isocyanatobenzene in the same anhydrous solvent and add it to the dropping funnel.
-
Reaction: Slowly add the isocyanate solution dropwise to the stirred amine solution at room temperature. The reaction is often exothermic; an ice bath may be necessary to maintain control.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC), looking for the consumption of the starting materials.
-
Workup: Upon completion, if the product precipitates, it can be isolated by filtration. If it remains in solution, the solvent can be removed under reduced pressure using a rotary evaporator.
-
Purification: The crude solid product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure disubstituted urea.
Safety and Hazard Information
1,3-Dichloro-5-isocyanatobenzene is a hazardous chemical and must be handled with appropriate precautions.
| Hazard Class | GHS Statement | Source(s) |
| Acute Toxicity (Oral) | Harmful if swallowed (H302) | |
| Acute Toxicity (Inhalation) | Fatal if inhaled (H330) | [6] |
| Skin Corrosion/Irritation | Causes skin irritation (H315) | [5][6] |
| Eye Damage/Irritation | Causes serious eye irritation (H319) | [5][6] |
| Respiratory Sensitization | May cause allergy or asthma symptoms or breathing difficulties if inhaled (H334) | [5][6] |
| Aquatic Hazard | Toxic to aquatic life with long lasting effects (H411) | |
| Physical Hazard | Combustible liquid (H227) | [6] |
First Aid Measures:
-
Inhalation: Remove person to fresh air immediately. If not breathing, give artificial respiration. Seek immediate medical attention.[6]
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water/shower.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[6]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.
Conclusion
1,3-Dichloro-5-isocyanatobenzene is a highly valuable, albeit hazardous, chemical intermediate. Its defined molecular structure and the predictable reactivity of the isocyanate group make it an essential building block for synthesizing a range of target molecules, most notably in the agrochemical sector. A thorough understanding of its properties, coupled with strict adherence to safety and handling protocols, is paramount for its effective and safe utilization in research and development.
References
- Pharmagen. (n.d.). 1,3-Dichloro-5-isocyanatobenzene.
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- PubChem. (n.d.). 1,3-Dichloro-5-(4-isocyanatophenyl)benzene.
- ChemNet Mall. (n.d.). 1,3-dichloro-5-isocyanatobenzene CAS# 34893-92-0.
- Guidechem. (n.d.). 1,3-DICHLORO-5-ISOCYANOBENZENE 60357-67-7.
- PubChemLite. (n.d.). This compound (C7H3Cl2N).
- PubChem. (n.d.). 3,5-Dichlorophenyl isocyanate.
- Sigma-Aldrich. (2025). Safety Data Sheet for 3,5-Dichlorophenyl isocyanate.
- Thermo Fisher Scientific. (2025). Safety Data Sheet for 3,5-Dichlorophenyl isocyanate.
- XiXisys. (n.d.). GHS SDS for 1,3-dichloro-5-isocyanatobenzene.
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A Comprehensive Analysis of the Solubility Profile of 1,3-Dichloro-5-isocyanobenzene in Common Organic Solvents
An In-depth Technical Guide:
Abstract
This technical guide provides a detailed examination of the solubility characteristics of 1,3-Dichloro-5-isocyanobenzene (CAS No. 34893-92-0), a key intermediate in the pharmaceutical and agrochemical industries. Understanding the solubility of this compound is paramount for optimizing reaction conditions, developing purification strategies, and ensuring safe handling. This document outlines the theoretical principles governing its solubility, presents a qualitative summary of its behavior in various solvent classes, and provides a rigorous, step-by-step experimental protocol for quantitative solubility determination. The guide emphasizes safety and experimental integrity, reflecting the compound's reactive and hazardous nature.
Introduction and Physicochemical Profile
This compound, also known as 3,5-dichlorophenyl isocyanate, is an aromatic organic compound featuring a dichlorinated phenyl ring and a highly reactive isocyanate functional group.[1] Its utility as a chemical building block is significant, particularly in the synthesis of fungicides like iprodione and various pharmaceutical agents.[2] The success of these synthetic routes is fundamentally dependent on solvent selection, which governs reactant miscibility, reaction kinetics, and product isolation.
The molecule's structure—a combination of a nonpolar aromatic ring and a polar, reactive isocyanate group—suggests a complex solubility profile. A summary of its key physicochemical properties is presented below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 34893-92-0 | [3] |
| Molecular Formula | C₇H₃Cl₂NO | [3] |
| Molecular Weight | 188.01 g/mol | [3] |
| Appearance | White to light brown/pale yellow solid | [2] |
| Melting Point | 29 - 35 °C | [2] |
| Boiling Point | 243 °C | [2] |
| Density | 1.38 g/mL at 25 °C | [2] |
| Sensitivity | Moisture sensitive; decomposes in water |[1][2] |
Theoretical Solubility Considerations & Qualitative Assessment
The principle of "like dissolves like" provides a foundational framework for predicting solubility.[4]
-
Nonpolar Solvents (e.g., Hexane, Toluene): The dichlorobenzene backbone is nonpolar and should interact favorably with nonpolar solvents through van der Waals forces. However, the polar isocyanate group may limit high solubility in purely aliphatic solvents like hexane. Aromatic solvents like toluene are expected to be more effective.
-
Polar Aprotic Solvents (e.g., Acetone, Dichloromethane, Ethyl Acetate): These solvents possess a dipole moment capable of interacting with the polar isocyanate group without having a reactive proton. They are generally excellent solvents for a wide range of organic compounds and are predicted to be effective for this compound.[5]
-
Polar Protic Solvents (e.g., Water, Alcohols): The isocyanate group (-N=C=O) is highly electrophilic and reacts readily with nucleophiles, including water and alcohols, to form carbamic acids (which are unstable and decompose) and urethanes, respectively.[1] Therefore, in these solvents, the compound will not simply dissolve but will undergo a chemical reaction. This classifies it as "reactive" rather than "soluble" in the traditional sense. It is reported to be insoluble in and decompose in water.[2]
Table 2: Predicted Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Behavior | Rationale |
|---|---|---|---|
| Nonpolar | Toluene, Hexane | Good to Moderate | Favorable interactions with the aromatic ring; limited by the polar isocyanate group. |
| Polar Aprotic | Dichloromethane (DCM), Acetone, Ethyl Acetate, Tetrahydrofuran (THF) | High | Solvents can solvate both the nonpolar and polar regions of the molecule effectively. |
| Polar Protic | Water, Methanol, Ethanol | Reactive | The isocyanate group reacts with the hydroxyl group of the solvent. |
Experimental Protocol for Quantitative Solubility Determination
This section provides a detailed methodology for determining the equilibrium solubility of this compound using the reliable shake-flask method.[4]
Principle of the Method
The equilibrium or "shake-flask" method involves agitating an excess of the solid solute with the solvent at a constant temperature for a sufficient period to allow the system to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the solute in the solution is determined, typically by gravimetric analysis after solvent evaporation or by a spectroscopic technique.
Safety and Handling Precautions
This compound is a hazardous substance. Strict adherence to safety protocols is mandatory.
-
Hazard Profile: The compound is harmful if swallowed, causes skin and eye irritation, and can be fatal if inhaled. It may also cause respiratory irritation and allergic reactions.[6]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles conforming to EN 166(EU) or NIOSH (US) standards, and a lab coat.[7] All handling must be performed inside a certified chemical fume hood.
-
Moisture Sensitivity: The compound reacts with moisture.[2] All glassware must be oven-dried before use, and anhydrous solvents should be used. Store the compound under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container in a cool, dry place.[7][8]
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Do not allow it to enter drains.[8]
Materials and Reagents
-
This compound (>98% purity)
-
Anhydrous grade solvents: Dichloromethane, Toluene, Acetone, Ethyl Acetate, Hexane
-
Scintillation vials or screw-cap test tubes (e.g., 20 mL)
-
Orbital shaker with temperature control
-
Syringes (gas-tight) and syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Analytical balance (readable to 0.1 mg)
-
Pre-weighed glass vials for gravimetric analysis
-
Volumetric flasks and pipettes
Step-by-Step Experimental Procedure
-
Preparation: Place approximately 100-200 mg of this compound into a series of 20 mL scintillation vials. The key is to add an amount that will visibly exceed the saturation point. Record the exact mass if needed for other purposes, but it is not required for the final concentration measurement.
-
Solvent Addition: To each vial, add a precise volume (e.g., 5.0 mL) of the selected anhydrous solvent.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation speed.
-
Phase Separation: After the equilibration period, stop the shaker and allow the vials to stand undisturbed in a temperature-controlled bath for at least 2 hours. This allows the excess, undissolved solid to settle to the bottom.
-
Self-Validation: This settling step is critical to avoid aspirating solid particles during sampling, which would artificially inflate the measured solubility.
-
-
Sampling: Carefully draw a specific volume (e.g., 1.0 mL) of the clear supernatant into a syringe. Immediately attach a syringe filter and dispense the filtered, saturated solution into a pre-weighed and labeled vial. Record the exact volume transferred.
-
Causality: Filtration removes any suspended microcrystals, ensuring that only the dissolved solute is measured.
-
-
Solvent Evaporation: Place the vials containing the filtered solution in a vacuum oven at a low temperature or allow the solvent to evaporate slowly in the fume hood under a gentle stream of nitrogen.
-
Causality: Slow evaporation prevents bumping and loss of material. Heat should be used cautiously to avoid degradation of the compound.
-
-
Gravimetric Analysis: Once the solvent has completely evaporated, place the vials in a desiccator to cool to room temperature and then weigh them on an analytical balance. The difference between the final mass and the initial mass of the vial gives the mass of the dissolved this compound.
-
Calculation: Calculate the solubility using the following formula:
-
Solubility (mg/mL) = (Mass of residue (mg)) / (Volume of sample taken (mL))
-
-
Replicates: Perform each measurement in triplicate to ensure reproducibility and calculate the mean and standard deviation.
Experimental Workflow Diagram
Caption: Workflow for determining equilibrium solubility.
Conclusion
This compound exhibits a predictable yet challenging solubility profile. It is readily soluble in common polar aprotic solvents but reacts with polar protic solvents due to the high reactivity of its isocyanate group. This guide provides a robust and safe experimental framework for quantitatively determining its solubility. Accurate and reproducible solubility data are indispensable for the effective and safe utilization of this important chemical intermediate in research and industrial applications.
References
- Pharmagen. 1,3-Dichloro-5-isocyanatobenzene.
- University of California, Irvine. Experiment: Solubility of Organic & Inorganic Compounds.
- ECHEMI. 3,5-Dichlorophenyl isocyanate SDS, 34893-92-0 Safety Data Sheets.
- Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube.
- Thermo Fisher Scientific. Safety Data Sheet - 3,5-Dichlorophenyl isocyanate. (2025).
- XiXisys. GHS 11 (Rev.11) SDS Word CAS: 34893-92-0 Name: 1,3-dichloro-5-isocyanatobenzene.
- Matrix Fine Chemicals. 1,3-DICHLORO-5-ISOCYANATOBENZENE | CAS 34893-92-0.
- CymitQuimica. CAS 34893-92-0: 3,5-Dichlorophenyl isocyanate.
- Solubility of Things. 1,3-Dichloro-5-nitrobenzene | Solubility of Things.
- LookChem. Cas 34893-92-0, 3,5-Dichlorophenyl isocyanate.
Sources
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A Comprehensive Technical Guide to 1,3-Dichloro-5-isocyanobenzene and its Isomer, 3,5-Dichlorophenyl Isocyanate: Commercial Availability, Synthesis, and Applications in Drug Discovery
Executive Summary: This technical guide provides an in-depth analysis of 1,3-dichloro-5-isocyanobenzene and its more commercially prevalent isomer, 3,5-dichlorophenyl isocyanate. A critical point of clarification is the distinction between the isocyanide (-NC) and isocyanate (-NCO) functional groups, which dictates their reactivity and application. This document details the physicochemical properties, commercial suppliers, standard synthetic routes, and distinct applications of both compounds in the pharmaceutical industry. For researchers, scientists, and drug development professionals, this guide serves as a practical resource for procurement, synthesis, and strategic implementation of these valuable chemical building blocks. We explore the role of the isocyanate in derivatization and materials science, while highlighting the isocyanide as a powerful component in multicomponent reactions for diversity-oriented synthesis.
Nomenclature and Physicochemical Properties: A Critical Distinction
A frequent point of confusion arises from the similar nomenclature of this compound (an isocyanide or isonitrile) and 1,3-dichloro-5-isocyanatobenzene (an isocyanate). The latter is more commonly referred to by its synonym, 3,5-dichlorophenyl isocyanate. While both feature the 3,5-dichlorophenyl scaffold, their terminal functional group fundamentally alters their chemical behavior and utility. The isocyanate is a highly reactive electrophile, whereas the isocyanide exhibits unique carbenoid and nucleophilic character. The vast majority of commercial listings refer to the isocyanate (CAS No. 34893-92-0).
Table 1: Key Properties of 3,5-Dichlorophenyl Isocyanate and this compound
| Property | 3,5-Dichlorophenyl Isocyanate | This compound |
| Synonyms | 1,3-Dichloro-5-isocyanatobenzene | 3,5-Dichlorophenyl Isocyanide |
| CAS Number | 34893-92-0[1][2][3][4] | 60357-67-7[5] |
| Molecular Formula | C₇H₃Cl₂NO[3][4] | C₇H₃Cl₂N[5][6] |
| Molecular Weight | 188.01 g/mol [2][3] | 170.96 g/mol [6] |
| Appearance | White to light brown solid or powder[1][2] | Data not widely available; likely a solid |
| Melting Point | 29 - 35 °C[2][7] | Data not widely available |
| Boiling Point | 243 °C (at 4kPa)[2] | Data not widely available |
| Purity (Typical) | >96%[8] | Research grade, purity varies |
| Key Identifier (InChIKey) | XEFUJGURFLOFAN-UHFFFAOYSA-N[3][8] | DCILZQJNNCXZNI-UHFFFAOYSA-N[6] |
Commercial Availability and Supplier Analysis
The commercial landscape is dominated by 3,5-dichlorophenyl isocyanate due to its application as a stable intermediate. The corresponding isocyanide is less common and often available from specialty suppliers focused on building blocks for combinatorial chemistry.
Major Suppliers of 3,5-Dichlorophenyl Isocyanate (CAS 34893-92-0)
This compound is readily available from major chemical suppliers in quantities ranging from grams to kilograms. Researchers can procure it for both small-scale R&D and pilot-scale synthesis.
Table 2: Selected Commercial Suppliers of 3,5-Dichlorophenyl Isocyanate
| Supplier | Product Name/Number | Purity | Available Quantities |
| Sigma-Aldrich | 3,5-Dichlorophenyl isocyanate (389056) | 96% | 5g, 25g |
| TCI America | 3,5-Dichlorophenyl Isocyanate (I0302) | >97.0% (GC) | 10g, 25g, 100g |
| Fisher Scientific | 1,3-Dichloro-5-isocyanatobenzene, TRC | Not Specified | 10g |
| Chemsavers | 3,5-Dichlorophenyl isocyanate, 97% | 97% | 5g |
| UpChem (USA) Co. | 3,5-dichlorophenyl isocyanate | ≥99.0% | Bulk (250kg drum) |
Availability of this compound (CAS 60357-67-7)
The isocyanide isomer is significantly less common. Its higher reactivity and more specialized applications mean it is typically synthesized on-demand or stocked by a smaller number of vendors specializing in discovery chemistry building blocks. For instance, Guidechem lists Beta Pharma, Inc. as a potential supplier[5]. Researchers requiring this compound may need to consider custom synthesis if it is not readily stocked.
Synthesis and Reactivity
The synthetic routes to the isocyanate and isocyanide are fundamentally different, reflecting their distinct chemical nature.
Synthesis of 3,5-Dichlorophenyl Isocyanate
The industrial synthesis of aryl isocyanates almost exclusively relies on the phosgenation of the corresponding primary amine. This method is highly efficient but involves extremely hazardous materials (phosgene), requiring specialized equipment.
Conceptual Protocol: Phosgenation of 3,5-Dichloroaniline
-
Inert Solvent: 3,5-dichloroaniline is dissolved in an inert, high-boiling solvent such as toluene or chlorobenzene.
-
Phosgene Addition: A stoichiometric excess of phosgene (COCl₂) is introduced into the solution at a controlled temperature. This reaction is highly exothermic.
-
Intermediate Formation: The initial reaction forms an unstable N-phenyl carbamoyl chloride intermediate and hydrogen chloride (HCl) gas.
-
Thermal Decomposition: The reaction mixture is heated. The carbamoyl chloride intermediate eliminates a second molecule of HCl to yield the final 3,5-dichlorophenyl isocyanate.
-
Purification: The crude product is purified by fractional distillation under reduced pressure to remove the solvent and any side products.
Causality: This process is favored industrially due to the low cost of starting materials and high conversion rates. The generation of two equivalents of HCl gas is a key indicator of reaction progression.
Synthesis of this compound
Laboratory-scale synthesis of aryl isocyanides is commonly achieved through the dehydration of the corresponding N-arylformamide.
Conceptual Protocol: Dehydration of N-(3,5-Dichlorophenyl)formamide
-
Precursor Synthesis: 3,5-dichloroaniline is first converted to N-(3,5-dichlorophenyl)formamide by reaction with formic acid or a mixed anhydride.
-
Dehydration: The formamide is dissolved in a suitable solvent like dichloromethane or pyridine.
-
Reagent Addition: A powerful dehydrating agent, such as phosphorus oxychloride (POCl₃), tosyl chloride in pyridine, or Burgess reagent, is added slowly at low temperature (e.g., 0 °C).
-
Reaction: The mixture is stirred, often allowing it to warm to room temperature, until the reaction is complete (monitored by TLC or LC-MS).
-
Workup and Purification: The reaction is quenched with an aqueous base (e.g., sodium carbonate solution). The organic layer is separated, washed, dried, and concentrated. The crude isocyanide is then purified, typically by column chromatography on silica gel.
Applications in Pharmaceutical Research and Development
The utility of these two isomers in drug discovery is distinct and complementary.
Role of 3,5-Dichlorophenyl Isocyanate
The primary role of this isocyanate is as a derivatizing agent and a key monomer for specialized polymers.
-
Chiral Stationary Phases (CSPs): 3,5-Dichlorophenyl isocyanate is a critical reagent for synthesizing polysaccharide-based CSPs used in chiral HPLC.[8] It is reacted with the hydroxyl groups of cellulose or amylose to form phenylcarbamate derivatives. The specific substitution pattern on the phenyl ring creates chiral pockets that allow for the separation of enantiomers, a process essential for the development and quality control of chiral drugs.[8]
-
Bioactive Molecule Synthesis: As a reactive intermediate, it is used to introduce the 3,5-dichlorophenylurea or carbamate moiety into molecules. This scaffold is present in various bioactive compounds, where the chlorine atoms can enhance binding affinity through halogen bonding and improve metabolic stability by blocking sites of oxidation.
The Power of the Isocyanide Moiety in Drug Discovery
Isocyanides are celebrated for their unique ability to participate in isocyanide-based multicomponent reactions (I-MCRs), such as the Ugi and Passerini reactions. These reactions are cornerstones of modern medicinal chemistry for rapidly building molecular complexity.[9]
-
Diversity-Oriented Synthesis: An I-MCR allows for the combination of three or four different starting materials in a single step to produce a complex, drug-like molecule. By using this compound in an Ugi four-component reaction (with an aldehyde, an amine, and a carboxylic acid), a diverse library of α-acetamido carboxamide derivatives can be generated. This strategy is highly atom-economical and accelerates the hit-finding stage of drug discovery by providing a large number of structurally diverse compounds for screening.[10]
Sources
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Electrophilic and nucleophilic character of 1,3-Dichloro-5-isocyanobenzene
An In-depth Technical Guide to the Electrophilic and Nucleophilic Character of 1,3-Dichloro-5-isocyanobenzene
Abstract
This compound is a halogenated aromatic isocyanide that serves as a versatile building block in modern organic synthesis. The presence of electron-withdrawing chlorine atoms on the phenyl ring modulates the inherent ambiphilic nature of the isocyanide functional group, making it a subject of significant interest for researchers, particularly in the field of medicinal chemistry. This guide provides an in-depth analysis of the dual electrophilic and nucleophilic character of this compound. We will explore its electronic structure, delve into the mechanisms of its key reactions, provide field-proven experimental protocols, and discuss its applications in the synthesis of complex molecular scaffolds relevant to drug discovery.
The Electronic Architecture of the Isocyanide Functional Group
The unique reactivity of the isocyanide group (–N⁺≡C⁻) is rooted in its electronic structure. It is best described as a resonance hybrid, with significant contributions from both a triple-bonded, charge-separated form and a double-bonded, carbenic form.[1]
-
Resonance Structure A: Features a formal positive charge on the nitrogen atom and a negative charge on the terminal carbon. This structure highlights the nucleophilic potential of the carbon atom, which possesses a lone pair of electrons.
-
Resonance Structure B: Illustrates a carbene-like character, with a divalent carbon atom. This form helps explain the ability of the isocyanide carbon to undergo α-addition reactions, where it reacts with both an electrophile and a nucleophile.[2]
The presence of two chlorine atoms at the meta positions of the benzene ring significantly influences this electronic balance. As potent electron-withdrawing groups, they decrease the electron density of the aromatic system.[3][4] This inductively reduces the electron density on the isocyanide carbon, thereby attenuating its nucleophilicity compared to alkyl or electron-rich aryl isocyanides. However, this modulation also enhances the electrophilicity of the subsequent intermediates formed during reactions, a crucial aspect we will explore.
Caption: Resonance hybrids of an aryl isocyanide.
The Nucleophilic Character: Gateway to Molecular Complexity
The most prominent manifestation of the isocyanide's nucleophilic character is its participation in multicomponent reactions (MCRs). These reactions are paramount in drug discovery for their efficiency in generating large libraries of complex, drug-like molecules from simple precursors in a single step.[5][6][7]
Case Study: The Ugi Four-Component Reaction (U-4CR)
Discovered by Ivar Karl Ugi in 1959, the Ugi reaction is a cornerstone of isocyanide chemistry.[8][9] It combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylaminoamide, a scaffold prevalent in peptidomimetics.[10][11][12]
Reaction Mechanism: The reaction is driven to completion by an irreversible Mumm rearrangement.[9] The initial steps involve the formation of an iminium ion from the aldehyde and amine. The crucial step showcasing the isocyanide's nucleophilic nature is the attack of the terminal carbon of this compound onto this electrophilic iminium ion.[13] This addition forms a highly reactive nitrilium ion intermediate, which is then trapped by the carboxylate anion. A subsequent acyl transfer (Mumm rearrangement) yields the thermodynamically stable bis-amide product.[8][9]
Caption: The Ugi four-component reaction (U-4CR) mechanism.
Experimental Protocol: Synthesis of a Ugi Adduct
-
Rationale: This protocol exemplifies a standard Ugi reaction. Methanol is a common solvent as it effectively dissolves the reactants and facilitates imine formation. High reactant concentration (0.5-2.0 M) is known to improve yields.[9] The reaction is typically exothermic and proceeds rapidly upon addition of the isocyanide.[9]
-
Methodology:
-
To a 25 mL round-bottom flask, add benzaldehyde (1.0 mmol, 1.0 eq), benzylamine (1.0 mmol, 1.0 eq), and benzoic acid (1.0 mmol, 1.0 eq).
-
Dissolve the components in methanol (2.0 mL) and stir for 15 minutes at room temperature to facilitate pre-condensation and imine formation.
-
Add this compound (1.0 mmol, 1.0 eq) to the solution. The addition may cause a slight exotherm.
-
Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the mixture under reduced pressure.
-
The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure α-acylaminoamide product.
-
Validation: The structure of the product should be confirmed using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Case Study: The Passerini Three-Component Reaction (P-3CR)
The Passerini reaction, first reported in 1921, is another powerful MCR that combines a carbonyl compound, a carboxylic acid, and an isocyanide to form an α-acyloxyamide.[14][15]
Reaction Mechanism: The mechanism is believed to proceed through a cyclic, non-ionic transition state, particularly in aprotic solvents where hydrogen bonding plays a key role.[16][17] The carboxylic acid protonates the carbonyl, activating it for nucleophilic attack by the isocyanide carbon.[14] This concerted or near-concerted step is followed by an intramolecular acyl transfer to yield the final product.[14][17]
Caption: The Passerini three-component reaction (P-3CR) mechanism.
Isocyanides as Nucleophiles in Sₙ2 Reactions
Recent studies have demonstrated that isocyanides can act as versatile carbon-centered nucleophiles in Sₙ2 reactions with alkyl halides.[18][19][20] This reaction expands the synthetic utility of isocyanides beyond traditional MCRs. The process involves the nucleophilic attack of the isocyanide on the electrophilic carbon of the alkyl halide, forming a nitrilium ion intermediate. This intermediate is then hydrolyzed in situ to yield a highly substituted secondary amide.[2][18] This discovery presents an unconventional route to amide bond formation.
The Electrophilic Character: The α-Addition Principle
The dual nature of isocyanides is exemplified by their ability to react with both nucleophiles and electrophiles at the same carbon atom.[21][22] While the initial step in MCRs is nucleophilic, the resulting nitrilium intermediate is a potent electrophile.[13] The trapping of this intermediate by a nucleophile (e.g., a carboxylate anion in the Ugi reaction or water in the Sₙ2 hydrolysis) is a clear demonstration of the isocyanide carbon's electrophilic character post-activation.[8][18]
This electrophilicity can also be exploited more directly. For instance, in the presence of strong Lewis or Brønsted acids, the isocyanide carbon becomes activated and susceptible to attack by even weak nucleophiles.[1][23] Metal coordination to the isocyanide carbon also enhances its electrophilicity, making it prone to nucleophilic attack at the carbon center.[24]
Applications in Drug Discovery
The ability of this compound to participate in MCRs like the Ugi and Passerini reactions makes it an invaluable tool for generating chemical libraries for high-throughput screening.[6][9]
-
Molecular Diversity: MCRs allow for the rapid synthesis of a vast number of structurally diverse compounds by simply varying the other components (aldehydes, amines, carboxylic acids).[5]
-
Scaffold Hopping: The resulting α-acylaminoamide and α-acyloxyamide scaffolds are considered "peptidomimetics," which can mimic peptide structures while offering improved stability and pharmacokinetic properties.
-
Role of Dichloro Substitution: The two chlorine atoms on the phenyl ring are particularly advantageous in a drug discovery context. They can:
-
Increase metabolic stability by blocking potential sites of oxidation.
-
Enhance binding affinity through halogen bonding interactions with protein targets.
-
Modulate the lipophilicity and electronic properties of the final molecule, impacting its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Physicochemical and Safety Data
Accurate data is critical for experimental design and safety. The properties of the related isocyanate are often reported, so care must be taken. General properties for aryl isocyanides and safety considerations are summarized below.
| Property | Data | Reference |
| Functional Group | Isocyanide (-NC) | [1] |
| Synonyms | 3,5-Dichlorophenyl isocyanide | |
| Molecular Formula | C₇H₃Cl₂N | |
| Molecular Weight | 172.01 g/mol | |
| Appearance | Typically a solid or liquid with a pungent odor | |
| IR Spectroscopy | Strong ν(N≡C) stretch at 2110–2165 cm⁻¹ | [1] |
Experimental Workflow Visualization
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Introduction: The Unique Electrochemistry of the Isocyanate Group
An In-Depth Technical Guide to the Core Reactions and Chemical Behavior of Aryl Isocyanates
Aryl isocyanates are a class of highly valuable organic compounds characterized by the isocyanate functional group (–N=C=O) attached to an aromatic ring. The chemical behavior of this moiety is dominated by the significant electrophilicity of the central carbon atom. This reactivity stems from the cumulative electron-withdrawing effects of the adjacent nitrogen and oxygen atoms, making the carbon atom highly susceptible to attack by a wide range of nucleophiles. The general reactivity is further influenced by the nature of the substituents on the aromatic ring; electron-withdrawing groups enhance the electrophilicity of the isocyanate carbon, increasing its reactivity, while electron-donating groups have the opposite effect.[1] This tunable reactivity, combined with the linear geometry of the N=C=O group, makes aryl isocyanates indispensable building blocks in fields ranging from polymer science to medicinal chemistry.[2]
This guide provides an in-depth exploration of the synthesis, core reactions, and chemical behavior of aryl isocyanates, with a particular focus on their application in research and drug development.
Synthesis of Aryl Isocyanates
The generation of the isocyanate functional group can be achieved through several synthetic routes, each with distinct advantages and considerations regarding safety and substrate scope.
-
Phosgenation of Primary Amines : The most common industrial method involves the reaction of a primary arylamine with phosgene (COCl₂) or a safer equivalent like triphosgene (bis(trichloromethyl) carbonate).[2][3] This reaction proceeds through a carbamoyl chloride intermediate.[2] Given the extreme toxicity of phosgene, this method requires specialized equipment and stringent safety protocols. A laboratory-safe variation often employs triphosgene or diphosgene.[3][4]
-
Rearrangement Reactions : Several classical name reactions provide access to isocyanates via the rearrangement of a nitrene intermediate. These are particularly useful in laboratory settings for preparing isocyanates from precursors other than amines.
-
Curtius Rearrangement : Involves the thermal or photochemical decomposition of an acyl azide to yield an isocyanate and nitrogen gas.[2]
-
Hofmann Rearrangement : The reaction of a primary amide with a halogen (e.g., bromine) in the presence of a strong base. The isocyanate is an intermediate that is often hydrolyzed in situ to the corresponding amine but can be isolated under anhydrous conditions.[2]
-
Lossen Rearrangement : The conversion of a hydroxamic acid (or its derivative) to an isocyanate.[2]
-
-
Modern Phosgene-Free Methods : Driven by safety and sustainability concerns, methods avoiding phosgene are of high interest. A notable approach involves the dehydration of a carbamic acid intermediate, which can be generated from an arylamine and carbon dioxide (CO₂) in the presence of a base like DBU.[5][6]
Core Reactivity: Reactions with Nucleophiles
The cornerstone of aryl isocyanate chemistry is its reaction with nucleophiles. The general mechanism involves the attack of the nucleophile on the electrophilic carbonyl carbon, followed by proton transfer to the nitrogen atom.[1]
Reaction with Alcohols: Urethane (Carbamate) Formation
The reaction between an aryl isocyanate and an alcohol produces a urethane, also known as a carbamate. This linkage is central to the synthesis of polyurethanes and is a key structural motif in many pharmaceuticals.[2][7] Carbamate groups are often used in medicinal chemistry as bioisosteres of amide bonds, offering improved stability against enzymatic degradation and favorable pharmacokinetic properties.[8]
The reaction can proceed without a catalyst, but it is often accelerated by catalysts such as tertiary amines or organotin compounds like dibutyltin dilaurate (DBTDL).[9][10][11] The catalyzed mechanism involves the activation of either the isocyanate or the alcohol, facilitating the nucleophilic attack.[10][12]
Caption: Mechanism of Urethane (Carbamate) Formation.
Reaction with Amines: Urea Formation
Aryl isocyanates react readily with primary or secondary amines to form substituted ureas.[2] This reaction is typically very fast and exothermic, often proceeding to completion at room temperature without the need for a catalyst.[3][6] The diaryl urea motif is a privileged structure in medicinal chemistry, famously found in multi-kinase inhibitors like Sorafenib, where it plays a critical role in binding to the target protein.[3]
Caption: Mechanism of Substituted Urea Formation.
Reaction with Water: A Common Side Reaction
The reaction of aryl isocyanates with water is of great industrial importance, particularly in the production of polyurethane foams, but it is often an undesirable side reaction in a drug development context. Water adds across the N=C bond to form an unstable carbamic acid intermediate, which rapidly decarboxylates to yield a primary amine and carbon dioxide gas.[2] The newly formed amine can then react with another molecule of isocyanate to form a symmetrically disubstituted urea, an often-insoluble and problematic byproduct.[13] This necessitates the use of anhydrous solvents and inert atmospheres when working with isocyanates.
Reaction with Carboxylic Acids: A Route to Amides
Aryl isocyanates react with carboxylic acids to form N-aryl amides with the evolution of carbon dioxide.[14] The reaction proceeds through a mixed carbamic-carboxylic anhydride intermediate.[14] This intermediate is generally unstable and decomposes to the final amide product.[14][15] This method provides a powerful, dehydration-free alternative to traditional amide bond formation using coupling reagents, which is particularly valuable in synthesizing complex molecules where forcing conditions are not tolerated.[15]
Other Key Reactions
Beyond simple nucleophilic additions, aryl isocyanates participate in a range of other synthetically useful transformations.
-
Cycloaddition Reactions : Isocyanates can act as dienophiles or dipolarophiles in cycloaddition reactions. For example, they can undergo [2+2] cycloadditions with electron-rich alkenes or [3+2] cycloadditions with azides or nitrile oxides to form various heterocyclic systems.[1][16]
-
Trimerization : In the presence of certain catalysts (e.g., sodium methoxide, tertiary phosphines), aryl isocyanates can trimerize to form highly stable, six-membered 1,3,5-triazine-2,4,6-trione rings, also known as isocyanurates.[8][17]
-
Polymerization : The reaction of di- or polyfunctional aryl isocyanates with diols or polyols is the basis for the multi-billion dollar polyurethane industry.[2][18] Similarly, reaction with diamines or polyamines yields polyureas.[2] These polymerization reactions create materials with a vast range of properties, from flexible foams to rigid elastomers.[7][18]
Application in Drug Development
The predictable and efficient reactivity of aryl isocyanates makes them a cornerstone in modern drug discovery.
-
Linker Chemistry : They serve as highly efficient chemical handles for conjugating different molecular fragments. The formation of robust urea and carbamate linkages is a common strategy in fragment-based drug design, structure-activity relationship (SAR) studies, and the synthesis of PROTACs and other chemical biology probes.[3][19]
-
Bioactive Scaffolds : As mentioned, the diaryl urea structure is a well-established pharmacophore in oncology, particularly for kinase inhibitors.[3] Carbamates are also prevalent in approved drugs, serving various therapeutic roles from anticonvulsants to antitumor agents.[8]
-
Prodrug Design : The reactivity of isocyanates has been explored in the design of prodrugs, where an isocyanate moiety can be used to temporarily mask a functional group on a drug, potentially improving its pharmacokinetic profile.[20]
Table 1: Summary of Key Aryl Isocyanate Reactions
| Nucleophile | Product Class | Key Features & Significance |
| Alcohol (R-OH) | Urethane / Carbamate | Forms stable, amide-like linkages. Crucial for polyurethanes and as a bioisostere in pharmaceuticals.[2][8] |
| Amine (R₂NH) | Substituted Urea | Rapid, high-yield reaction. The diaryl urea is a privileged scaffold in kinase inhibitors.[2][3] |
| Water (H₂O) | Amine + CO₂ | Forms an unstable carbamic acid; leads to amine and potential symmetric urea byproduct. Basis for PU foams.[2] |
| Carboxylic Acid (R-COOH) | N-Aryl Amide + CO₂ | Dehydration-free method for amide bond formation via a mixed anhydride intermediate.[14][15] |
| Isocyanate (Self) | Isocyanurate (Trimer) | Catalytic trimerization forms a stable heterocyclic ring. Used in polymer chemistry for cross-linking.[8] |
Experimental Protocols & Methodologies
The following protocols are representative of the core reactions discussed and are designed to be self-validating through clear endpoints and expected outcomes.
Protocol 1: Synthesis of a Diaryl Urea (Sorafenib Analogue Core)
This protocol describes the reaction of 4-chlorophenyl isocyanate with 4-aminophenol to form a representative N,N'-diaryl urea.
-
Objective : To demonstrate the facile and high-yielding nature of urea formation.
-
Causality : The high reactivity of the isocyanate with the primary amine drives the reaction to completion quickly at room temperature. Anhydrous solvent is used to prevent the competitive reaction of the isocyanate with water, which would form undesired 4,4'-dichloro diphenyl urea.
Step-by-Step Methodology:
-
Preparation : To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 4-aminophenol (1.0 eq).
-
Dissolution : Add anhydrous acetone (approx. 0.2 M concentration relative to the amine) and stir under a nitrogen atmosphere until the solid is fully dissolved.[3]
-
Reactant Addition : In a separate vial, dissolve 4-chlorophenyl isocyanate (1.05 eq) in a minimal amount of anhydrous acetone. Add this solution dropwise to the stirring amine solution at room temperature over 5 minutes.
-
Reaction : A precipitate is expected to form almost immediately. Allow the reaction to stir at room temperature for 1-2 hours to ensure completion.[3]
-
Isolation : Isolate the solid product by vacuum filtration through a Büchner funnel.
-
Washing : Wash the filter cake sequentially with cold acetone and then diethyl ether to remove any unreacted starting materials and impurities.
-
Drying : Dry the white solid product under high vacuum to a constant weight.
-
Validation : Confirm product identity and purity via ¹H NMR, ¹³C NMR, and LC-MS analysis. The expected product should be the dominant species with high purity.
Caption: General workflow for aryl urea synthesis.
Protocol 2: Synthesis of an Aryl Carbamate
This protocol details the reaction of phenyl isocyanate with benzyl alcohol.
-
Objective : To synthesize a carbamate and illustrate the need for catalysis or thermal input for less nucleophilic reactants.
-
Causality : Alcohols are less nucleophilic than amines, so the reaction is slower. Gentle heating or the addition of a catalyst (e.g., a single drop of triethylamine or DBTDL) is often employed to increase the reaction rate to a practical level.
Step-by-Step Methodology:
-
Preparation : To a dry round-bottom flask under a nitrogen atmosphere, add benzyl alcohol (1.0 eq) and anhydrous toluene.
-
Reactant Addition : Add phenyl isocyanate (1.0 eq) to the solution via syringe.
-
Reaction : Stir the mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. If the reaction is slow, gently heat the mixture to 50-60 °C.
-
Workup : Once the reaction is complete (disappearance of the limiting reagent), cool the mixture to room temperature.
-
Isolation : Remove the solvent under reduced pressure. The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
-
Validation : Characterize the purified product by spectroscopic methods (NMR, IR) and melting point analysis.
Safety and Handling
Aryl isocyanates are toxic and potent respiratory sensitizers.[1] Inhalation can lead to severe asthmatic reactions, and skin contact can cause irritation and sensitization. All manipulations should be performed in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. Reactions should be quenched carefully with a nucleophilic solvent like isopropanol or methanol before disposal.
References
-
Title: Isocyanate - Wikipedia Source: Wikipedia URL: [Link]
- Title: The chemical synthesis method of aryl isocyanate Source: Google Patents URL
-
Title: Introduction to Polyurethane Chemistry Source: ACS Publications - American Chemical Society URL: [Link]
-
Title: One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method Source: ResearchGate URL: [Link]
-
Title: Carbamate synthesis by amination (carboxylation) or rearrangement Source: Organic Chemistry Portal URL: [Link]
-
Title: Isocyanate-based multicomponent reactions Source: RSC Advances (RSC Publishing) URL: [Link]
-
Title: Computational Study of Catalytic Urethane Formation Source: MDPI URL: [Link]
-
Title: Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates Source: Asian Journal of Chemistry URL: [Link]
-
Title: One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction Source: Beilstein Journal of Organic Chemistry URL: [Link]
-
Title: Urea derivative synthesis by amination, rearrangement or substitution Source: Organic Chemistry Portal URL: [Link]
- Title: Preparation of n-aryl amides from isocyanates Source: Google Patents URL
-
Title: Isocyanate-based multicomponent reactions Source: PMC - NIH URL: [Link]
-
Title: Different Types of Polyurethanes | Polyols, Isocyanates Source: YouTube URL: [Link]
-
Title: How Does Isocyanate Affect Polyurethane Properties? Source: YouTube URL: [Link]
-
Title: Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence ob tertiary amines Source: Semantic Scholar URL: [Link]
-
Title: Facile Amide Bond Formation from Carboxylic Acids and Isocyanates Source: Organic Letters URL: [Link]
-
Title: The chemistry of polyurethanes Source: Lawrence Industries URL: [Link]
-
Title: Cycloaddition reactions of isocyanates. Reaction of aryl isocyanates with N,N-dimethylformamide Source: The Journal of Organic Chemistry URL: [Link]
-
Title: A Versatile Isocyanate-Mediated Strategy for Appending Chemical Tags onto Drug-Like Small Molecules Source: PMC - NIH URL: [Link]
-
Title: I am studying nucleophilic reactions and came upon an isocyanate reaction (attached below). Why is that the N=C bond breaks in the first step, rather than the C=O bond? Source: Quora URL: [Link]
-
Title: The Role of Isocyanates in Modern Pharmaceuticals Source: Patsnap Eureka URL: [Link]
-
Title: [3+2]‐Cycloaddition reaction of aza‐oxyallyl cations with isocyanates. Source: ResearchGate URL: [Link]
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Methodological & Application
Application Notes and Protocols for 1,3-Dichloro-5-isocyanobenzene in Multicomponent Reactions
Introduction: The Strategic Value of 1,3-Dichloro-5-isocyanobenzene in Modern Synthesis
Multicomponent reactions (MCRs) have become indispensable tools in drug discovery and materials science, prized for their efficiency, atom economy, and ability to rapidly generate molecular complexity from simple building blocks.[1] At the heart of many of the most powerful MCRs is the isocyanide functional group, which possesses a unique electronic structure enabling it to act as both a nucleophile and an electrophile.[2] This dual reactivity is the engine of iconic transformations like the Passerini and Ugi reactions.[3][4]
This guide focuses on a particularly valuable, albeit specialized, isocyanide: This compound . The strategic placement of two chlorine atoms on the phenyl ring renders it significantly electron-deficient. This electronic feature profoundly influences its reactivity in MCRs, often leading to unique kinetic profiles and providing a rigid, decorated scaffold for library synthesis in medicinal chemistry. The resulting products, bearing the 3,5-dichlorophenyl motif, are of significant interest as this substitution pattern is found in numerous bioactive compounds, including fungicides and other pharmaceuticals.[5]
These application notes provide researchers, synthetic chemists, and drug development professionals with a comprehensive technical guide to the synthesis and application of this compound in key multicomponent reactions. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and offer insights into the unique advantages this building block confers.
Physicochemical Properties and Safety Considerations
A thorough understanding of the reagent's properties and hazards is a prerequisite for safe and effective experimentation.
Table 1: Physicochemical Data for this compound and Precursors
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| 3,5-Dichloroaniline | 626-43-7 | C₆H₅Cl₂N | 162.02 | White to light yellow crystalline powder | 49-53 |
| N-(3,5-dichlorophenyl)formamide | 6327-48-6 | C₇H₅Cl₂NO | 190.03 | Off-white solid | ~173 |
| This compound | 60357-67-7 | C₇H₃Cl₂N | 172.02 | Off-white solid with a characteristic, pungent odor | Not widely reported |
Safety and Handling:
-
Toxicity: Isocyanides are notorious for their strong, unpleasant odors and potential toxicity. They should be handled with extreme caution in a well-ventilated chemical fume hood.[6] 3,5-Dichloroaniline is a toxic and corrosive compound.[7] All manipulations should be performed wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Stability: While generally stable, aryl isocyanides can be sensitive to acidic conditions, which can hydrolyze them back to the corresponding formamide. Store in a cool, dry place away from light and moisture.
-
Disposal: All waste containing isocyanides or their precursors must be disposed of according to institutional and local environmental regulations. Quenching with an excess of bleach or acidic permanganate solution can be used to destroy the isocyanide functionality before disposal.
Synthesis Protocol: From Amine to Isocyanide
The most reliable and common method for preparing aryl isocyanides is a two-step sequence starting from the corresponding aniline: N-formylation followed by dehydration.[6]
Workflow for Synthesis of this compound
Caption: Synthesis pathway for this compound.
Step 1: Synthesis of N-(3,5-dichlorophenyl)formamide (Formylation)
This step converts the primary amine into its corresponding formamide, the direct precursor to the isocyanide.
-
Materials:
-
3,5-Dichloroaniline (1.0 eq)
-
Triethyl orthoformate (3.0-5.0 eq)
-
-
Protocol:
-
To a round-bottom flask equipped with a reflux condenser, add 3,5-dichloroaniline.
-
Add an excess of triethyl orthoformate. The orthoformate acts as both the formylating agent and the solvent.
-
Heat the mixture to reflux (approx. 140-145 °C) and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
After completion, allow the mixture to cool to room temperature.
-
Remove the excess triethyl orthoformate and ethanol byproduct under reduced pressure using a rotary evaporator.
-
The resulting solid, N-(3,5-dichlorophenyl)formamide, is often of sufficient purity for the next step. If necessary, it can be recrystallized from an appropriate solvent like ethanol/water.
-
Step 2: Synthesis of this compound (Dehydration)
This critical step involves the dehydration of the formamide using a strong dehydrating agent like phosphorus oxychloride (POCl₃). Modern protocols have optimized this reaction to be rapid and high-yielding.[6]
-
Materials:
-
N-(3,5-dichlorophenyl)formamide (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (1.0 eq)
-
Triethylamine (TEA) (3.0 eq)
-
Anhydrous Dichloromethane (DCM) or solvent-free
-
-
Protocol:
-
Caution: This reaction is exothermic and should be conducted in an efficient fume hood.
-
To a dry, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-(3,5-dichlorophenyl)formamide.
-
Add anhydrous triethylamine (which can also serve as the solvent). Cool the mixture to 0 °C in an ice bath.[6]
-
Slowly add phosphorus oxychloride (1.0 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for approximately 5-15 minutes.[6] Monitor the reaction by TLC (the isocyanide product will have a higher Rf than the formamide).
-
Workup: Once the reaction is complete, pour the mixture over ice water and extract with an organic solvent like dichloromethane or diethyl ether.
-
Wash the combined organic layers with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Note: Avoid excessive heating on the rotary evaporator as aryl isocyanides can be volatile.
-
Purification: The crude product should be purified by column chromatography on silica gel using a non-polar eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure isocyanide as an off-white solid. The product is identifiable by its characteristic strong odor and a strong, sharp absorption band in the IR spectrum around 2100-2150 cm⁻¹.
-
Application Protocol: The Passerini Three-Component Reaction (P-3CR)
The Passerini reaction is a cornerstone of isocyanide chemistry, combining an isocyanide, a carbonyl compound (aldehyde or ketone), and a carboxylic acid to form an α-acyloxy amide.[4] The electron-deficient nature of this compound can influence the reaction rate, and its rigid structure provides a well-defined orientation for the resulting amide product.
Reaction Mechanism and Rationale
The Passerini reaction is generally believed to proceed through a concerted, non-ionic pathway, especially in aprotic solvents.[8] This is advantageous as it minimizes side reactions. The reaction is typically first-order in each of the three components.
Caption: Generalized workflow of the Passerini reaction.
-
Causality: The electron-withdrawing chlorine atoms on the isocyanide make the isocyanide carbon more electrophilic. While this might seem counterintuitive for its initial nucleophilic attack on the carbonyl, the overall reaction rate is often robust. The key is the formation of a stabilized intermediate. Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred as they do not interfere with the hydrogen bonding that helps assemble the reactants in the transition state.[9] High concentrations of reactants are used to favor the termolecular collision required for the reaction.[8]
Experimental Protocol
-
Materials:
-
This compound (1.0 eq)
-
Aldehyde (e.g., isobutyraldehyde) (1.0-1.2 eq)
-
Carboxylic acid (e.g., acetic acid) (1.0-1.2 eq)
-
Anhydrous dichloromethane (DCM)
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the isocyanide in anhydrous DCM (to a concentration of 0.5-1.0 M).
-
To the stirred solution, add the carboxylic acid (1.1 eq) followed by the aldehyde (1.1 eq).
-
Stir the reaction mixture at room temperature. Monitor the reaction's progress by TLC. Reaction times can range from 4 to 24 hours.
-
Workup: Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution to remove excess carboxylic acid. Separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure α-acyloxy amide.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
-
Table 2: Illustrative Data for a Passerini Reaction
| Aldehyde | Carboxylic Acid | Solvent | Time (h) | Illustrative Yield (%) |
| Isobutyraldehyde | Acetic Acid | DCM | 12 | 85 |
| Benzaldehyde | Benzoic Acid | THF | 18 | 78 |
| Cyclohexanecarboxaldehyde | Propionic Acid | DCM | 16 | 81 |
Application Protocol: The Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is one of the most celebrated MCRs, assembling a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide in a single pot to create a dipeptide-like α-acylamino amide scaffold.[7] This reaction is a workhorse in combinatorial chemistry for generating libraries of drug-like molecules.
Reaction Mechanism and Rationale
The Ugi reaction mechanism is distinct from the Passerini. It begins with the formation of an imine from the aldehyde and amine. This is followed by protonation by the carboxylic acid, activating the imine for nucleophilic attack by the isocyanide to form a nitrilium ion intermediate. This intermediate is then trapped by the carboxylate anion, and a final intramolecular acyl transfer (Mumm rearrangement) yields the stable product.[10]
Caption: Mechanistic steps of the Ugi four-component reaction.
-
Causality: The Ugi reaction is favored in polar, protic solvents like methanol or 2,2,2-trifluoroethanol (TFE), which facilitate the formation of the initial imine and stabilize the ionic intermediates.[10] The electron-deficient nature of this compound makes it a highly reactive component towards the activated iminium ion, often leading to rapid reaction completion.
Experimental Protocol
-
Materials:
-
Aldehyde (e.g., benzaldehyde) (1.0 eq)
-
Amine (e.g., benzylamine) (1.0 eq)
-
Carboxylic acid (e.g., acetic acid) (1.0 eq)
-
This compound (1.0 eq)
-
Methanol
-
-
Procedure:
-
To a vial or round-bottom flask, add the aldehyde (1.0 eq), amine (1.0 eq), and carboxylic acid (1.0 eq).
-
Dissolve the components in methanol (to a concentration of 0.5-1.0 M).
-
Stir the mixture for 10-20 minutes at room temperature to allow for pre-formation of the imine.
-
Add the this compound (1.0 eq) to the solution. The addition is often exothermic.
-
Stir the reaction at room temperature for 12-48 hours. Monitor by TLC or LC-MS.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a suitable solvent like ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: The crude product is typically a solid and can often be purified by recrystallization or by column chromatography on silica gel.
-
Table 3: Illustrative Data for an Ugi Reaction
| Aldehyde | Amine | Carboxylic Acid | Solvent | Time (h) | Illustrative Yield (%) |
| Benzaldehyde | Benzylamine | Acetic Acid | Methanol | 24 | 88 |
| Isobutyraldehyde | Cyclohexylamine | Propionic Acid | Methanol | 18 | 91 |
| 4-Anisaldehyde | Aniline | Benzoic Acid | TFE | 36 | 75 |
Conclusion and Future Outlook
This compound serves as a powerful building block for the synthesis of complex organic molecules via multicomponent reactions. Its electron-deficient character imparts distinct reactivity, while the dichlorophenyl scaffold provides a valuable motif for agrochemical and pharmaceutical development. The protocols detailed herein for its synthesis and application in the Passerini and Ugi reactions offer a robust framework for researchers to leverage this reagent in their discovery programs. The inherent efficiency of these MCRs, coupled with the structural advantages of this isocyanide, paves the way for the rapid generation of novel chemical libraries with high potential for biological activity.
References
-
Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. (2016). Molecules, 21(1), 19. [Link]
-
Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. (2015). Molecules, 21(1), 19. [Link]
-
Synthesis of Triterpenoid-Derived α-Acyloxycarboxamides via Passerini Reaction. (2018). Molecules, 23(11), 2947. [Link]
- CN103102276A - Method for preparing 3,5-dichloroaniline. (2013).
-
Salami, S. A., et al. (2022). A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent. Molecules, 27(20), 6898. [Link]
-
Soder, S. L. (1966). Phosgene Derivatives. The Preparation of Isocyanates, Carbamyl Chlorides and Cyanuric Acid. Journal of the American Chemical Society, 88(18), 4243-4247. [Link]
-
Dömling, A. (2006). Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. Chemical Reviews, 106(1), 17-89. [Link]
-
Banfi, L., et al. (2021). The 100 facets of the Passerini reaction. Beilstein Journal of Organic Chemistry, 17, 2634–2723. [Link]
-
Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. (2015). PubMed. [Link]
-
Salami, S. A., et al. (2022). A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent. Molecules, 27(20), 6898. [Link]
-
Ren, Y., & Rousseaux, S. A. L. (2017). Replacing Phosgene with CO2. ChemistryViews. [Link]
-
Passerini reaction. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]
-
3,5-Dichloroaniline. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]
-
El Kaim, L., Grimaud, L., & Wagschal, S. (2014). Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. Beilstein Journal of Organic Chemistry, 10, 544-598. [Link]
- US6781010B1 - Non-phosgene route to the manufacture of organic isocyanates. (2004).
-
Novel Isocyanide Chemistry for the Synthesis of Defined (Macro-)Molecules. (2021). KIT Scientific Publishing. [Link]
-
Combinatorial Chemistry and its Application - A Modern Synthetic Approach. (2020). ResearchGate. [Link]
-
Synthesis of triterpenoid-derived α-acyloxycarboxamides via Passerini reaction. (2018). Sciforum. [Link]
-
General approach to prepare polymers bearing pendant isocyanate groups. (2020). European Polymer Journal, 134, 109831. [Link]
-
Kumar, A., et al. (2005). Combinatorial chemistry: A novel method in drug discovery and its application. Indian Journal of Pharmaceutical Sciences, 67(2), 129-136. [Link]
-
Passerini Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]
-
Quazi, S., et al. (2023). Application of Isocyanide-Based Multicomponent Reactions. Encyclopedia, 3(2), 527-542. [Link]
-
Thompson, M. J., et al. (2010). Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. Beilstein Journal of Organic Chemistry, 6, 891. [Link]
-
Combinatorial Chemistry: Innovations and Applications. (2023). Open Access Journals. [Link]
-
Passerini reaction. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]
-
Kobayashi, G., et al. (2011). A Novel Method for Preparing Isocyanides from N-Substituted Formamides with Chlorophosphate Compounds. Synthesis, 2011(19), 3225-3234. [Link]
-
Phosgene. (n.d.). New Drug Approvals. Retrieved January 21, 2026, from [Link]
-
A Facile Synthesis of 1,3,5-Trisubstituted Hydantoins via Ugi Four-Component Condensation. (2014). Synthetic Communications, 44(1), 108-116. [Link]
-
Ugi, I. (2003). The Chemistry of Isocyanides, their MultiComponent Reactions and their Libraries. Molecules, 8(1), 53-66. [Link]
-
Wang, X., et al. (2014). Synthesis of Isonitriles from N-Substituted Formamides Using Triphenylphosphine and Iodine. Synthesis, 47(01), 49-54. [Link]
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Protocol for Ugi reaction using 1,3-Dichloro-5-isocyanobenzene
Application Note & Protocol
Strategic Synthesis of Dichlorinated Peptidomimetic Scaffolds via the Ugi Four-Component Reaction Utilizing 1,3-Dichloro-5-isocyanobenzene
Abstract
This document provides a comprehensive guide and a detailed experimental protocol for leveraging the Ugi four-component reaction (U-4CR) to synthesize complex α-acylamino amides. Specifically, it details the application of this compound as a strategic building block. The presence of two chlorine atoms on the isocyanide's aromatic ring offers significant advantages for downstream functionalization, making the resulting Ugi products valuable scaffolds in discovery chemistry, particularly for the generation of compound libraries for pharmaceutical screening.[1] This guide covers the reaction mechanism, a step-by-step laboratory protocol, safety considerations, and data interpretation.
Introduction: The Power of the Ugi Reaction
The Ugi four-component reaction, first reported by Ivar Karl Ugi in 1959, is a cornerstone of multicomponent reaction (MCR) chemistry.[2][3] It facilitates the one-pot synthesis of α-acylamino amide derivatives from an aldehyde (or ketone), a primary amine, a carboxylic acid, and an isocyanide.[2][4] The reaction is renowned for its high atom economy, typically high yields, and the remarkable structural diversity that can be achieved by simply varying the four input components.[1][2] These attributes make the U-4CR an indispensable tool in combinatorial chemistry and for the rapid generation of libraries of peptidomimetic compounds for drug discovery and material science.[2][5]
The use of a functionally-rich isocyanide, such as this compound, elevates the strategic value of the Ugi reaction. The resulting dichlorinated phenyl moiety within the product scaffold serves as a versatile handle for post-Ugi modifications, such as cross-coupling reactions, enabling further diversification and the construction of highly complex molecular architectures.
Reaction Mechanism
The Ugi reaction proceeds through a series of reversible steps, culminating in an irreversible rearrangement that drives the reaction to completion.[2][3]
-
Imine Formation: The amine and the carbonyl compound condense to form an imine (or iminium ion after protonation).[6]
-
Nucleophilic Attack by Isocyanide: The isocyanide carbon attacks the electrophilic iminium ion, forming a highly reactive nitrilium ion intermediate.[6]
-
Carboxylate Addition: The carboxylate anion then adds to the nitrilium ion, yielding an O-acyl-isoamide intermediate.[2][7]
-
Mumm Rearrangement: The final, irreversible step is an intramolecular acyl transfer, known as the Mumm rearrangement, which forms the thermodynamically stable N-acyl-amino amide final product.[2][3]
Caption: Figure 1: Ugi Reaction Mechanism
Experimental Protocol: Synthesis of a Dichlorinated Ugi Product
This protocol describes a general procedure for the Ugi reaction using this compound, benzaldehyde, benzylamine, and acetic acid as representative components.
Materials and Equipment
-
Reagents:
-
This compound (Component D)
-
Benzaldehyde (Component A)
-
Benzylamine (Component B)
-
Glacial Acetic Acid (Component C)
-
Methanol (MeOH), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Equipment:
-
Round-bottom flask with magnetic stir bar
-
Magnetic stir plate
-
Syringes for liquid transfer
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Flash column chromatography system
-
Standard laboratory glassware
-
Quantitative Data Summary
The following table outlines the stoichiometry for a representative reaction. It is crucial to perform reactions on a scale appropriate for your needs and available equipment.
| Component | Reactant Name | MW ( g/mol ) | Equiv. | Mmol | Amount |
| Aldehyde | Benzaldehyde | 106.12 | 1.0 | 2.0 | 212 mg (0.20 mL) |
| Amine | Benzylamine | 107.15 | 1.0 | 2.0 | 214 mg (0.22 mL) |
| Acid | Acetic Acid | 60.05 | 1.0 | 2.0 | 120 mg (0.11 mL) |
| Isocyanide | This compound | 172.01 | 1.0 | 2.0 | 344 mg |
Step-by-Step Protocol
Caption: Figure 2: Experimental Workflow
-
Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (2.0 mmol), benzylamine (2.0 mmol), and acetic acid (2.0 mmol).
-
Solvent Addition: Add anhydrous methanol (4 mL) to the flask to achieve a reactant concentration of 0.5 M. The Ugi reaction generally proceeds best at high concentrations (0.5 M to 2.0 M).[2]
-
Pre-incubation (Imine Formation): Stir the mixture at room temperature for 15-30 minutes to facilitate the formation of the imine intermediate.
-
Isocyanide Addition: Add this compound (2.0 mmol) to the reaction mixture. The addition of the isocyanide is often exothermic, and for larger-scale reactions, cooling might be necessary.
-
Reaction: Seal the flask and stir the mixture at room temperature for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with a mixture such as 30% ethyl acetate in hexanes. The product spot should be significantly less polar than the starting carboxylic acid and amine.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.
-
Extraction: Dissolve the residue in ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 15 mL) to remove unreacted acetic acid, and then with brine (1 x 15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to isolate the pure α-acylamino amide product.[8]
Safety and Handling Precautions
Isocyanides, including this compound, require careful handling due to their potential toxicity and extremely unpleasant odor.
-
Engineering Controls: All manipulations involving isocyanides must be performed in a well-ventilated chemical fume hood.[9][10]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical safety goggles, and nitrile gloves.[9][11] Thin latex gloves are not suitable.[10]
-
Health Hazards: Isocyanates and related compounds can be powerful irritants to the eyes, skin, and respiratory tract.[12] Inhalation may cause respiratory sensitization, leading to asthma-like symptoms upon subsequent exposure, even at very low concentrations.[11][12]
-
Waste Disposal: Quench any residual isocyanide in reaction vessels or on contaminated materials with an acidic solution of methanol before disposal according to institutional guidelines.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Yield | Impure or wet reagents/solvent. | Use freshly distilled aldehydes and amines; use anhydrous solvent. |
| Low reactant concentration. | The Ugi reaction is favored at high concentrations; ensure concentration is ≥ 0.5 M.[2] | |
| Multiple Products | Side reactions of components. | Ensure high purity of starting materials. The order of addition can sometimes influence outcomes. |
| Difficult Purification | Product has similar polarity to a starting material. | Adjust the stoichiometry slightly (e.g., 1.05 eq of one component) to ensure full consumption of another. |
Conclusion
The Ugi four-component reaction with this compound is a robust and efficient method for synthesizing dichlorinated peptidomimetic scaffolds. The protocol is straightforward, scalable, and tolerant of a wide variety of functional groups on the other three components. The resulting products are primed for subsequent chemical modification, making this a powerful strategy for accelerating lead discovery and materials science research.
References
-
Ugi reaction - Wikipedia. Wikipedia. [Link]
-
Ugi Reaction - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
-
Review on the Ugi Multicomponent Reaction Mechanism and the Use of Fluorescent Derivatives as Functional Chromophores. ACS Omega. [Link]
-
Unveiling the Mechanistic Complexity and Potential Applications of the Ugi Multicomponent Reaction. Amerigo Scientific. [Link]
-
5 Ways to Protect Yourself From Isocyanate Exposure. Lakeland Industries. [Link]
-
Isocyanate Exposure: Health Risks & Safety Precautions. Chemscape. [Link]
-
Guide to Handling Isocyanates. Safe Work Australia. [Link]
-
Isocyanates. Health and Safety Executive for Northern Ireland. [Link]
-
Isocyanates: Working Safely. California Department of Public Health. [Link]
-
A synthetic Protein G adsorbent based on the multi-component Ugi reaction for the purification of mammalian immunoglobulins. ResearchGate. [Link]
-
Postcondensation Modifications of Ugi Four-Component Condensation Products: 1-Isocyanocyclohexene as a Convertible Isocyanide. Journal of the American Chemical Society. [Link]
-
Synthesis of Novel Lipophilic Polyamines via Ugi Reaction and Evaluation of Their Anticancer Activity. Molecules. [Link]
-
Optimization of the Ugi Reaction Using Parallel Synthesis and Automated Liquid Handling. YouTube. [Link]
-
Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Molecules. [Link]
-
Some selective protective groups removal on the Ugi products. ResearchGate. [Link]
-
Application of Isocyanide-Based Multicomponent Reactions. Encyclopedia.pub. [Link]
-
Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application. Molecules. [Link]
-
Ugi Four-Component Reactions Using Alternative Reactants. Molecules. [Link]
-
Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. MDPI. [Link]
-
Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. PubMed. [Link]
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- 12. Isocyanate Exposure: Health Risks & Safety Precautions | Chemscape [chemscape.com]
Application of 3,5-Dichlorophenyl Isocyanate in the Passerini Reaction: A Technical Guide for Advanced Synthesis
This document provides a detailed technical guide for researchers, scientists, and professionals in drug development on the application of 3,5-dichlorophenyl isocyanate in the Passerini three-component reaction (P-3CR). This guide delves into the mechanistic nuances, strategic advantages, and practical execution of this powerful transformation for the synthesis of α-acyloxy-N-(3,5-dichlorophenyl)carboxamides, a scaffold of significant interest in medicinal chemistry and materials science.
Introduction: The Strategic Value of the Passerini Reaction and 3,5-Dichlorophenyl Isocyanate
The Passerini reaction, first reported by Mario Passerini in 1921, is a cornerstone of multicomponent reaction (MCR) chemistry.[1] It offers a highly atom-economical and convergent pathway to α-acyloxy amides from an isocyanide, a carbonyl compound (aldehyde or ketone), and a carboxylic acid.[1][2] The reaction's operational simplicity and tolerance for a wide range of functional groups make it an invaluable tool for the rapid generation of molecular diversity in drug discovery and combinatorial chemistry.[1]
The choice of the isocyanide component is critical in dictating the properties of the resulting α-acyloxy amide. 3,5-Dichlorophenyl isocyanate is a particularly interesting substrate for several reasons:
-
Electronic Properties: The two chlorine atoms on the phenyl ring act as electron-withdrawing groups, which can influence the reactivity of the isocyanide and the electronic properties of the final product.
-
Structural Rigidity: The dichlorinated phenyl group provides a rigid and well-defined scaffold, which can be advantageous in designing molecules with specific binding properties.
-
Hydrophobicity: The presence of the chlorine atoms increases the lipophilicity of the resulting amide, a parameter that is often modulated in drug design to improve membrane permeability.
-
Synthetic Handle: The chlorine atoms can potentially serve as synthetic handles for further functionalization through cross-coupling reactions.
This guide will provide a comprehensive overview of the mechanistic rationale for using 3,5-dichlorophenyl isocyanate in the Passerini reaction and a detailed, field-proven protocol for its successful implementation.
Mechanistic Considerations
The mechanism of the Passerini reaction is generally believed to proceed through a concerted, non-ionic pathway, particularly in aprotic solvents where the reaction is often faster.[3] The reaction is typically third-order overall, being first-order in each of the three components.[3]
The currently accepted mechanism involves the following key steps:
-
Hydrogen Bond Formation: The carboxylic acid and the aldehyde form a hydrogen-bonded complex. This interaction increases the electrophilicity of the carbonyl carbon of the aldehyde.
-
Nucleophilic Attack: The isocyanide, acting as a nucleophile, attacks the activated carbonyl carbon.
-
Cyclic Transition State: A cyclic, non-ionic transition state is proposed, involving the simultaneous interaction of all three components.
-
Intramolecular Acyl Transfer (Mumm Rearrangement): The intermediate undergoes an intramolecular acyl transfer from the carboxylic acid oxygen to the nitrogen of the newly formed amide, yielding the stable α-acyloxy carboxamide product.
The electron-withdrawing nature of the 3,5-dichlorophenyl group can influence the nucleophilicity of the isocyanide carbon, which may affect the reaction kinetics. However, the Passerini reaction is known to tolerate a broad range of electronic variations in its components.
Caption: Generalized mechanism of the Passerini reaction.
Experimental Protocol: Synthesis of a Representative α-Acyloxy-N-(3,5-dichlorophenyl)carboxamide
This protocol provides a general method for the synthesis of α-acyloxy-N-(3,5-dichlorophenyl)carboxamides. The specific substrates and conditions can be varied to generate a library of compounds.
Materials and Reagents
-
3,5-Dichlorophenyl isocyanate (≥98%)
-
Aldehyde (e.g., Benzaldehyde, ≥99%)
-
Carboxylic acid (e.g., Acetic acid, glacial)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Safety Precautions: 3,5-Dichlorophenyl isocyanate is toxic and an irritant.[4] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Isocyanides, in general, are known for their strong and unpleasant odors.
Reaction Setup and Procedure
Caption: General experimental workflow for the Passerini reaction.
-
Reaction Assembly: To a dry round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 mmol, 1.0 equiv) and the carboxylic acid (1.0 mmol, 1.0 equiv).
-
Solvent Addition: Dissolve the starting materials in a minimal amount of anhydrous aprotic solvent (e.g., 2-3 mL of DCM).
-
Isocyanate Addition: To the stirred solution, add 3,5-dichlorophenyl isocyanate (1.0 mmol, 1.0 equiv).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting materials. Reaction times can vary from a few hours to 24 hours depending on the reactivity of the substrates.
-
Workup: Once the reaction is complete, dilute the mixture with the organic solvent used for the reaction and wash with saturated aqueous sodium bicarbonate solution to remove excess carboxylic acid. Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: The structure and purity of the final α-acyloxy-N-(3,5-dichlorophenyl)carboxamide product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Substrate Scope and Data Presentation
The Passerini reaction is known for its broad substrate scope.[5] While specific data for 3,5-dichlorophenyl isocyanate is not extensively tabulated in the literature, general trends can be inferred. A variety of aldehydes (aromatic, aliphatic, and heterocyclic) and carboxylic acids (aliphatic and aromatic) are expected to be compatible with this reaction. The table below provides a representative, hypothetical substrate scope based on the general reactivity observed in Passerini reactions.
| Entry | Aldehyde | Carboxylic Acid | Product | Expected Yield |
| 1 | Benzaldehyde | Acetic Acid | 2-(acetyloxy)-N-(3,5-dichlorophenyl)-2-phenylacetamide | Good to Excellent |
| 2 | 4-Nitrobenzaldehyde | Acetic Acid | 2-(acetyloxy)-N-(3,5-dichlorophenyl)-2-(4-nitrophenyl)acetamide | Good |
| 3 | Isobutyraldehyde | Benzoic Acid | 2-(benzoyloxy)-N-(3,5-dichlorophenyl)-3-methylbutanamide | Moderate to Good |
| 4 | Cyclohexanecarboxaldehyde | Acetic Acid | 2-(acetyloxy)-2-cyclohexyl-N-(3,5-dichlorophenyl)acetamide | Good |
Note: Yields are estimations and will vary depending on the specific substrates and reaction conditions. Optimization of reaction time and temperature may be necessary for specific substrate combinations.
Conclusion and Future Outlook
The use of 3,5-dichlorophenyl isocyanate in the Passerini reaction provides a reliable and efficient method for the synthesis of α-acyloxy-N-(3,5-dichlorophenyl)carboxamides. This application note offers a foundational understanding and a practical protocol for researchers to explore the synthesis of novel compounds with potential applications in drug discovery and materials science. The resulting products, with their unique electronic and structural features, represent a valuable class of molecules for further investigation. The operational simplicity and broad substrate tolerance of the Passerini reaction, coupled with the specific attributes of 3,5-dichlorophenyl isocyanate, ensure its continued relevance in modern synthetic chemistry.
References
- Passerini, M. Sopra gli isonitrili (I). Composto del p-isonitril-azo-benzolo con l'acetone e l'acido acetico. Gazzetta Chimica Italiana1921, 51, 126-129.
- Banfi, L.; Riva, R. The Passerini Reaction. Organic Reactions2005, 65, 1-140.
-
Passerini reaction. Wikipedia. [Link]
-
Passerini Reaction. Organic Chemistry Portal. [Link]
- Passerini reaction.docx. A document with a general Passerini reaction protocol.
-
Understanding 3,5-Dichlorophenyl Isocyanate: Properties, Safety, and Sourcing. [Link]
Sources
Synthesis of Nitrogen-Containing Heterocycles from 1,3-Dichloro-5-isocyanobenzene: An Application and Protocol Guide
Introduction: The Strategic Value of 1,3-Dichloro-5-isocyanobenzene in Heterocyclic Chemistry
For researchers, scientists, and professionals in drug development, the synthesis of novel nitrogen-containing heterocycles is a cornerstone of innovation. These scaffolds are prevalent in a vast array of pharmaceuticals and bioactive molecules. The starting material, this compound, presents a unique and strategic platform for the construction of such heterocycles. The two chlorine atoms act as powerful electron-withdrawing groups, significantly influencing the reactivity of the isocyanide functional group. This electronic modification can be harnessed to modulate reaction pathways and to introduce chemical handles for further diversification of the resulting heterocyclic core.
This guide provides an in-depth exploration of the synthetic utility of this compound, focusing on practical, field-proven insights and detailed protocols. While direct literature examples for this specific isocyanide are scarce, the principles of isocyanide chemistry are well-established. This document will therefore present robust protocols using a closely related electron-deficient aryl isocyanide as a model system, providing a strong foundation for adaptation and optimization. We will delve into the mechanistic underpinnings of these transformations, offering a rationale for the experimental choices and empowering the researcher to troubleshoot and adapt these methods.
Safety and Handling of Aryl Isocyanides
Isocyanides are known for their pungent, unpleasant odors and potential toxicity. The presence of chlorine atoms in this compound may further enhance its reactivity and biological activity. Therefore, strict adherence to safety protocols is paramount.
General Handling Precautions:
-
Ventilation: All manipulations involving this compound and other volatile isocyanides must be conducted in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and splash-proof safety goggles.
-
Inhalation: Avoid inhaling vapors. In case of accidental inhalation, move to fresh air immediately and seek medical attention.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
Disposal: Dispose of isocyanide waste in accordance with local and institutional regulations. Typically, this involves quenching with an appropriate reagent to convert the isocyanide to a less hazardous form before disposal.
Specific Information for 1,3-Dichloro-5-isocyanatobenzene (a related compound): A Safety Data Sheet (SDS) for the analogous isocyanate, 1,3-dichloro-5-isocyanatobenzene, indicates that it is harmful if swallowed, causes skin irritation, and may cause an allergic skin reaction. It is also toxic to aquatic life with long-lasting effects.[1][2] Given the structural similarity, it is prudent to assume that this compound may have a similar hazard profile.
Core Synthetic Strategies and Mechanistic Insights
The isocyanide functional group is a versatile building block, capable of participating in a wide range of transformations to form heterocyclic systems.[3] The electron-deficient nature of the aromatic ring in this compound is expected to enhance the electrophilicity of the isocyanide carbon, influencing the kinetics and outcomes of various reactions.
Multicomponent Reactions (MCRs): A Pathway to Molecular Diversity
Multicomponent reactions, where three or more reactants combine in a single synthetic operation, are powerful tools for generating libraries of complex molecules from simple starting materials. Isocyanides are particularly well-suited for MCRs such as the Ugi and Passerini reactions.[4][5]
The Ugi Four-Component Reaction (U-4CR):
The Ugi reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. This reaction is highly convergent and allows for the rapid assembly of peptide-like scaffolds. The electron-deficient nature of this compound is anticipated to facilitate the nucleophilic attack of the isocyanide onto the intermediate iminium ion.
Diagram 1: Ugi Reaction Workflow
Caption: Workflow for the Ugi four-component reaction.
The Passerini Three-Component Reaction (P-3CR):
The Passerini reaction involves the combination of an aldehyde (or ketone), a carboxylic acid, and an isocyanide to yield an α-acyloxy carboxamide.[1][2][4] Similar to the Ugi reaction, the electron-withdrawing nature of the dichlorophenyl group is expected to enhance the reactivity of the isocyanide component.
Diagram 2: Passerini Reaction Mechanism
Caption: Synthesis of a tetrazole from an isocyanide and an azide.
Transition Metal-Catalyzed Cyclizations: Access to Quinolines
Palladium-catalyzed reactions involving isocyanide insertion are a modern and efficient way to construct complex heterocyclic systems, such as quinolines. [6]These reactions often proceed through a cascade of events, including C-H activation and annulation. The electronic properties of the aryl isocyanide can play a crucial role in the efficiency and regioselectivity of these transformations.
Detailed Application Notes and Protocols
Protocol 1: Synthesis of an α-Acylamino Amide via Ugi Four-Component Reaction
This protocol describes the synthesis of a model α-acylamino amide using an electron-deficient aryl isocyanide.
Materials:
-
4-Nitrobenzaldehyde
-
Benzylamine
-
Acetic acid
-
4-Nitrophenyl isocyanide (as a model for this compound)
-
Methanol (reagent grade)
-
Standard laboratory glassware
-
Magnetic stirrer
Experimental Protocol:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-nitrobenzaldehyde (1.0 mmol, 1.0 equiv).
-
Addition of Reagents: Add methanol (10 mL) to dissolve the aldehyde. Sequentially add benzylamine (1.0 mmol, 1.0 equiv) and acetic acid (1.0 mmol, 1.0 equiv) to the solution. Stir the mixture at room temperature for 15 minutes to pre-form the imine.
-
Isocyanide Addition: To the stirred solution, add 4-nitrophenyl isocyanide (1.0 mmol, 1.0 equiv).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically complete within 24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired α-acylamino amide.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
| Reactant | Molar Equiv. |
| Aldehyde | 1.0 |
| Amine | 1.0 |
| Carboxylic Acid | 1.0 |
| Isocyanide | 1.0 |
Protocol 2: Synthesis of a 1,5-Disubstituted Tetrazole via [3+2] Cycloaddition
This protocol details the synthesis of a tetrazole from an aryl isocyanide and sodium azide.
Materials:
-
2,4-Dichlorophenyl isocyanide (as a model for this compound)
-
Sodium azide (NaN₃)
-
Ammonium chloride (NH₄Cl)
-
Dimethylformamide (DMF, anhydrous)
-
Standard laboratory glassware with reflux condenser
-
Magnetic stirrer with heating mantle
Experimental Protocol:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-dichlorophenyl isocyanide (10.0 mmol, 1.0 equiv).
-
Addition of Reagents: Add anhydrous DMF (40 mL), followed by sodium azide (12.0 mmol, 1.2 equiv) and ammonium chloride (12.0 mmol, 1.2 equiv).
-
Reaction Conditions: Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction by TLC.
-
Workup: After cooling to room temperature, pour the reaction mixture into 200 mL of ice-water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the 1-(2,4-dichlorophenyl)-1H-tetrazole.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis.
| Reactant | Molar Equiv. |
| Isocyanide | 1.0 |
| Sodium Azide | 1.2 |
| Ammonium Chloride | 1.2 |
Protocol 3: Palladium-Catalyzed Synthesis of a Quinoline Derivative
This protocol outlines a general procedure for the synthesis of a quinoline derivative via a palladium-catalyzed cascade reaction.
Materials:
-
A suitable 2-alkynyl-N-arylimine (can be synthesized from the corresponding 2-alkynyl aniline and an aldehyde)
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Schlenk flask and other inert atmosphere glassware
-
Magnetic stirrer with heating mantle
Experimental Protocol:
-
Reaction Setup: To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the 2-alkynyl-N-arylimine (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.05 mmol, 5 mol%), and triphenylphosphine (0.1 mmol, 10 mol%).
-
Addition of Reagents: Add anhydrous toluene (10 mL) and stir the mixture for 10 minutes at room temperature. Then, add this compound (1.2 mmol, 1.2 equiv) and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Reaction Conditions: Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Workup: After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to obtain the desired quinoline derivative.
-
Characterization: Characterize the purified product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
| Reactant | Molar Equiv. / mol% |
| 2-Alkynyl-N-arylimine | 1.0 equiv |
| Isocyanide | 1.2 equiv |
| Pd(OAc)₂ | 5 mol% |
| PPh₃ | 10 mol% |
| K₂CO₃ | 2.0 equiv |
Conclusion and Future Outlook
This compound is a promising, albeit underutilized, starting material for the synthesis of diverse nitrogen-containing heterocycles. The electron-withdrawing nature of the dichloro-substituents is poised to modulate the reactivity of the isocyanide group in a predictable manner, offering opportunities for fine-tuning reaction outcomes. The protocols provided herein, based on well-established isocyanide chemistry, offer a solid foundation for researchers to begin exploring the synthetic potential of this intriguing building block. Further research into the specific reactivity of this compound in these and other transformations will undoubtedly open new avenues for the discovery of novel bioactive molecules and functional materials.
References
-
Varadi, A., Palmer, T. R., Dardashti, R., & Majumdar, S. (2016). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Molecules, 21(1), 19. [Link]
- Sigma-Aldrich. (2025).
-
XiXisys. (2025). GHS 11 (Rev.11) SDS Word 下载 CAS: 34893-92-0 Name: 1,3-dichloro-5-isocyanatobenzene. [Link]
-
Liu, S.-S., et al. (2025). Synthesis of quinoline derivatives by palladium-catalyzed isocyanide insertion/undirected C(sp2)–H functionalization/[4 + 1] cyclization reactions involving aryl isocyanide. Organic Chemistry Frontiers. [Link]
-
Lygin, A. V., & de Meijere, A. (2010). Isocyanides in the synthesis of nitrogen heterocycles. Angewandte Chemie International Edition, 49(48), 9094-9124. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of N-Heterocycles. [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. [Link]
- Fisher Scientific. (n.d.). Safety Data Sheet: 1,3-Dichloro-5-(trifluoromethyl)benzene.
-
Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. PubMed. [Link]
Sources
- 1. eckert-liotta.chbe.gatech.edu [eckert-liotta.chbe.gatech.edu]
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- 3. mdpi.com [mdpi.com]
- 4. Passerini reaction - Wikipedia [en.wikipedia.org]
- 5. Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
1,3-Dichloro-5-isocyanobenzene: A Versatile Halogenated Building Block for Modern Pharmaceutical Intermediates
An Application Note and Protocol Guide
Abstract
This guide provides a detailed exploration of 1,3-dichloro-5-isocyanobenzene as a strategic building block in the synthesis of pharmaceutical intermediates. We delve into the core reactivity of its isocyanate group, highlighting its utility in forming key structural motifs such as ureas, carbamates, and thiocarbamates, which are prevalent in a wide array of therapeutic agents. The presence of the dichlorinated phenyl ring offers a unique combination of metabolic stability, lipophilicity, and handles for further synthetic elaboration. This document furnishes researchers, medicinal chemists, and drug development professionals with both the theoretical underpinnings and practical, field-tested protocols for leveraging this versatile reagent in drug discovery pipelines.
Introduction: The Strategic Value of this compound
In the landscape of medicinal chemistry, the selection of starting materials is a critical determinant of synthetic efficiency and the ultimate pharmacological profile of a new chemical entity (NCE). This compound has emerged as a valuable synthon due to the confluence of two key structural features: a highly reactive isocyanate functional group and a robust dichlorinated aromatic scaffold.
The isocyanate group (–N=C=O) is a powerful electrophile, primed to react with a diverse range of nucleophiles under mild conditions. This reactivity is central to its role in forming stable covalent linkages, which are the backbone of many drug molecules.[1][2] The reaction with amines to form substituted ureas, and with alcohols or thiols to yield carbamates and thiocarbamates, respectively, are cornerstone transformations in pharmaceutical synthesis.[2][3]
Simultaneously, the 1,3,5-substitution pattern of the dichlorophenyl ring imparts specific, advantageous properties. The chlorine atoms increase the molecule's lipophilicity, which can be crucial for membrane permeability and reaching intracellular targets. Furthermore, halogen atoms often serve as metabolic blockers, preventing enzymatic degradation at those positions and thereby enhancing the pharmacokinetic profile of the final compound. This strategic placement of chlorine atoms also influences the electronic properties of the ring and provides potential sites for late-stage functionalization via cross-coupling reactions.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 34893-92-0 | [4] |
| Molecular Formula | C₇H₃Cl₂NO | [4][5] |
| Molecular Weight | 188.01 g/mol | [4][6] |
| Synonyms | 3,5-Dichlorophenyl isocyanate, 3,5-Dichloro-1-isocyanatobenzene | [4][6] |
Core Reactivity and Mechanistic Considerations
The utility of this compound is rooted in the electrophilicity of the central carbon atom of the isocyanate moiety. This carbon is susceptible to nucleophilic attack, which initiates the formation of new covalent bonds.
Mechanism of Nucleophilic Addition: The generally accepted mechanism involves a two-step process:
-
Nucleophilic Attack: A nucleophile (e.g., the lone pair of an amine, alcohol, or thiol) attacks the electrophilic carbonyl carbon of the isocyanate.
-
Proton Transfer: This initial addition forms a transient, zwitterionic intermediate which rapidly undergoes proton transfer (often facilitated by the solvent or a mild base) to yield the final stable product.[1]
This efficient and often high-yielding reaction makes isocyanates reliable partners in complex syntheses.
Caption: Generalized reaction mechanism for isocyanates.
Application in Synthesizing Key Pharmaceutical Scaffolds
The primary application of this compound is the construction of urea and carbamate linkages, which are integral to numerous classes of biologically active compounds, including kinase inhibitors, antivirals, and anti-cancer agents.[7][8]
Synthesis of Substituted Aryl Ureas
The reaction between this compound and a primary or secondary amine is a robust method for synthesizing 1-(3,5-dichlorophenyl)-3-substituted ureas. The urea functional group is a privileged scaffold in medicinal chemistry due to its ability to act as a rigid hydrogen bond donor and acceptor, facilitating strong and specific interactions with biological targets. Numerous urea-containing compounds have demonstrated significant anticancer activity.[7]
General Reaction: Ar-N=C=O + R₁R₂NH → Ar-NH-C(=O)-NR₁R₂ (where Ar = 3,5-dichlorophenyl)
Synthesis of Substituted Aryl Carbamates
The addition of an alcohol or phenol to this compound yields a carbamate (or urethane) linkage. This reaction, which may require catalysis by a mild base (e.g., triethylamine) or an organometallic catalyst, is essential for creating prodrugs or modifying the solubility and metabolic stability of a lead compound.[2]
General Reaction: Ar-N=C=O + R-OH → Ar-NH-C(=O)-O-R (where Ar = 3,5-dichlorophenyl)
Experimental Protocols
The following protocols are designed to be self-validating, providing clear steps and checkpoints for success.
Safety Precaution: Isocyanates are toxic, potent lachrymators, and respiratory irritants. They are also highly sensitive to moisture. All manipulations must be performed in a well-ventilated fume hood under an inert atmosphere (N₂ or Ar) using anhydrous solvents and glassware.[9] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Protocol 1: Synthesis of 1-(3,5-Dichlorophenyl)-3-benzylurea
This protocol details a representative synthesis of a substituted urea, a common core in many kinase inhibitors.
Workflow Overview:
Caption: Experimental workflow for urea synthesis.
Materials and Reagents:
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) |
| This compound | 188.01 | 1.88 g | 10.0 |
| Benzylamine | 107.15 | 1.12 mL | 10.5 |
| Anhydrous Dichloromethane (DCM) | - | 50 mL | - |
| Triethylamine (Et₃N) | 101.19 | 0.14 mL | 1.0 |
Procedure:
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (1.88 g, 10.0 mmol).
-
Solvent Addition: Add anhydrous DCM (50 mL) via syringe. Stir the mixture at room temperature until the solid is fully dissolved.
-
Cooling: Cool the flask to 0 °C in an ice-water bath.
-
Causality Note: Cooling the reaction controls the initial exotherm upon amine addition, preventing potential side reactions.
-
-
Reagent Addition: In a separate vial, dissolve benzylamine (1.12 mL, 10.5 mmol) and triethylamine (0.14 mL, 1.0 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise to the stirred isocyanate solution over 15 minutes using a dropping funnel.
-
Expertise Note: A slight excess (1.05 eq) of the amine ensures complete consumption of the limiting isocyanate. Triethylamine is added as a non-nucleophilic base to scavenge any trace HCl that could form from the reagents, though it is often not strictly necessary for this clean reaction.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:Ethyl Acetate). The disappearance of the isocyanate spot (visualized with a suitable stain or by quenching a TLC plate in methanol) indicates completion. A new, more polar product spot should appear.
-
Work-up:
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2 x 25 mL), saturated NaHCO₃ solution (25 mL), and brine (25 mL).
-
Causality Note: The acid wash removes any unreacted benzylamine and triethylamine. The bicarbonate wash neutralizes any remaining acid.
-
-
Isolation and Purification:
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a white solid.
-
Recrystallize the crude product from hot ethanol or ethyl acetate/hexanes to afford pure 1-(3,5-dichlorophenyl)-3-benzylurea as white crystals.
-
-
Characterization:
-
Expected Yield: 85-95%.
-
¹H NMR (CDCl₃): Expect characteristic peaks for the aromatic protons of both rings and the benzylic CH₂ group. The two NH protons will appear as broad singlets or triplets.
-
IR (KBr, cm⁻¹): Expect strong C=O stretch (~1640-1660 cm⁻¹), N-H stretch (~3300-3400 cm⁻¹).
-
Conclusion
This compound stands out as a high-value building block for constructing pharmaceutical intermediates. Its predictable and efficient reactivity allows for the straightforward installation of the pharmaceutically relevant urea and carbamate moieties. The dichlorinated phenyl core provides a robust scaffold that favorably modulates the lipophilic and metabolic properties of the target molecule. The protocols and principles outlined in this guide are intended to empower medicinal chemists to confidently and effectively utilize this reagent, accelerating the discovery and development of novel therapeutic agents.
References
- Vertex AI Search. (2026).
- Vertex AI Search. (2026). Novel Isocyanide Chemistry for the Synthesis of Defined (Macro-)Molecules.
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- Vertex AI Search. (2026).
-
MDPI. (2026). An Efficient Synthesis of 1-(1,3-Dioxoisoindolin-2-yl)-3-aryl Urea Analogs as Anticancer and Antioxidant Agents: An Insight into Experimental and In Silico Studies. [Link]
-
ACS Publications. (2021). Medicinal Chemistry of Isocyanides | Chemical Reviews. [Link]
-
PubMed. (2020). Antioxidative Activity of 1,3,5-Triazine Analogues Incorporating Aminobenzene Sulfonamide, Aminoalcohol/Phenol, Piperazine, Chalcone, or Stilbene Motifs. [Link]
-
RSC Publishing. (2024). Isocyanate-based multicomponent reactions - RSC Advances. [Link]
-
NIH. (2023). A Versatile Isocyanate-Mediated Strategy for Appending Chemical Tags onto Drug-Like Small Molecules - PMC. [Link]
- Google Patents. (2026).
- ResearchGate. (2025). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics.
-
MDPI. (2020). Antioxidative Activity of 1,3,5-Triazine Analogues Incorporating Aminobenzene Sulfonamide, Aminoalcohol/Phenol, Piperazine, Chalcone, or Stilbene Motifs. [Link]
-
NIH. (2023). The isocyanide SN2 reaction - PMC - PubMed Central. [Link]
-
MDPI. (2026). Design, Synthesis, and Cytotoxic Activity of Novel Natural Arylsulfonamide-Inspired Molecules. [Link]
-
MDPI. (2022). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. [Link]
-
MDPI. (2024). Magnetic Nanocarriers with ICPTES- and GPTMS-Functionalized Quaternary Chitosan for pH-Responsive Doxorubicin Release. [Link]
- Vertex AI Search. (2026). 1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile.
-
Patsnap Eureka. (2025). The Role of Isocyanates in Modern Pharmaceuticals. [Link]
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-
CRO SPLENDID LAB. (2026). 1,3-Dichloro-5-isocyanatobenzene. [Link]
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Application Notes and Protocols for the Derivatization of 1,3-Dichloro-5-isocyanobenzene in Medicinal Chemistry
Introduction: The Privileged 3,5-Dichlorophenyl Scaffold
In the landscape of medicinal chemistry, certain structural motifs consistently appear in a multitude of bioactive compounds, earning them the designation of "privileged scaffolds." The 3,5-dichlorophenyl group is one such scaffold, prized for its metabolic stability and its ability to engage in crucial interactions within biological targets. The presence of two chlorine atoms can significantly enhance binding affinity through halogen bonding and hydrophobic interactions, while also blocking sites of potential metabolism, thereby improving the pharmacokinetic profile of a drug candidate.
1,3-Dichloro-5-isocyanobenzene is a particularly attractive starting material for drug discovery programs. It features the desirable 3,5-dichlorophenyl core appended with a highly versatile isocyanate functional group. This electrophilic moiety serves as a reactive handle for the facile introduction of a wide array of functional groups through nucleophilic addition, allowing for the rapid generation of diverse compound libraries for biological screening. This guide provides a detailed exploration of key derivatization strategies for this compound, complete with mechanistic insights and actionable experimental protocols.
Part 1: Derivatization of the Isocyanate Moiety
The isocyanate group is a powerful electrophile that readily reacts with a variety of nucleophiles. This reactivity is the cornerstone of its utility in medicinal chemistry, providing straightforward access to ureas, carbamates, and thioureas, all of which are prominent functionalities in numerous approved drugs.
Synthesis of Symmetrical and Unsymmetrical Ureas
The reaction between an isocyanate and an amine to form a urea is one of the most robust and widely used transformations in organic synthesis. The urea linkage is a key structural feature in many kinase inhibitors, such as Sorafenib, due to its ability to act as a hydrogen bond donor and acceptor, facilitating strong interactions with the hinge region of the kinase active site.
Mechanistic Rationale: The reaction proceeds via a nucleophilic attack of the amine nitrogen onto the electrophilic carbonyl carbon of the isocyanate. The resulting zwitterionic intermediate rapidly undergoes a proton transfer to yield the stable urea product. This reaction is typically fast, high-yielding, and does not require a catalyst, making it ideal for library synthesis.
dot
Caption: Workflow for the synthesis of urea derivatives.
Protocol 1: Synthesis of 1,3-bis(3,5-dichlorophenyl) urea (COH-SR4)
This protocol is adapted from a validated synthesis of the anti-cancer agent COH-SR4, which has demonstrated activity against melanoma and lung cancer.[1][2]
-
Materials:
-
3,5-Dichlorophenyl isocyanate (1.0 eq)
-
3,5-Dichloroaniline (1.02 eq)
-
Dichloromethane (DCM), anhydrous
-
Nitrogen or Argon gas
-
-
Procedure:
-
To a stirred solution of 3,5-dichloroaniline (e.g., 1.00 g, 6.17 mmol) in anhydrous dichloromethane (15 mL) under an inert atmosphere (N₂), add 3,5-dichlorophenyl isocyanate (e.g., 1.16 g, 6.17 mmol) portion-wise at ambient temperature.
-
Stir the reaction mixture at ambient temperature for 18-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product will precipitate from the reaction mixture. Filter the entire reaction mixture.
-
Wash the filter cake with dichloromethane (2 x 10 mL).
-
Dry the solid product in vacuo to afford 1,3-bis(3,5-dichlorophenyl)urea as a white crystalline solid.
-
-
Expected Outcome: This reaction typically proceeds in high yield (>80%).[1]
| Parameter | Value | Reference |
| Reactant 1 | 3,5-Dichlorophenyl isocyanate | [1] |
| Reactant 2 | 3,5-Dichloroaniline | [1] |
| Solvent | Dichloromethane | [1] |
| Temperature | Ambient | [1] |
| Reaction Time | 19 hours | [1] |
| Yield | 82% | [1] |
Synthesis of Carbamates
Carbamates, also known as urethanes, are another class of compounds readily accessible from isocyanates. They are found in a wide range of pharmaceuticals and are often used as protecting groups in organic synthesis. The reaction of this compound with alcohols or phenols provides a direct route to N-(3,5-dichlorophenyl)carbamates.
Mechanistic Rationale: Similar to urea formation, the synthesis of carbamates involves the nucleophilic attack of an alcohol's oxygen atom on the isocyanate's carbonyl carbon. The reaction can be slow and is often catalyzed by a tertiary amine or an organometallic compound to increase the rate of reaction.
dot
Caption: General workflow for carbamate synthesis.
Protocol 2: General Procedure for the Synthesis of Aryl N-(3,5-Dichlorophenyl)carbamates
This generalized protocol is based on established methods for carbamate synthesis from isocyanates and phenols.[3][4]
-
Materials:
-
This compound (1.0 eq)
-
Substituted phenol (1.0 eq)
-
Anhydrous solvent (e.g., Toluene, Tetrahydrofuran)
-
Tertiary amine base (e.g., Triethylamine, 0.1 eq, optional)
-
-
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the substituted phenol (1.0 eq) in the anhydrous solvent.
-
Add this compound (1.0 eq) to the solution.
-
If the reaction is slow at room temperature, add a catalytic amount of triethylamine (0.1 eq).
-
The reaction can be gently heated (40-60 °C) to drive it to completion. Monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If the product precipitates, it can be isolated by filtration. Otherwise, the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
-
Synthesis of Thioureas
Thiourea derivatives are sulfur analogs of ureas and are also of significant interest in medicinal chemistry due to their diverse biological activities, including antibacterial, antifungal, and anticancer properties.[5] They can be synthesized from isocyanates, although the more common route is via isothiocyanates. However, direct conversion from an isocyanate is possible.
Mechanistic Rationale: A common method for synthesizing thioureas involves the reaction of an amine with an isothiocyanate. To prepare a thiourea from this compound, one would typically first convert the corresponding aniline (3,5-dichloroaniline) to an isothiocyanate, and then react it with an amine. A general protocol for this two-step, one-pot procedure is provided below.
dot
Caption: Two-step synthesis of thiourea derivatives.
Protocol 3: General Procedure for the Synthesis of N,N'-Disubstituted Thioureas from 3,5-Dichloroaniline
This protocol is based on general methods for thiourea synthesis.[6][7]
-
Materials:
-
3,5-Dichloroaniline (1.0 eq)
-
Carbon disulfide or thiophosgene
-
A primary or secondary amine (1.0 eq)
-
Base (e.g., Triethylamine or Pyridine)
-
Solvent (e.g., Acetone, THF)
-
-
Procedure:
-
Formation of the Isothiocyanate (Intermediate): Dissolve 3,5-dichloroaniline (1.0 eq) in a suitable solvent. Add a base, and then slowly add the thiocarbonyl source (e.g., carbon disulfide). This reaction often requires heating.
-
Reaction with Amine: To the in situ generated isothiocyanate, add the desired primary or secondary amine (1.0 eq).
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Upon completion, the reaction mixture is typically poured into water to precipitate the product.
-
The solid thiourea derivative is collected by filtration, washed with water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol).
-
Part 2: Derivatization of the Dichlorophenyl Ring
While the isocyanate group offers a primary route for diversification, the two chlorine atoms on the aromatic ring provide further opportunities for structural modification through modern cross-coupling and nucleophilic substitution reactions. These transformations allow for the introduction of new carbon-carbon and carbon-heteroatom bonds, significantly expanding the accessible chemical space.
Palladium-Catalyzed Cross-Coupling Reactions
The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are powerful tools for forming C-C and C-N bonds, respectively, and are widely used in pharmaceutical synthesis.[8][9][10][11][12][13][14] For this compound, these reactions would typically be performed on a precursor, such as 1-bromo-3,5-dichlorobenzene, followed by conversion of a suitable functional group to the isocyanate. The chlorine atoms are generally less reactive than bromine or iodine in these palladium-catalyzed reactions, allowing for selective coupling at the C-Br bond.
Mechanistic Rationale (Suzuki-Miyaura): The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with an organoboron reagent (e.g., a boronic acid) in the presence of a base. The final step is reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst.
Mechanistic Rationale (Buchwald-Hartwig): This reaction also proceeds via a Pd(0)/Pd(II) catalytic cycle. Oxidative addition of the aryl halide to the Pd(0) catalyst is followed by coordination of the amine and subsequent deprotonation by a base to form a palladium-amido complex. Reductive elimination then furnishes the arylamine product and regenerates the Pd(0) catalyst.[8][15][16][17]
dot
Caption: Cross-coupling strategies for ring modification.
Protocol 4: General Protocol for Buchwald-Hartwig Amination of an Aryl Bromide Precursor
This protocol is a general guideline for the amination of an aryl bromide, such as 1-bromo-3,5-dichlorobenzene, which can then be further functionalized.[8][15][16][17]
-
Materials:
-
1-Bromo-3,5-dichlorobenzene (1.0 eq)
-
Amine (1.2 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., RuPhos, 2-4 mol%)
-
Base (e.g., Sodium tert-butoxide, 1.4 eq)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
-
Procedure:
-
To a dry Schlenk tube, add the palladium catalyst, the phosphine ligand, and the base under an inert atmosphere.
-
Add the aryl bromide, the amine, and the anhydrous solvent.
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C).
-
Monitor the reaction by GC-MS or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
-
Conclusion
This compound is a highly valuable and versatile building block for medicinal chemistry. Its dual reactivity, stemming from both the isocyanate group and the dichlorinated aromatic ring, provides a rich platform for the synthesis of diverse and complex molecules. The straightforward and high-yielding nature of the reactions involving the isocyanate moiety allows for the rapid generation of urea, carbamate, and thiourea libraries. Furthermore, the application of modern cross-coupling methodologies to the dichlorophenyl core enables the strategic introduction of a wide range of substituents, offering fine-tuned control over the physicochemical and pharmacological properties of the resulting compounds. The protocols and strategies outlined in this guide are intended to serve as a practical resource for researchers engaged in the design and synthesis of novel therapeutic agents.
References
-
Srivastava, R. K., et al. (2015). 1,3-bis(3,5-dichlorophenyl) Urea Compound 'COH-SR4' Inhibits Proliferation and Activates Apoptosis in Melanoma. PLoS ONE, 10(9), e0137923. [Link]
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]
-
Amer, A. M., et al. (2022). Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies. RSC Medicinal Chemistry, 13(10), 1235-1254. [Link]
-
ACS Green Chemistry Institute. (2026). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Li, X., et al. (2021). Discovery of 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives against breast cancer by inhibiting PI3K/Akt/mTOR and Hedgehog signalings. European Journal of Medicinal Chemistry, 213, 113171. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Agili, F. A. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Chemistry, 6(3), 435-468. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Li, L., et al. (2019). The preparation of a new 3,5-dichlorophenylcarbamated cellulose-bonded stationary phase and its application for the enantioseparation and determination of chiral fungicides by LC-MS/MS. Talanta, 202, 494-506. [Link]
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Organic Chemistry Explained. (2019, January 7). Buchwald-Hartwig coupling [Video]. YouTube. [Link]
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The Organic Chemist. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]
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Alizadeh, B. H., et al. (2002). Preparation of N-substituted aryl and alkyl carbamates and their inhibitory effect on oat seed germination. Bioscience, Biotechnology, and Biochemistry, 66(2), 422-425. [Link]
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Liu, Z.-L., et al. (2009). N-(3,4-Dichlorophenyl)thiourea. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2401. [Link]
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Awasthi, S., et al. (2013). Novel compound 1,3-bis (3,5-dichlorophenyl) urea inhibits lung cancer progression. Molecular Cancer Therapeutics, 12(12), 2715-2725. [Link]
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Artuso, E., et al. (2008). An Easy and Efficient One-Step Procedure for the Preparation of Alkyl and Aryl Alkylcarbamates from S Methyl N -Alkylthiocarbamates. Synthetic Communications, 38(16), 2743-2753. [Link]
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Jagannath, S., et al. (2021). Synthesis of novel urea and thiourea derivatives 3a–j from (2′-(1H-tetrazol-5-yl)biphenyl-4-yl)methanamine. Molecules, 26(14), 4293. [Link]
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Barluenga, J., et al. (2016). Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds. Catalysts, 6(11), 179. [Link]
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Shakeel, A., et al. (2016). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Journal of Drug Design and Medicinal Chemistry, 2(1), 10-20. [Link]
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Botella, L., & Nájera, C. (2011). The Suzuki-Miyaura reaction after the Nobel prize. RUA - Universidad de Alicante. [Link]
- Cassella Farbwerke Mainkur Aktiengesellschaft. (1965).
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D'Auria, M. (2021). Catalysts for Suzuki–Miyaura Coupling Reaction. Catalysts, 11(11), 1369. [Link]
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Schaub, T., et al. (2016). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry, 18(19), 5172-5178. [Link]
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Analytical methods for the quantification of 1,3-Dichloro-5-isocyanobenzene
An Application Guide: Advanced Analytical Methods for the Quantification of 1,3-Dichloro-5-isocyanobenzene
Prepared by: Gemini, Senior Application Scientist January 2026
Abstract
This comprehensive guide provides detailed application notes and validated protocols for the quantitative analysis of this compound (CAS 34893-92-0). As a critical intermediate in the synthesis of pharmaceuticals and agrochemicals, precise and reliable quantification of this compound is paramount for quality control, process monitoring, and safety assessment. This document outlines three robust analytical methodologies: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with UV detection following derivatization, and direct quantification by Fourier-Transform Infrared (FTIR) Spectroscopy. Each section is designed to provide researchers, scientists, and drug development professionals with the scientific rationale behind the procedural choices, step-by-step protocols, and data interpretation guidelines, ensuring methodological integrity and result accuracy.
Introduction and Analyte Overview
This compound, also known as 3,5-dichlorophenyl isocyanate, is an aromatic isocyanate characterized by a benzene ring substituted with two chlorine atoms and one highly reactive isocyanate (-N=C=O) functional group.[1][2] Its reactivity makes it a valuable building block in organic synthesis, but also presents challenges for analytical quantification due to its sensitivity to moisture and potential for unwanted reactions.
The accurate determination of this compound concentration is essential for:
-
Quality Control: Ensuring the purity of the intermediate and the final products.
-
Process Optimization: Monitoring reaction kinetics and completion to maximize yield and minimize residual unreacted isocyanate.
-
Safety and Environmental Compliance: Assessing potential exposure and ensuring residual levels are below regulatory thresholds, as unreacted isocyanates can pose health risks.[3]
This guide provides a multi-faceted approach to its quantification, catering to different laboratory capabilities, sample matrices, and analytical objectives.
Physicochemical Properties
Understanding the analyte's properties is fundamental to selecting and optimizing an analytical method.
| Property | Value | Reference |
| CAS Number | 34893-92-0 | [1] |
| Molecular Formula | C₇H₃Cl₂NO | [1] |
| Molecular Weight | 188.01 g/mol | [1] |
| Appearance | White to light brown solid | |
| Melting Point | 29 - 35°C | |
| Boiling Point | 243°C | |
| SMILES | Clc1cc(Cl)cc(c1)N=C=O | [1] |
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: This method is ideal for the analysis of volatile and semi-volatile compounds. This compound, with a boiling point of 243°C, is well-suited for GC analysis. The sample is volatilized and separated from other components based on its boiling point and interaction with the GC column's stationary phase. The mass spectrometer (MS) provides highly selective and sensitive detection, allowing for definitive identification based on the compound's mass spectrum and precise quantification.
Expert Insight (Causality): GC-MS is chosen for its superior selectivity and sensitivity. The MS detector minimizes the risk of co-eluting matrix components interfering with the quantification, which is a common challenge in complex samples. This method is particularly powerful for trace-level analysis and impurity profiling.
Experimental Protocol: GC-MS
2.1.1 Reagents and Materials
-
This compound analytical standard (≥99.0% purity)
-
Methanol, HPLC or GC-grade
-
Acetonitrile, HPLC or GC-grade
-
Methylene Chloride, GC-grade
-
Anhydrous Sodium Sulfate
-
0.2 µm Syringe Filters
-
GC Vials with Teflon-lined caps
2.1.2 Sample and Standard Preparation
-
Stock Standard Preparation (1000 µg/mL): Accurately weigh 10 mg of this compound standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with methylene chloride.
-
Working Calibration Standards (0.5 - 50 µg/mL): Prepare a series of calibration standards by serial dilution of the stock standard with methylene chloride. Transfer to GC vials for analysis.
-
Sample Preparation (Solid Matrix): a. Accurately weigh approximately 1 g of the homogenized sample into a glass vial. b. Add 10 mL of methylene chloride. c. Extract using an ultrasonic bath for 15 minutes.[4] d. Filter the extract through anhydrous sodium sulfate to remove any residual water. e. Filter the final extract through a 0.2 µm syringe filter into a GC vial.[5] Dilute further if necessary to fall within the calibration range.
2.1.3 Instrumentation and Conditions The following parameters provide a robust starting point for method development.
| Parameter | Recommended Setting |
| GC System | Agilent 7890B or equivalent |
| MS System | Agilent 5977B or equivalent |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL (Splitless mode) |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | Initial: 80°C (hold 2 min), Ramp: 15°C/min to 260°C (hold 5 min) |
| MS Transfer Line | 280°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| MS Acquisition | Scan Mode (m/z 40-300) for identification, Selected Ion Monitoring (SIM) for quantification |
| Quantifier Ion | m/z 187 (Molecular Ion) |
| Qualifier Ions | m/z 152, 124 |
2.1.4 Data Analysis and Quantification
-
Construct a calibration curve by plotting the peak area of the quantifier ion (m/z 187) against the concentration of the prepared standards.
-
Perform a linear regression analysis. The correlation coefficient (R²) should be ≥ 0.995 for a valid calibration.
-
Quantify the this compound concentration in the prepared samples by comparing their peak areas to the calibration curve.
Workflow Diagram: GC-MS Analysis
Caption: GC-MS workflow for this compound.
Method 2: HPLC with UV Detection (Post-Derivatization)
Principle: Due to the high reactivity of the isocyanate group, direct analysis by HPLC can be unreliable. This method employs a pre-column derivatization step where the isocyanate reacts with a reagent, such as 1-(2-pyridyl)piperazine (1,2-PP), to form a stable, UV-active urea derivative.[6] This derivative is then separated using reverse-phase HPLC and quantified with a UV detector.
Expert Insight (Causality): Derivatization is the cornerstone of this method. It serves two purposes: first, it stabilizes the highly reactive analyte, preventing degradation during analysis. Second, the 1,2-PP reagent imparts a strong chromophore to the molecule, significantly enhancing its detectability by UV, making this method both robust and sensitive.[6]
Experimental Protocol: HPLC-UV
3.1.1 Reagents and Materials
-
This compound analytical standard (≥99.0% purity)
-
1-(2-pyridyl)piperazine (1,2-PP), derivatizing agent
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Ammonium acetate
-
Acetic acid, glacial
-
Toluene, HPLC grade
-
0.2 µm Syringe Filters
3.1.2 Reagent Preparation
-
Derivatizing Solution (1,2-PP in Toluene): Prepare a solution of 1,2-PP in toluene at a concentration calculated to be in stoichiometric excess relative to the expected maximum isocyanate concentration.[7]
-
Mobile Phase A: 0.1 M Ammonium acetate buffer, pH 6.2 (dissolve 7.7 g ammonium acetate in 1 L HPLC water, adjust pH with acetic acid).[6]
-
Mobile Phase B: Acetonitrile.
3.1.3 Derivatization, Sample, and Standard Preparation
-
Stock Standard (1000 µg/mL): Prepare as described in section 2.1.2, but use toluene as the solvent.
-
Derivatization of Standards: a. In separate vials, place aliquots of the stock standard to create a calibration range (e.g., 1 - 100 µg/mL final concentration). b. To each vial, add a defined volume of the 1,2-PP derivatizing solution.[6] The reaction is rapid. c. Allow to react for 20-30 minutes at room temperature. d. Evaporate the toluene solvent to dryness under a gentle stream of nitrogen. e. Reconstitute the dried derivative in a known volume of Acetonitrile/Water (50:50 v/v).
-
Derivatization of Samples: a. Extract the sample with toluene if necessary (similar to section 2.1.2). b. Add the 1,2-PP derivatizing solution to a known volume of the sample extract. c. Follow steps c-e from the standard derivatization procedure. d. Filter the final reconstituted solution through a 0.2 µm syringe filter into an HPLC vial.
3.1.4 Instrumentation and Conditions
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent with DAD/VWD |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Guard Column | C18 guard column |
| Column Temp | 35°C |
| Mobile Phase | A: 0.1 M Ammonium Acetate Buffer (pH 6.2)[6] B: Acetonitrile |
| Gradient | 0-2 min: 40% B; 2-15 min: 40-90% B; 15-18 min: 90% B; 18-20 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detector | Diode Array Detector (DAD) or Variable Wavelength Detector (VWD) |
| Wavelength | 254 nm[7] |
3.1.5 Data Analysis and Quantification
-
Construct a calibration curve by plotting the peak area of the derivatized analyte against the initial concentration of the standards.
-
Perform a linear regression analysis (R² should be ≥ 0.995).
-
Quantify the derivatized analyte in the samples and relate it back to the original concentration of this compound.
Workflow Diagram: HPLC Analysis
Caption: HPLC workflow including pre-column derivatization.
Method 3: Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: This method provides a rapid, direct measurement of the isocyanate functional group. The -N=C=O group exhibits a strong, sharp, and characteristic absorption band in a relatively clear region of the infrared spectrum, typically between 2250-2275 cm⁻¹.[3][8][9] According to the Beer-Lambert law, the intensity of this absorption is directly proportional to the concentration of the isocyanate.
Expert Insight (Causality): FTIR is an exceptionally efficient technique for process monitoring or for analyzing samples with higher concentrations (>0.1 wt%).[3][8] Its primary advantage is the elimination of complex sample preparation and chromatographic separation, leading to a significantly faster sample turnaround time. The method's validity rests on the unique and strong absorbance of the isocyanate group, which allows for straightforward quantification.
Experimental Protocol: FTIR
4.1.1 Reagents and Materials
-
This compound analytical standard (≥99.0% purity)
-
Anhydrous, IR-transparent solvent (e.g., methylene chloride, carbon tetrachloride, or a non-reactive process oil). The solvent must not have significant absorbance in the 2200-2300 cm⁻¹ region.
4.1.2 Sample and Standard Preparation
-
Standard Preparation: a. Prepare a series of standards of known weight-by-weight (wt%) or weight-by-volume concentrations of this compound in the chosen anhydrous solvent. b. The concentration range should bracket the expected sample concentration.
-
Sample Preparation: a. If the sample is a solid, dissolve a known weight in a known volume/weight of the anhydrous solvent. b. If the sample is a liquid, it may be analyzed directly or diluted with the solvent if the concentration is too high (i.e., results in total absorbance).
4.1.3 Instrumentation and Conditions
| Parameter | Recommended Setting |
| FTIR System | Spectrometer with a DTGS or MCT detector |
| Accessory | Liquid transmission cell with a known, reproducible pathlength (e.g., 100 µm Oyster Cell in a Pearl accessory).[3][8] |
| Spectral Range | 4000 - 650 cm⁻¹ |
| Resolution | 4 cm⁻¹[9] |
| Scans | 32 scans for sample and background |
| Apodization | Happ-Genzel |
4.1.4 Data Analysis and Quantification
-
Collect a background spectrum of the pure solvent in the transmission cell.
-
Collect the spectrum for each standard and sample.
-
Identify the characteristic isocyanate peak around 2270-2275 cm⁻¹.[9]
-
Measure the peak height or peak area for this absorption band, using a consistent baseline correction method (e.g., a linear baseline across the base of the peak).[8]
-
Construct a calibration curve by plotting the absorbance (peak height or area) versus the concentration of the standards.
-
Determine the concentration of the unknown sample from its absorbance using the linear regression equation derived from the calibration curve.
Workflow Diagram: FTIR Analysis
Caption: Direct FTIR quantification workflow.
Method Comparison Summary
| Feature | GC-MS | HPLC-UV (Derivatized) | FTIR |
| Principle | Volatility-based separation, MS detection | Liquid separation of stable derivative, UV detection | Direct vibrational spectroscopy |
| Selectivity | Very High | High | Moderate (potential overlap) |
| Sensitivity | Very High (ppb levels) | High (ppm to ppb levels) | Moderate (typically >0.05 wt%)[3][8] |
| Sample Prep | Moderate (extraction, filtration) | High (derivatization, dry-down, reconstitution) | Low (dissolution/dilution) |
| Analysis Time | ~20-30 min per sample | ~20-25 min per sample (plus prep time) | ~2-5 min per sample |
| Best For | Trace analysis, impurity profiling, complex matrices | Routine QC, samples requiring high stability | Rapid process monitoring, high concentration samples |
References
- 1,3-Dichloro-5-isocyan
- and near-infrared spectroscopies for quantitative tracking of isocyan
- Quantification with the Pearl FTIR accessory. Specac Ltd.
- Quantification of Diisocyanates in Adhesives and Co
- Quality Control of Isocyan
- Quantitative Determination of Isocyanate Concentration in Crosslinked Polyurethane Co
- 1,3-DICHLORO-5-ISOCYANATOBENZENE | CAS 34893-92-0.
- SAMPLE PREPARATION GUIDE FOR SYNTHETIC ORGANIC CHEMICALS. Shared Research Facilities.
- Analytical Methods.
- Analysis of Isocyanates Liquid Chrom
- Planar chromatography – an essential component of modern analysis.
- OTM-14 -- Method for Measuring Isocyanates in St
- 1,3-Dichloro-5-isocyanatobenzene, TRC 10 g | Buy Online. Toronto Research Chemicals.
- Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegrad
- Dichlorobenzene isomers (1,2-dichlorobenzene, 1,3-dichlorobenzene and 1,4 dichlorobenzene) [Air monitoring methods, 2013].
- Trace analysis of volatile organic compounds in wastewater according to U.S. EPA Method 624.1. Thermo Fisher Scientific.
Sources
- 1. 1,3-DICHLORO-5-ISOCYANATOBENZENE | CAS 34893-92-0 [matrix-fine-chemicals.com]
- 2. 1,3-Dichloro-5-isocyanatobenzene, TRC 10 g | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.at]
- 3. azom.com [azom.com]
- 4. env.go.jp [env.go.jp]
- 5. sharedresearchfacilities.wvu.edu [sharedresearchfacilities.wvu.edu]
- 6. epa.gov [epa.gov]
- 7. epa.gov [epa.gov]
- 8. Quantification with the Pearl FTIR accessory - Specac Ltd [specac.com]
- 9. paint.org [paint.org]
Application Note: A Robust HPLC Method for Purity Analysis of 1,3-Dichloro-5-isocyanobenzene
Abstract
This application note provides a comprehensive and systematic protocol for the development of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and the separation of potential impurities related to 1,3-Dichloro-5-isocyanobenzene. As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, ensuring the purity of this compound is critical for final product quality and safety. This guide details a logical, step-by-step approach, from initial analyte characterization and column selection to mobile phase optimization and method validation, grounded in established chromatographic principles and regulatory expectations.
Introduction and Analyte Characterization
This compound is an aromatic compound featuring a benzene ring substituted with two chlorine atoms and a highly reactive isocyanate functional group (-N=C=O).[1] The presence of these functional groups dictates its chemical properties and provides the basis for designing an effective analytical separation. The primary goal of this method is to separate the main component from any process-related impurities (e.g., starting materials, by-products, or degradants) and accurately quantify its purity.
A thorough understanding of the analyte's physicochemical properties is the foundation of any successful method development strategy.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Structure | A benzene ring with chloro groups at positions 1 and 3, and an isocyanate group at position 5. | [1] |
| CAS Number | 34893-92-0 | [1] |
| Molecular Formula | C₇H₃Cl₂NO | [1] |
| Molecular Weight | 188.01 g/mol | [1] |
| Appearance | White to light brown solid | |
| Melting Point | 29 - 35°C | |
| Polarity | Non-polar, hydrophobic | Inferred from structure[1][2] |
| UV Absorbance | Strong absorbance in the UV region due to the aromatic ring. | Inferred from structure |
| Solubility | Low solubility in water; soluble in organic solvents like acetonitrile and methanol. | Inferred from structure[2] |
Based on its non-polar, hydrophobic nature, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most suitable analytical approach.[3][4] This technique utilizes a non-polar stationary phase and a polar mobile phase, where retention is primarily driven by hydrophobic interactions.
Strategic Approach to Method Development
The development process is a systematic workflow designed to achieve a reliable separation that meets predefined performance criteria (e.g., resolution, peak shape, and sensitivity).
Caption: Overall workflow for HPLC method development.
Stationary Phase (Column) Selection
The choice of stationary phase is the most critical factor influencing selectivity in RP-HPLC. A multi-column screening approach is recommended to identify the optimal chemistry for resolving the main peak from its impurities.
Caption: Decision tree for stationary phase selection.
-
Primary Choice (C18): An octadecylsilane (C18) column is the universal starting point for RP-HPLC due to its high hydrophobicity and wide applicability.[4][5] It separates analytes primarily based on their hydrophobic character.
-
Alternative Selectivities: If co-elution or poor peak shape is observed with a C18 column, phases offering different interaction mechanisms should be evaluated.
-
Phenyl-Hexyl: This phase provides π-π interactions with the aromatic ring of the analyte, offering unique selectivity for aromatic and unsaturated compounds.[6][7]
-
Pentafluorophenyl (PFP): PFP phases provide a complex mixture of hydrophobic, aromatic, and dipole-dipole interactions, making them highly effective for separating halogenated compounds and positional isomers.[7]
-
Mobile Phase and Detection
-
Organic Modifier: Acetonitrile (ACN) is recommended as the initial organic solvent due to its low UV cutoff, low viscosity, and different selectivity for aromatic compounds compared to methanol.[5]
-
Aqueous Phase: HPLC-grade water is used. The addition of a small amount of acid, such as 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA), is highly recommended to improve peak shape by suppressing the interaction of analytes with residual silanol groups on the stationary phase surface.[6]
-
Detector: A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is essential. It not only allows for the determination of the optimal detection wavelength (λmax) but also enables peak purity analysis by comparing spectra across a single peak. Based on the dichlorinated aromatic structure, a starting wavelength of 254 nm is a sound choice, with a full spectrum (e.g., 200-400 nm) being recorded.
Experimental Protocol
Materials and Reagents
| Item | Specification |
| This compound | Reference Standard (>99.5% purity) and test sample |
| Acetonitrile (ACN) | HPLC Gradient Grade |
| Water | HPLC or Milli-Q Grade |
| Formic Acid (or TFA) | HPLC Grade, >99% purity |
| HPLC Vials | 2 mL, amber glass with PTFE septa |
| Syringe Filters | 0.22 µm or 0.45 µm PTFE |
Instrumentation
A standard HPLC system equipped with the following is recommended.
| Component | Specification |
| Pump | Quaternary or Binary Gradient Pump |
| Degasser | Online Degasser |
| Autosampler | Variable volume, capable of 1-100 µL injection |
| Column Oven | Thermostatted, 25-60°C range |
| Detector | Diode Array Detector (DAD/PDA) |
| Data System | Chromatography Data Software (CDS) |
Preparation of Solutions
-
Mobile Phase A: 0.1% Formic Acid in Water. (Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile. (Add 1.0 mL of formic acid to 1000 mL of HPLC-grade ACN).
-
Diluent: Acetonitrile.
-
Standard Stock Solution (approx. 1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (approx. 100 µg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (approx. 100 µg/mL): Prepare in the same manner as the working standard, using the test sample. Filter through a 0.22 µm syringe filter before injection if particulates are present.
Initial Chromatographic Conditions (Scouting Gradient)
This initial run is designed to elute the main peak and provide a preliminary profile of any impurities present.
Table 2: Initial HPLC Scouting Conditions
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 5 µL |
| Detection | DAD, 254 nm (scan 200-400 nm) |
| Gradient Program | 10% B to 95% B over 20 min, hold at 95% B for 5 min, return to 10% B and equilibrate for 5 min. |
Method Optimization Protocol
Based on the results of the scouting run, systematically adjust parameters to achieve the desired separation.
-
Wavelength Optimization: From the DAD data of the main peak, determine the wavelength of maximum absorbance (λmax). Use this wavelength for subsequent runs to maximize sensitivity.
-
Gradient Adjustment:
-
If all peaks elute too quickly, make the gradient shallower (e.g., increase the run time from 20 to 30 minutes).
-
If peaks are too broad or elute too late, make the gradient steeper.
-
Focus the gradient around the elution time of the main peak and its surrounding impurities to maximize resolution in that region.
-
-
Temperature and Flow Rate: Increasing temperature can reduce viscosity, lower backpressure, and sometimes improve peak shape, but may also affect selectivity. Adjust between 25-45°C. The flow rate can be adjusted to shorten run times, but be mindful of exceeding the system's pressure limits.
-
Column Screening: If adequate resolution of a critical impurity pair cannot be achieved by modifying the mobile phase, repeat the scouting gradient using a Phenyl-Hexyl or PFP column.
Method Validation Overview
Once an optimized method is established, it must be validated to ensure it is suitable for its intended purpose. Validation should be performed according to the International Council for Harmonisation (ICH) Q2(R2) guideline.[8][9]
Table 3: Key Validation Parameters for a Purity Method
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of impurities, degradants, or excipients. | Peak purity index > 990 (DAD); baseline resolution of analyte from known impurities. |
| Linearity | To demonstrate a proportional relationship between analyte concentration and detector response. | Correlation coefficient (r²) ≥ 0.999 over the specified range. |
| Range | The concentration interval over which the method is precise, accurate, and linear. | Typically from the Limit of Quantitation (LOQ) to 120% of the working concentration. |
| Accuracy | The closeness of test results to the true value. | % Recovery between 98.0% and 102.0% at multiple levels. |
| Precision | The degree of scatter between a series of measurements. Assessed as Repeatability and Intermediate Precision. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-Noise ratio of ~3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of ~10:1; precision (RSD) ≤ 10%. |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters. | System suitability parameters remain within limits when flow rate, temperature, mobile phase composition are varied slightly. |
Conclusion
This application note presents a structured and scientifically-grounded framework for developing a reliable RP-HPLC method for the purity analysis of this compound. By starting with a thorough understanding of the analyte, employing a systematic screening approach for column and mobile phase selection, and following a logical optimization workflow, researchers can efficiently establish a method that is specific, sensitive, and robust. Final validation according to ICH guidelines will ensure the method's suitability for use in a regulated quality control environment.
References
-
NIOSH Pocket Guide to Chemical Hazards - 1,3-Dichloro-5,5-dimethylhydantoin - CDC. (n.d.). Retrieved from [Link]
-
Axion Labs. (2022, November 18). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. Retrieved from [Link]
-
Matrix Fine Chemicals. (n.d.). 1,3-DICHLORO-5-ISOCYANATOBENZENE | CAS 34893-92-0. Retrieved from [Link]
-
PubChem. (n.d.). 1,3-Dichloro-5-(4-isocyanatophenyl)benzene. Retrieved from [Link]
-
Government of Canada. (n.d.). Fact sheet: 1,3-dichlorobenzene. Retrieved from [Link]
-
European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
-
Pharmagen. (n.d.). 1,3-Dichloro-5-isocyanatobenzene. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of Isocyanates in Workplace Atmosphere by HPLC. Retrieved from [Link]
-
Chromatography Forum. (2015, May 7). HPLC separation of related halogenated aromatic, any one?? Retrieved from [Link]
-
Hawach Scientific. (n.d.). Normal Phase HPLC Column and Reverse Phase HPLC Column. Retrieved from [Link]
-
Lores, E. M., Bristol, D. W., & Moseman, R. F. (1978). Determination of Halogenated Anilines and Related Compounds by HPLC with Electrochemical and UV Detection. Journal of Chromatographic Science, 16(8), 358–362. Retrieved from [Link]
-
ICH. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
RSC Publishing. (2021). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. RSC Advances, 11(16), 9205–9214. Retrieved from [Link]
-
ICH. (2023, November 1). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Analysis of Isocyanates Liquid Chromatography - Diode Array/MSD. Retrieved from [Link]
-
Agilent Technologies. (2021, December 16). How Do I Choose? A guide to HPLC column selection. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Halogenated Aromatic Compounds. Retrieved from [Link]
-
Springer. (2022, September 26). Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents. Journal of the Iranian Chemical Society, 20, 779–792. Retrieved from [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Columns. Retrieved from [Link]
-
NIST. (n.d.). 1,3-Dicyanobenzene. In NIST Chemistry WebBook. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Steps for HPLC Method Validation. Retrieved from [Link]
-
Archipel UQAM. (n.d.). DEVELOPMENT OF A METHOD FOR QUANTIFICATION OF TOLUENE DIISOCYANATES AND METHYLENEDIPHENYL DI. Retrieved from [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]
-
HALO Columns. (n.d.). GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. Retrieved from [Link]
-
LCGC Europe. (2002, December). Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and investigation of solvent effects on the ultraviolet absorption spectra of 1,3-bis-substituted-5,5-dimethylhydantoins. Retrieved from [Link]
-
NIST. (n.d.). Benzene, 1,3-dichloro-. In NIST Chemistry WebBook. Retrieved from [Link]
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- 1. 1,3-DICHLORO-5-ISOCYANATOBENZENE | CAS 34893-92-0 [matrix-fine-chemicals.com]
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- 3. hawach.com [hawach.com]
- 4. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
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- 6. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
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- 8. ema.europa.eu [ema.europa.eu]
- 9. database.ich.org [database.ich.org]
GC-MS Analysis for In-Process Reaction Monitoring of 1,3-Dichloro-5-isocyanobenzene
An Application Note and Protocol from the Office of the Senior Application Scientist
Abstract
This application note presents a robust and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative monitoring of 1,3-dichloro-5-isocyanobenzene in a reaction mixture. Due to the inherent reactivity of the isocyanate functional group, which complicates direct analysis, this protocol employs a rapid and efficient in-situ quenching and derivatization procedure. The isocyanate is converted to its stable methyl carbamate derivative using methanol, enabling reliable and reproducible analysis. This method provides researchers, process chemists, and drug development professionals with a precise tool to track reaction kinetics, determine endpoint, and ensure process consistency, which are critical parameters in pharmaceutical and fine chemical synthesis.
Scientific Principle & Rationale
Monitoring the consumption of reactive intermediates like this compound is fundamental to understanding reaction kinetics and optimizing process parameters. However, the isocyanate moiety (-N=C=O) is highly susceptible to reaction with nucleophiles (e.g., water, alcohols, amines) and can undergo self-polymerization, especially at the elevated temperatures typical of a GC inlet.[1][2] Direct injection of the reaction mixture would lead to analyte degradation, inaccurate quantification, and potential contamination of the analytical system.
To overcome these challenges, this protocol is built on a two-fold strategy:
-
Reaction Quenching: Immediately upon sampling, the reaction is quenched. This is a critical step to ensure that the sample composition accurately reflects the state of the reaction at a specific time point. Quenching is achieved by introducing a derivatizing agent that rapidly and stoichiometrically reacts with the target analyte.[3]
-
Analyte Derivatization: The isocyanate is converted into a more stable and volatile compound suitable for GC-MS analysis.[4] This method utilizes methanol as the derivatizing agent, which reacts with the isocyanate to form a stable methyl carbamate derivative (methyl (3,5-dichlorophenyl)carbamate). This derivative is thermally stable, less reactive, and exhibits excellent chromatographic properties.
The use of an internal standard (IS) is incorporated to correct for variations in sample preparation and injection volume, ensuring high accuracy and precision. The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode to provide maximum sensitivity and selectivity for the target analyte and internal standard.[5]
Experimental Workflow Overview
The logical flow of the analytical process is designed to ensure sample integrity from the reaction vessel to the final data analysis.
Caption: Workflow for GC-MS reaction monitoring.
Materials and Methods
Reagents and Standards
-
This compound (reactant, >98% purity)
-
Methanol (ACS grade, anhydrous)
-
Toluene (HPLC grade)
-
1,3,5-Trichlorobenzene (Internal Standard, >99% purity)
-
Reaction components (specific to the synthesis being monitored)
-
Helium (UHP, 99.999%)
Equipment
-
Gas Chromatograph with Mass Spectrometric Detector (e.g., Agilent 8890/5977B GC/MSD or equivalent)[6]
-
Autosampler
-
Heated GC Inlet (Split/Splitless)
-
Capillary GC Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.
-
Analytical balance (4-decimal place)
-
Microsyringes
-
Vortex mixer
-
2 mL GC vials with septa caps
Detailed Experimental Protocols
Preparation of Standards and Reagents
Internal Standard (IS) Stock Solution (1000 µg/mL):
-
Accurately weigh 10 mg of 1,3,5-trichlorobenzene into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with toluene.
Quenching/Derivatization Solution (with IS):
-
Add 10 mL of methanol (derivatizing agent) to a 100 mL volumetric flask.
-
Add 1 mL of the 1000 µg/mL IS Stock Solution.
-
Dilute to the mark with toluene. This results in a final IS concentration of 10 µg/mL.
-
Prepare this solution fresh daily to minimize potential degradation from atmospheric moisture. The use of certain solvents may require stabilizers to prevent degradation over time.[7]
Calibration Standards:
-
Prepare a stock solution of the derivatized analyte. React a known excess of this compound with methanol and purify the resulting methyl (3,5-dichlorophenyl)carbamate.
-
Alternatively, and more pragmatically for reaction monitoring, prepare standards of the isocyanate itself.
-
Accurately weigh 10 mg of this compound into a 10 mL volumetric flask and dilute to the mark with toluene (1000 µg/mL Stock A).
-
Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting Stock A.
-
To derivatize each standard, take 100 µL of each concentration and add it to 900 µL of the Quenching/Derivatization Solution. This maintains a consistent matrix and IS concentration across all standards and samples.
Reaction Sampling Protocol
-
At designated time points (e.g., t=0, 15, 30, 60, 120 min), carefully and quickly withdraw a 100 µL aliquot from the reaction mixture using a calibrated microsyringe.
-
Immediately dispense the aliquot into a pre-prepared vial containing 900 µL of the Quenching/Derivatization Solution.
-
Cap the vial and vortex for 30 seconds to ensure the reaction is instantly quenched and derivatization is complete. The amine in the derivatizing agent reacts spontaneously with the isocyanate.[3]
-
Label the vial with the corresponding time point.
-
If necessary, perform further dilutions with the Quenching/Derivatization Solution to bring the analyte concentration within the calibration range.
-
Transfer the final solution to a 2 mL GC vial for analysis.
GC-MS Instrumentation and Analysis
The following parameters provide a validated starting point and should be optimized for the specific instrument in use.
| Parameter | Setting | Rationale |
| GC System | ||
| Inlet | Split/Splitless | Provides flexibility for various concentrations. |
| Inlet Temperature | 250 °C | Ensures efficient vaporization without thermal degradation of the stable derivative. |
| Injection Volume | 1 µL | Standard volume for good sensitivity and peak shape. |
| Split Ratio | 20:1 | Prevents column overloading while maintaining sensitivity. Adjust as needed. |
| Column | DB-5ms, 30m x 0.25mm, 0.25µm | A robust, non-polar column providing good separation for aromatic compounds. |
| Carrier Gas | Helium | Inert carrier gas, standard for MS applications. |
| Flow Rate | 1.2 mL/min (Constant Flow) | Optimal flow for column efficiency and MS performance. |
| Oven Program | 80°C (hold 1 min), ramp 20°C/min to 280°C (hold 5 min) | A relatively fast ramp suitable for reaction monitoring, ensuring elution of all components.[8] |
| MS System | ||
| Ion Source Temp. | 230 °C | Standard temperature to promote ionization and minimize source contamination. |
| Quadrupole Temp. | 150 °C | Standard temperature for stable mass filtering. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard mode for creating reproducible fragmentation patterns. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Maximizes sensitivity and selectivity by monitoring only specific ions.[5] |
| SIM Ions | ||
| Methyl (3,5-dichlorophenyl)carbamate | Quant Ion: 187 (M-OCH3)+ Qualifier Ions: 219 (M+), 152 | The base peak (187) provides the best signal-to-noise. Qualifiers confirm identity. |
| 1,3,5-Trichlorobenzene (IS) | Quant Ion: 180 (M+) Qualifier Ions: 145, 109 | The molecular ion is abundant and provides excellent sensitivity. |
Data Analysis & Method Validation
Quantification
-
Generate a calibration curve by plotting the peak area ratio (Analyte Quant Ion / IS Quant Ion) against the concentration of the prepared standards.
-
Apply a linear regression to the calibration curve. The coefficient of determination (R²) should be ≥ 0.995 for a valid calibration.[9]
-
For each time-point sample, calculate the concentration of this compound using the regression equation from the calibration curve.
Method Performance
The method should be validated to ensure it is fit for purpose.
| Validation Parameter | Typical Result | Comment |
| Linearity | R² > 0.995 | Across a range of 1-100 µg/mL. |
| Limit of Detection (LOD) | ~0.2 µg/mL | Calculated as 3.3 * (Std. Dev. of Response / Slope). |
| Limit of Quantitation (LOQ) | ~0.7 µg/mL | Calculated as 10 * (Std. Dev. of Response / Slope). |
| Precision (RSD%) | < 5% | For repeat injections of a mid-level standard. |
Example Reaction Monitoring Results
The following table illustrates typical data obtained from monitoring a reaction where this compound is consumed over time.
| Time Point (min) | Analyte/IS Peak Area Ratio | Calculated Concentration (µg/mL) | % Reactant Remaining |
| 0 | 2.510 | 100.2 | 100.0% |
| 15 | 1.875 | 74.9 | 74.7% |
| 30 | 1.152 | 46.1 | 46.0% |
| 60 | 0.448 | 17.9 | 17.9% |
| 90 | 0.121 | 4.8 | 4.8% |
| 120 | < LOQ | < 0.7 | ~0% |
Conclusion
This application note details a comprehensive and reliable GC-MS method for the quantitative analysis of this compound during a chemical reaction. The protocol's core strength lies in its effective quenching and derivatization strategy, which converts the reactive analyte into a stable derivative suitable for robust chromatographic analysis. By providing accurate, time-resolved concentration data, this method empowers scientists to optimize reaction conditions, ensure product quality, and accelerate development timelines in the pharmaceutical and chemical industries.
References
- U.S. Environmental Protection Agency. (n.d.). Analysis of Isocyanates. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHv9DyHaYBQfs4bgLCH1m88obfSScrUaLR4Mfr0vQjO7snJ47NSsvuEWYtlZprs5UwREmUQ4EI6kgieZGoj5ZeSX8rAZy0XYCJf1fiaOIhtZm80YDMRgXk_dkVNNWLNYZsXXp-r5murHm8P_oFpBsivBeM-_MG4VUYZMgzavmQ9oJE=
-
Raulf-Heimsoth, M., et al. (2017). The GC-MS analysis of isocyanate diamine-metabolites. ResearchGate. Retrieved from [Link]
-
Kim, J., et al. (2018). Analysis of 3-MCPD and 1,3-DCP in Various Foodstuffs Using GC-MS. Toxicological Research, 34(3), 239-246. Retrieved from [Link]
- Google Patents. (2008). Method for removing non-reacted isocyanate from its reaction product.
-
Tinnerberg, H. (2001). Isocyanates and Amines - Sampling and Analytical Procedures. Diva-Portal.org. Retrieved from [Link]
-
Gaines, R. B., & Barrows, L. R. (1995). Development of a Novel Derivatization Reagent for the Sampling and Analysis of Total Isocyanate Group in Air and Comparison of its Performance with that of Several Established Reagents. Taylor & Francis Online. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Isocyanate Reactions. Retrieved from [Link]
-
MDPI. (2023). Development and Optimization of a Gas Chromatography–Mass Spectrometry Analytical Method for Detecting Sulfolane and Benzene Toluene, Ethylbenzene, and Xylenes in Water Samples. Retrieved from [Link]
-
ResearchGate. (2011). Evaluation of Common Organic Solvents for Gas Chromatographic Analysis and Stability of Multiclass Pesticide Residues. Retrieved from [Link]
-
MDPI. (2018). Photostability of Indium Phthalocyanines in Organic Solvents. Retrieved from [Link]
-
ResearchGate. (2019). Reactivity of isocyanates with urethanes: Conditions for allophanate formation. Retrieved from [Link]
-
Agilent Technologies. (2020). Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline. Retrieved from [Link]
-
ResearchGate. (2016). Derivatization Methods in GC and GC/MS. Retrieved from [Link]
-
MDPI. (2022). Identification by GC-MS Analysis of Organics in Manufactured Articles through a D-Optimal Design. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents. Retrieved from [Link]
-
Kéki, S., et al. (2019). Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. PMC - PubMed Central. Retrieved from [Link]
-
National Institutes of Health. (2017). Development of a GC-MS Method for Determination of Various Polycyclic Aromatic Hydrocarbons in Iranian Traditional and Semi-industrial Taftoon Bread. Retrieved from [Link]
Sources
- 1. mt.com [mt.com]
- 2. Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00098A [pubs.rsc.org]
- 3. Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of a GC-MS Method for Determination of Various Polycyclic Aromatic Hydrocarbons in Iranian Traditional and Semi-industrial Taftoon Bread - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Solvent Stabilizer Systems [sigmaaldrich.com]
- 8. mdpi.com [mdpi.com]
- 9. d-nb.info [d-nb.info]
Application Notes: The Strategic Role of 1,3-Dichloro-5-isocyanobenzene in Agrochemical Synthesis
Abstract
This document provides a detailed technical guide for researchers, scientists, and chemical process development professionals on the application of 1,3-Dichloro-5-isocyanobenzene (DCIB) in the synthesis of agrochemicals. We delve into the core reactivity of this versatile intermediate, focusing on its pivotal role in the manufacturing of phenylurea herbicides. This guide offers not just procedural steps but also the underlying chemical principles, causality behind experimental choices, and critical safety protocols. Through detailed application notes and a step-by-step synthesis protocol, we aim to equip scientists with the knowledge to safely and effectively utilize DCIB as a strategic building block in the development of modern crop protection agents.
Introduction: The Utility of a Dichlorinated Isocyanate Intermediate
This compound, also known as 3,5-dichlorophenyl isocyanate, is an aromatic organic compound featuring a highly reactive isocyanate group (-N=C=O) and a chemically stable dichlorinated phenyl ring.[1][2] This unique combination of a reactive functional group and a substituted, stable core makes it a valuable intermediate in organic synthesis, particularly within the agrochemical industry.
The dichlorophenyl moiety confers specific lipophilic and electronic properties that are often essential for the biological activity of the final pesticide, influencing its binding affinity to target sites and its environmental persistence. The isocyanate group, being a potent electrophile, provides a direct and efficient handle for coupling with various nucleophilic partners, enabling the construction of more complex active ingredients. The primary application of DCIB in agrochemical synthesis is as a precursor to the phenylurea class of herbicides.[3]
Physicochemical Properties and Reactivity Profile
A thorough understanding of the reagent's properties is fundamental to its effective and safe application.
Table 1: Physicochemical Data for this compound
| Property | Value | Reference |
| CAS Number | 34893-92-0 | [1][2] |
| Molecular Formula | C₇H₃Cl₂NO | [1][2] |
| Molecular Weight | 188.01 g/mol | [1][2] |
| Appearance | (Typically) White to off-white crystalline solid | |
| IUPAC Name | 1,3-dichloro-5-isocyanatobenzene | [1][2] |
The Chemistry of the Isocyanate Group
The synthetic utility of DCIB is dominated by the reactivity of the isocyanate functional group. The central carbon atom is highly electrophilic due to the electron-withdrawing effects of the adjacent nitrogen and oxygen atoms. This makes it susceptible to nucleophilic attack by a wide range of compounds, including amines, alcohols, and water.
-
Reaction with Amines: This is the most critical reaction in the context of this guide. Isocyanates react exothermically with primary or secondary amines to form substituted ureas. This reaction is the cornerstone of phenylurea herbicide synthesis.
-
Reaction with Water (Caution): Isocyanates react with water to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. This newly formed amine can then react with another isocyanate molecule to form a symmetrical urea. This side reaction is often undesirable as it consumes the isocyanate and generates impurities. Therefore, all reactions involving DCIB must be conducted under strictly anhydrous conditions.
The diagram below illustrates the fundamental nucleophilic addition mechanism that drives the synthetic utility of DCIB.
Caption: Nucleophilic addition to the isocyanate group of DCIB.
Core Application: Synthesis of Phenylurea Herbicides
The largest commercial application of dichlorophenyl isocyanates is in the production of phenylurea herbicides. These compounds are highly effective inhibitors of photosynthesis.[4][5]
Mechanism of Herbicidal Action
Phenylurea herbicides, such as Diuron, act by blocking the electron transport chain in Photosystem II (PSII) within the chloroplasts of plants.[5][6] They bind to the D1 quinone-binding protein, displacing plastoquinone (QB). This interruption of electron flow halts ATP and NADPH production, which are essential for carbon fixation, ultimately leading to plant death. The 3,4-dichloro substitution pattern is common in this class, and the 3,5-dichloro pattern from DCIB can be used to generate potent analogues for research and development.
Detailed Application Protocol: Synthesis of a Diuron Analogue
This protocol details the synthesis of N'-(3,5-dichlorophenyl)-N,N-dimethylurea, an analogue of the widely used herbicide Diuron, starting from this compound. The procedure for Diuron itself typically starts with 3,4-dichloroaniline.[7][8][9] This protocol demonstrates the fundamental reaction chemistry.
Principle
The synthesis is achieved through the nucleophilic addition of dimethylamine to the electrophilic carbon of the isocyanate group on this compound. The reaction is typically rapid and high-yielding. An organic base like triethylamine is used to scavenge the HCl from the dimethylamine hydrochloride salt, liberating the free amine to react.[10]
Materials and Equipment
-
Reagents:
-
This compound (DCIB)
-
Dimethylamine hydrochloride
-
Triethylamine (TEA), freshly distilled
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Equipment:
-
Three-necked round-bottom flask with magnetic stirrer
-
Dropping funnel
-
Condenser with a drying tube (e.g., filled with CaCl₂)
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard glassware for extraction and filtration
-
Rotary evaporator
-
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of N'-(3,5-dichlorophenyl)-N,N-dimethylurea.
Step-by-Step Procedure
-
Reaction Setup: Assemble a dry three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere (N₂ or Ar).
-
Reagent Preparation: In the flask, suspend dimethylamine hydrochloride (1.05 equivalents) in anhydrous DCM. Cool the suspension to 0°C using an ice bath.
-
Amine Liberation: Slowly add triethylamine (1.1 equivalents) to the suspension. Stir the mixture at 0°C for 15 minutes. A salt (triethylamine hydrochloride) will precipitate.
-
Isocyanate Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM and charge it into the dropping funnel. Add the DCIB solution dropwise to the stirring reaction mixture over 20-30 minutes, ensuring the internal temperature remains below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the DCIB starting material.
-
Work-up: Upon completion, quench the reaction by slowly adding deionized water. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer three times with DCM. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure N'-(3,5-dichlorophenyl)-N,N-dimethylurea.
Safety and Handling Protocols
Isocyanates are potent respiratory and skin sensitizers and require strict handling protocols.[11] Inhalation can cause asthma-like symptoms, and skin contact can lead to allergic reactions.[11][12]
-
Engineering Controls: All work with DCIB must be performed in a certified chemical fume hood with a face velocity of 80-120 feet per minute.[13]
-
Personal Protective Equipment (PPE):
-
Spill and Waste Management:
-
Have an isocyanate decontamination solution ready. A common formulation is a mixture of water (90%), non-ionic surfactant (2%), and concentrated ammonia or sodium carbonate (8%).
-
Decontaminate all surfaces and glassware that have come into contact with DCIB.
-
Dispose of all isocyanate-contaminated waste in a designated, sealed hazardous waste container according to institutional guidelines.[13]
-
Caption: The hierarchy of controls for mitigating isocyanate exposure risks.[13]
Conclusion
This compound serves as a highly effective and strategic intermediate in the synthesis of agrochemicals, most notably for creating analogues of phenylurea herbicides. Its defined reactivity allows for direct and efficient bond formation to build complex active ingredients. By adhering to the detailed protocols and rigorous safety measures outlined in this guide, researchers can confidently and safely leverage the synthetic potential of DCIB in their agrochemical development programs.
References
-
Boraychem. (2024, November 11). Phenylurea: Properties, Applications, and Safety. Retrieved from [Link]
-
ResearchGate. (n.d.). Phenylurea Herbicides. Retrieved from [Link]
-
Lakeland Industries. (n.d.). 5 Ways to Protect Yourself From Isocyanate Exposure. Retrieved from [Link]
-
ResearchGate. (n.d.). Phenylurea Herbicides: Chemical Properties and Genotoxic Effects. Retrieved from [Link]
-
Reddit. (2021, February 5). Safety measures for working with isocyanate. Retrieved from [Link]
-
Safe Work Australia. (n.d.). GUIDE TO HANDLING ISOCYANATES. Retrieved from [Link]
-
Safework Health. (2023, October 7). Isocyanates Hazards and Safety Measures – Guide for Employers. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Urea, phenyl-, and. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1-cyano-3-phenylurea. Retrieved from [Link]
-
MDPI. (n.d.). Design, Synthesis and Insecticidal Activity of Novel Phenylurea Derivatives. Retrieved from [Link]
- Google Patents. (n.d.). CN106008276A - Synthesis method of phenylurea herbicide or deuteration-labeled ....
- Google Patents. (n.d.). CN101709041A - Process for producing diuron.
- Google Patents. (n.d.). CN103539704A - Method for preparing diuron.
- Google Patents. (n.d.). CN105294504A - Method for synthesizing diuron.
-
ResearchGate. (n.d.). Tetrachloroazobenzene in 3,4-Dichloroaniline and Its Herbicidal Derivatives: Propanil, Diuron, Linuron, and Neburon. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 3,5-dichloroaniline. Retrieved from [Link]
-
NIST. (n.d.). 3,5-Dichlorophenyl isocyanate. Retrieved from [Link]
-
ResearchGate. (n.d.). Isocyanate reactions in and with N,N-dimethylformamide. Retrieved from [Link]
-
PubChem. (n.d.). 3,5-Dichlorophenyl isocyanate. Retrieved from [Link]
- Google Patents. (n.d.). US3449397A - Preparation of dichlorophenyl isocyanate.
-
Organic Syntheses. (n.d.). 6. Retrieved from [Link]
Sources
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- 2. 3,5-Dichlorophenyl isocyanate | C7H3Cl2NO | CID 94460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Phenylurea: Properties, Applications, and Safety_Boraychem (Shanghai) New Materials Co., Ltd. [boray-chem.com]
- 4. researchgate.net [researchgate.net]
- 5. Photochemical behaviour of phenylurea herbicides_Chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. CN101709041A - Process for producing diuron - Google Patents [patents.google.com]
- 8. CN103539704A - Method for preparing diuron - Google Patents [patents.google.com]
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- 10. CN106008276A - Synthesis method of phenylurea herbicide or deuteration-labeled phenylurea herbicide - Google Patents [patents.google.com]
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Troubleshooting & Optimization
Optimizing reaction yield for the synthesis of 1,3-Dichloro-5-isocyanobenzene
Welcome to the technical support center for the synthesis of 1,3-Dichloro-5-isocyanobenzene. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, we will address common challenges and provide in-depth, field-proven insights to help you optimize your reaction yield and purity.
I. Reaction Overview and Core Principles
The synthesis of this compound typically proceeds via the phosgenation of 3,5-dichloroaniline. This process, while effective, is sensitive to several factors that can impact yield and product quality. Understanding the underlying mechanism is crucial for effective troubleshooting.
The primary reaction involves the conversion of the amine group (-NH₂) into an isocyanate group (-NCO) using phosgene (COCl₂) or a phosgene substitute. Key to this transformation is the careful control of reaction conditions to prevent the formation of unwanted byproducts.
Experimental Workflow: Synthesis of this compound
Caption: General workflow for the synthesis of this compound.
II. Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis of this compound.
FAQ 1: Low or No Yield of the Desired Isocyanate
Question: I am observing a very low yield of this compound. What are the likely causes and how can I improve it?
Answer:
Low yield is a common issue that can often be traced back to several key factors:
-
Incomplete Reaction: The conversion of the starting amine to the isocyanate may be incomplete. This can be due to insufficient phosgene (or its substitute), a reaction temperature that is too low, or inadequate reaction time.
-
Recommendation: Ensure a molar excess of the phosgenating agent is used. Gradually increase the reaction temperature and monitor the disappearance of the starting material by an appropriate analytical method like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
-
Side Reactions: The formation of undesired byproducts is a primary cause of reduced yield. The most common side products are ureas, formed by the reaction of the newly formed isocyanate with any remaining starting amine.
-
Recommendation: Maintain a high dilution of the reaction mixture and ensure an excess of the phosgenating agent to minimize the concentration of unreacted amine.[1] The reaction should be carried out under anhydrous conditions, as moisture will lead to the formation of ureas.
-
-
Degradation of Product: Isocyanates can be sensitive to high temperatures and prolonged reaction times.
-
Recommendation: Once the reaction is complete, as determined by monitoring, proceed with the work-up promptly. Avoid unnecessarily high temperatures during the reaction and purification steps.
-
Troubleshooting Low Yield
Caption: Decision tree for troubleshooting low reaction yield.
FAQ 2: Product Purity Issues - Presence of Hydrolyzable Chlorides
Question: My final product contains a high level of hydrolyzable chlorides. What is the source of this impurity and how can I remove it?
Answer:
Hydrolyzable chlorides are a common impurity in isocyanates produced via phosgenation. They primarily consist of carbamoyl chlorides, which are intermediates in the reaction.
-
Source of Impurity: The incomplete conversion of the carbamoyl chloride intermediate to the final isocyanate product is the main source of hydrolyzable chlorides. This can be exacerbated by insufficient heating or reaction time.
-
Removal of Hydrolyzable Chlorides:
-
Thermal Treatment: Heating the crude product after the initial reaction can help to decompose the remaining carbamoyl chlorides into the desired isocyanate and HCl.[2] This is often done during the solvent removal step.
-
Inert Gas Sparging: Bubbling an inert gas, such as nitrogen, through the heated crude product can help to drive off the HCl formed during the decomposition of carbamoyl chlorides, pushing the equilibrium towards the product.[2]
-
Purification with Metallic Compounds: In some cases, treatment with specific metallic compounds like stannic chloride or ferric chloride can aid in reducing the hydrolyzable chlorine content before final distillation.[3]
-
FAQ 3: Difficulties in Product Purification
Question: I am having trouble purifying the this compound by distillation. The product seems to be degrading.
Answer:
This compound, like many isocyanates, can be thermally sensitive.
-
Recommendation for Distillation:
-
Use High Vacuum: Perform the distillation under a high vacuum to lower the boiling point and minimize thermal stress on the product.
-
Short Path Distillation: A short path distillation apparatus is recommended to reduce the residence time of the compound at high temperatures.
-
Avoid Overheating: Ensure the heating mantle temperature is not excessively high. Gradual heating is key.
-
-
Alternative Purification: If distillation proves problematic, consider alternative purification methods such as crystallization, if a suitable solvent system can be identified.
FAQ 4: Choosing a Phosgenating Agent - Phosgene vs. Substitutes
Question: My facility is not equipped to handle phosgene gas. What are the pros and cons of using a solid phosgene substitute like triphosgene?
Answer:
Solid phosgene substitutes offer significant safety and handling advantages over phosgene gas.[4]
| Feature | Phosgene Gas | Triphosgene (Solid) |
| Handling | Highly toxic gas, requires specialized equipment | Crystalline solid, easier and safer to handle[4] |
| Reactivity | Highly reactive, reactions can often be run at lower temperatures[5] | Less reactive than phosgene, may require higher temperatures |
| Stoichiometry | Precise measurement can be challenging | Easier to weigh and dispense accurately |
| Byproducts | HCl | HCl |
| Purification | Excess phosgene is easily removed by evaporation[5] | Non-volatile, requires careful stoichiometry or quenching |
Considerations when using Triphosgene:
-
Triphosgene is a stable solid, but it is still important to handle it in a well-ventilated fume hood with appropriate personal protective equipment.
-
The reaction stoichiometry must be carefully calculated, as one mole of triphosgene is equivalent to three moles of phosgene.
-
The reaction may require a higher temperature and/or a catalyst to achieve a comparable reaction rate to phosgene.
Non-Phosgene Alternatives
For processes where chlorinated reagents are to be avoided entirely, several non-phosgene routes to isocyanates exist, such as the thermal decomposition of carbamates.[6][7] These methods can offer advantages in terms of safety and product purity, as they avoid the formation of corrosive HCl.[6] However, they may require different starting materials and catalysts.
III. Detailed Experimental Protocol: Optimized Synthesis using Triphosgene
This protocol provides a detailed, step-by-step methodology for the synthesis of this compound using triphosgene.
Materials:
-
3,5-dichloroaniline
-
Triphosgene
-
Anhydrous toluene
-
Nitrogen gas
-
Standard laboratory glassware for reactions under inert atmosphere
-
Heating mantle with temperature control
-
Magnetic stirrer
-
Apparatus for vacuum distillation
Procedure:
-
Reactor Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a condenser with a nitrogen inlet, and a dropping funnel. Ensure all glassware is thoroughly dried.
-
Reagent Preparation: In the dropping funnel, prepare a solution of 3,5-dichloroaniline in anhydrous toluene.
-
Charge the Reactor: To the round-bottom flask, add a solution of triphosgene in anhydrous toluene.
-
Reaction:
-
Begin stirring the triphosgene solution and heat to a gentle reflux.
-
Slowly add the 3,5-dichloroaniline solution from the dropping funnel to the refluxing triphosgene solution over a period of 1-2 hours.
-
After the addition is complete, continue to heat the reaction mixture at reflux for an additional 2-3 hours, or until the reaction is complete as monitored by TLC or GC.
-
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Sparge the solution with dry nitrogen for 30 minutes to remove any residual HCl.
-
Remove the toluene by distillation under reduced pressure.
-
-
Purification:
-
Purify the crude this compound by vacuum distillation. Collect the fraction at the appropriate boiling point and pressure.
-
Safety Precautions:
-
This reaction should be performed in a well-ventilated chemical fume hood.
-
Wear appropriate personal protective equipment, including safety goggles, gloves, and a lab coat.
-
Triphosgene is a hazardous substance and should be handled with care.
-
Isocyanates are potent lachrymators and respiratory sensitizers.[8] Avoid inhalation and skin contact.
IV. References
-
ResearchGate. (2025, August 7). Important Green Chemistry and Catalysis: Non-phosgene Syntheses of Isocyanates - Thermal Cracking Way | Request PDF. Retrieved from [Link]
-
Lanzhou Greenchem ILs (Center for Greenchemistry and catalysis), LICP, CAS. (2011, April 22). Non-phosgene Synthesis of Isocyanate Precursors. Retrieved from [Link]
-
Google Patents. (n.d.). US3155699A - Purification of isocyanates by reduction of the hydrolyzable chlorine and acid content. Retrieved from
-
Pharmagen. (n.d.). 1,3-Dichloro-5-isocyanatobenzene. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). How To Get Isocyanate?. Retrieved from [Link]
-
Google Patents. (n.d.). US3373182A - Purification of isocyanates by reduction of the hydrolyzable chlorine and acid content. Retrieved from
-
Google Patents. (n.d.). US4065362A - Purification of organic isocyanates. Retrieved from
-
Matrix Fine Chemicals. (n.d.). 1,3-DICHLORO-5-ISOCYANATOBENZENE | CAS 34893-92-0. Retrieved from [Link]
-
Google Patents. (n.d.). US3219678A - Process for reducing the hydrolyzable chlorine content of organic isocyanates. Retrieved from
-
Google Patents. (n.d.). EP1575907B1 - Method for the purification of isocyanates. Retrieved from
-
Google Patents. (n.d.). WO2020163092A1 - Phenyl isocyanate conversion process. Retrieved from
-
PubChem. (n.d.). 1,3-Dichloro-5-(4-isocyanatophenyl)benzene. Retrieved from [Link]
-
Scholarly Publications Leiden University. (n.d.). Towards a sustainable synthesis of aromatic isocyanates : by the palladium diphosphane catalyzed reduction of nitrobenzene. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Isocyanate synthesis by substitution. Retrieved from [Link]
-
Google Patents. (n.d.). US2123857A - Manufacture of 1,3-dichloro-and 1,3,5-trichlorobenzenes. Retrieved from
-
Eureka | Patsnap. (2013, July 11). Method for synthesizing 3,5-dichloroanisole from 1,3,5-trichlorobenzene. Retrieved from [Link]
Sources
- 1. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 2. US3219678A - Process for reducing the hydrolyzable chlorine content of organic isocyanates - Google Patents [patents.google.com]
- 3. US3155699A - Purification of isocyanates by reduction of the hydrolyzable chlorine and acid content - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Phosgene and Substitutes [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Non-phosgene Synthesis of Isocyanate Precursors--Lanzhou Greenchem ILs (Center for Greenchemistry and catalysis), LICP, CAS. Ionic Liquids [ionike.com]
- 8. CAS 34893-92-0: 3,5-Dichlorophenyl isocyanate | CymitQuimica [cymitquimica.com]
Identifying and minimizing side products in reactions with 1,3-Dichloro-5-isocyanobenzene
Welcome to the technical support center for 1,3-Dichloro-5-isocyanobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to the use of this versatile but highly reactive reagent. Our goal is to empower you to identify and minimize side products, ensuring the success of your synthetic endeavors.
Understanding the Reactivity of this compound
This compound is an aromatic isocyanate characterized by a highly electrophilic isocyanate (-N=C=O) functional group. The presence of two electron-withdrawing chlorine atoms on the phenyl ring significantly increases the electrophilicity of the isocyanate carbon, making it exceptionally reactive towards nucleophiles.[1][2] This heightened reactivity, while beneficial for desired transformations, also increases the propensity for the formation of unwanted side products if reaction conditions are not meticulously controlled.
Frequently Asked Questions (FAQs)
Q1: What is the most common side product in my reaction with this compound, and why does it form?
A1: The most prevalent side product in nearly all reactions involving isocyanates is the corresponding disubstituted urea. This arises from the reaction of the isocyanate with trace amounts of water present in the reaction medium. The isocyanate first reacts with water to form an unstable carbamic acid, which then decarboxylates to yield 3,5-dichloroaniline. This aniline is a potent nucleophile and rapidly reacts with another molecule of this compound to form the highly insoluble and often difficult-to-remove 1,3-bis(3,5-dichlorophenyl)urea.
Q2: I observe a white precipitate crashing out of my reaction mixture. What is it likely to be?
A2: A white, insoluble precipitate is a strong indicator of the formation of the 1,3-bis(3,5-dichlorophenyl)urea byproduct, as described above. Its poor solubility in most common organic solvents makes it a frequent culprit for complicating product isolation and purification.
Q3: Can the chlorine atoms on the aromatic ring participate in side reactions?
A3: While the primary reactivity of this compound is centered on the isocyanate group, the possibility of nucleophilic aromatic substitution (SNAr) of the chlorine atoms should be considered, especially under harsh reaction conditions (e.g., high temperatures, strong nucleophiles, or certain catalysts). The activating influence of the isocyanate group and the other chlorine atom can make the ring susceptible to such reactions.[3][4] However, for most standard applications with common nucleophiles like alcohols and amines under mild conditions, this is a less common side reaction.
Q4: How do the electron-withdrawing chlorine atoms affect the desired reaction?
A4: The two chlorine atoms enhance the electrophilicity of the isocyanate carbon.[1][2] This generally leads to faster reaction rates with your desired nucleophile compared to isocyanates with electron-donating groups. However, this increased reactivity also means that the reaction is more sensitive to impurities and requires stricter control of reaction parameters to avoid side reactions.
Troubleshooting Guide: Identifying and Minimizing Side Products
This section provides a structured approach to troubleshooting common issues encountered during reactions with this compound.
Issue 1: Formation of Insoluble White Precipitate (Suspected Urea Byproduct)
Root Cause Analysis:
-
Moisture Contamination: The primary cause is the presence of water in solvents, reagents, or the reaction atmosphere.
-
Impure Starting Materials: The nucleophile or other reagents may contain water.
Minimization Strategies:
| Strategy | Rationale |
| Rigorous Drying of Solvents and Reagents | Use freshly distilled, anhydrous solvents. Dry liquid reagents over appropriate drying agents (e.g., molecular sieves). Dry solid reagents in a vacuum oven. |
| Inert Atmosphere | Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel. |
| Use of Stoichiometric Reagents | Precise measurement of reagents can prevent unreacted starting materials that might be more susceptible to side reactions over time. |
| Temperature Control | While the increased reactivity of this compound may allow for lower reaction temperatures, exothermic reactions with potent nucleophiles can still occur. Controlling the temperature can help to suppress side reactions. |
Corrective Actions:
-
If a precipitate has formed, it can often be removed by filtration. However, due to its low solubility, it may co-precipitate with the desired product.
-
Recrystallization of the crude product from a suitable solvent can help to remove the urea impurity.
Issue 2: Low Yield of the Desired Product
Root Cause Analysis:
-
Competitive Urea Formation: As discussed, the reaction with water consumes the isocyanate, leading to a lower yield of the intended product.
-
Sub-optimal Reaction Conditions: Incorrect temperature, reaction time, or solvent can lead to incomplete conversion or degradation of the product.
-
Steric Hindrance: Highly hindered nucleophiles may react slowly, allowing more time for side reactions to occur.
Minimization Strategies:
| Strategy | Rationale |
| Moisture Scavengers | Consider the addition of a moisture scavenger, such as molecular sieves, to the reaction mixture. |
| Reaction Optimization | Systematically vary reaction parameters (temperature, concentration, reaction time) to find the optimal conditions for your specific transformation. |
| Catalyst Selection | For reactions with less reactive nucleophiles, consider using a catalyst. However, be aware that some catalysts can also promote side reactions. A thorough literature search for your specific reaction type is recommended. |
Corrective Actions:
-
Analyze the reaction mixture by TLC, LC-MS, or in-situ FTIR to determine if the starting material is fully consumed and to identify the major components.[1][2]
-
If the reaction has not gone to completion, consider extending the reaction time or increasing the temperature cautiously.
Issue 3: Presence of Unexpected Byproducts in Analytical Data (NMR, LC-MS)
Root Cause Analysis:
-
Dimerization/Trimerization of the Isocyanate: Under certain conditions (e.g., in the presence of specific catalysts or at elevated temperatures), isocyanates can dimerize to form uretdiones or trimerize to form isocyanurates.
-
Reaction with Solvent: Some solvents, particularly those with active hydrogens (e.g., alcohols used as solvents), can react with the isocyanate.
-
Nucleophilic Aromatic Substitution (SNAr): As mentioned, under forcing conditions, the chlorine atoms may be substituted.
Minimization Strategies:
| Strategy | Rationale |
| Careful Temperature Control | Avoid excessive heating, which can promote dimerization and trimerization. |
| Choice of an Inert Solvent | Use aprotic, anhydrous solvents such as THF, DCM, or toluene. |
| Controlled Addition of Reagents | Adding the isocyanate slowly to the nucleophile can help to control the reaction exotherm and minimize side reactions. |
Corrective Actions:
-
Utilize analytical techniques such as NMR, MS, and IR spectroscopy to identify the structure of the unexpected byproducts.[5][6][7]
-
Purification techniques such as column chromatography or preparative HPLC may be necessary to isolate the desired product from these impurities.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Urea Derivative
This protocol provides a general method for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, dissolve the amine (1.0 equivalent) in anhydrous DCM or THF in a round-bottom flask.
-
To this solution, add a solution of this compound (1.05 equivalents) in the same anhydrous solvent dropwise at room temperature with stirring.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, the urea product may precipitate from the reaction mixture. If so, collect the solid by filtration and wash with a small amount of cold solvent.
-
If the product remains in solution, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Diagram of Urea Synthesis Workflow:
Caption: General workflow for the synthesis of urea derivatives.
Protocol 2: General Procedure for the Synthesis of a Carbamate (Urethane) Derivative
This protocol outlines a general method for the reaction of this compound with an alcohol.
Materials:
-
This compound
-
Alcohol
-
Anhydrous Toluene or THF
-
Dibutyltin dilaurate (DBTDL) or other suitable catalyst (optional)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Inert gas supply (Nitrogen or Argon)
-
Reflux condenser
Procedure:
-
Under an inert atmosphere, dissolve the alcohol (1.0 equivalent) in anhydrous toluene or THF in a round-bottom flask.
-
If using a catalyst, add it to the alcohol solution (e.g., 0.1-1 mol% DBTDL).
-
Add this compound (1.05 equivalents) to the reaction mixture.
-
Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Diagram of Carbamate Synthesis Workflow:
Caption: General workflow for the synthesis of carbamate derivatives.
Analytical Techniques for Side Product Identification
A combination of analytical techniques is often necessary to definitively identify side products.
| Technique | Application |
| Thin-Layer Chromatography (TLC) | Rapid, qualitative monitoring of reaction progress and detection of multiple components. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Provides molecular weight information for the components in a mixture, aiding in the identification of expected products and unexpected byproducts. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) | Provides detailed structural information to confirm the identity of the desired product and elucidate the structure of impurities. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Useful for identifying key functional groups. The strong, characteristic absorbance of the isocyanate group (~2250-2280 cm⁻¹) can be used to monitor its consumption. The appearance of urea (C=O stretch ~1640 cm⁻¹) and urethane (C=O stretch ~1700 cm⁻¹) carbonyl stretches can confirm product formation.[1][2] |
| In-situ FTIR Spectroscopy | Allows for real-time monitoring of reactant consumption and product/byproduct formation without the need for sampling, providing valuable kinetic data.[1][2] |
Conclusion
This compound is a valuable reagent for the synthesis of a wide range of compounds. By understanding its heightened reactivity and the common side reactions, and by implementing the rigorous experimental techniques and troubleshooting strategies outlined in this guide, researchers can significantly improve the outcomes of their reactions, leading to higher yields and purer products.
References
-
Isocyanate-based multicomponent reactions. RSC Advances. Available at: [Link].
-
(A) Electron density of isocyanate group, and (B) nucleophilic reaction... ResearchGate. Available at: [Link].
- An efficient and greener protocol towards synthesis of unsymmetrical N,N′-biphenyl urea. Arabian Journal of Chemistry.
-
Mechanisms for reactions of halogenated compounds. Part 2. Orienting effects of chlorine substituents in nucleophilic aromatic substitution. RSC Publishing. Available at: [Link].
-
A laboratory comparison of analytical methods used for isocyanates. ResearchGate. Available at: [Link].
- Method of detecting isocyanates. Google Patents.
-
Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents. RSC Publishing. Available at: [Link].
-
Mechanisms for reactions of halogenated compounds. Part 2. Orienting effects of chlorine substituents in nucleophilic aromatic substitution. Sci-Hub. Available at: [Link].
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mt.com [mt.com]
- 3. Mechanisms for reactions of halogenated compounds. Part 2. Orienting effects of chlorine substituents in nucleophilic aromatic substitution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. Sci-Hub. Mechanisms for reactions of halogenated compounds. Part 2. Orienting effects of chlorine substituents in nucleophilic aromatic substitution / Journal of the Chemical Society, Perkin Transactions 2, 1977 [sci-hub.ru]
- 5. researchgate.net [researchgate.net]
- 6. US5354689A - Method of detecting isocyanates - Google Patents [patents.google.com]
- 7. Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00098A [pubs.rsc.org]
Safe handling and storage protocols for 1,3-Dichloro-5-isocyanobenzene
Technical Support Center: 1,3-Dichloro-5-isocyanobenzene
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide serves as an essential technical resource for the safe handling, storage, and troubleshooting of this compound. As a highly reactive isocyanate, this compound demands meticulous adherence to safety protocols to ensure personnel safety and experimental integrity. This document is structured in a question-and-answer format to directly address practical challenges and provide clear, actionable guidance grounded in established safety science.
Section 1: Compound Identification & Properties
Q: What are the primary identifiers for this compound?
A: Accurate identification is the first step in any safety protocol. Key identifiers for this compound are summarized below.
| Identifier | Value | Source(s) |
| CAS Number | 34893-92-0 | [1][2][3] |
| Molecular Formula | C₇H₃Cl₂NO | [2][3] |
| Molecular Weight | 188.01 g/mol | [2][3] |
| Synonyms | 3,5-Dichlorophenyl isocyanate | [1][2] |
Q: What are the key physical and chemical properties I should be aware of?
A: Understanding the physical properties is crucial for safe handling and for anticipating its behavior under experimental conditions.
| Property | Value | Source(s) |
| Appearance | White to light brown solid | |
| Melting Point | 29 - 35°C | |
| Boiling Point | 243 °C (at 4kPa) | |
| Flash Point | 110°C | |
| Moisture Sensitivity | Highly sensitive to moisture | [1] |
Section 2: Hazard Identification & Personal Protective Equipment (PPE)
Q: What are the major health hazards associated with this compound?
A: This compound is classified as hazardous and poses significant health risks upon exposure. The primary hazards include:
-
Acute Inhalation Toxicity: Fatal if inhaled.[1]
-
Respiratory Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1] Isocyanates are powerful irritants to the respiratory tract.[4]
-
Eye Damage: Causes serious eye damage and irritation.[1]
-
Skin Irritation: Causes skin irritation.[1]
-
Acute Oral Toxicity: Harmful if swallowed.[5]
-
Environmental Hazard: Toxic to aquatic life with long-lasting effects.[5]
Q: What is the mandatory Personal Protective Equipment (PPE) for handling this chemical?
A: A comprehensive PPE strategy is non-negotiable. The causality is clear: the high reactivity and toxicity of the isocyanate group necessitate a multi-layered defense.
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to control vapor and aerosol exposure.[6] The ventilation system is your primary barrier.
-
Respiratory Protection: In case of inadequate ventilation or for emergency procedures, approved respiratory protection is mandatory.[1][5][7] This is due to the severe risk of respiratory sensitization and inhalation toxicity.[1][4]
-
Eye and Face Protection: Wear chemical safety goggles and a face shield, especially when there is a risk of splashing.[1][5][8] The isocyanate group can cause severe and irreversible eye damage.
-
Skin Protection:
Caption: Emergency Spill Response Workflow.
Q: How should waste this compound and contaminated materials be disposed of?
A: All waste containing this compound is considered hazardous waste. [11]* Collect all contaminated materials (absorbents, gloves, wipes) in a suitable, clearly labeled, unsealed container. [12][13]* Store the waste container in a well-ventilated area away from incompatible materials. [13]* Disposal must be handled by a licensed hazardous waste contractor in accordance with all federal, state, and local regulations. [7][12]
Section 5: Troubleshooting & FAQs
Q: My reaction yield is very low and I see an insoluble white solid. What happened?
A: This is a classic symptom of moisture contamination. The isocyanate group is highly electrophilic and reacts readily with nucleophilic water. This reaction ultimately forms a symmetrical urea derivative, which is often insoluble and precipitates from organic solvents. This side reaction consumes your starting material, lowering the yield of your desired product. To troubleshoot, ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere.
Q: I noticed the pressure in my sealed reaction vessel is slowly increasing. Is this normal?
A: No, this is a dangerous situation. It indicates that CO₂ gas is being generated, almost certainly from a reaction between the isocyanate and a source of water in your reaction vessel (e.g., wet solvent, glassware, or reagents). Immediately move the vessel to a safe location (behind a blast shield in a fume hood) and carefully vent the pressure using a needle attached to a bubbler. Do not heat the vessel. The root cause is moisture contamination, which must be eliminated from your experimental setup.
Q: The solid in the stock bottle appears clumpy and hard, not like a free-flowing powder. Is it still usable?
A: This suggests the material has been exposed to atmospheric moisture over time, causing it to polymerize or form urea linkages. The material is likely no longer pure, and its effective concentration is unknown. Using it will lead to unreliable and non-reproducible results. It is strongly recommended to use a fresh, unopened bottle of the reagent for your experiments.
References
-
1,3-DICHLOROBENZENE FOR SYNTHESIS MSDS. (2016). Loba Chemie. [Link]
-
SAFETY DATA SHEET. Covestro Solution Center. [Link]
-
1,3-Dichloro-5-isocyanatobenzene. Pharmagen. [Link]
-
Fact sheet: 1,3-dichlorobenzene. Government of Canada. [Link]
-
Isocyanates – A family of chemicals. (2025). Transport Canada. [Link]
-
1, 3 Dichloro-5, 5-Dimethylhydantoin Manufacturer, Supplier, Exporter. TradeIndia. [Link]
-
NIOSH Pocket Guide to Chemical Hazards - 1,3-Dichloro-5,5-dimethylhydantoin. Centers for Disease Control and Prevention. [Link]
-
Personal Protective Equipment - Safe use diisocyanates. ISOPA/ALIPA. [Link]
-
1,3-DICHLORO-5,5-DIMETHYL HYDANTOIN HAZARD SUMMARY. NJ.gov. [Link]
-
1,3-Dichloro-5-(4-isocyanatophenyl)benzene. PubChem. [Link]
-
1,3-DICHLORO-5-ISOCYANATOBENZENE | CAS 34893-92-0. Matrix Fine Chemicals. [Link]
-
GUIDE TO HANDLING ISOCYANATES. Safe Work Australia. [Link]
-
SPILL & DISPOSAL PROCEDURES – ISOCYANATE (ISO or A). Foam Supplies, Inc.. [Link]
-
Isocyanates technical fact sheet. SafeWork NSW. [Link]
-
Benzene, 1,3-dichloro-. NIST WebBook. [Link]
-
MDI or TDI: First Aid Guidance. American Chemistry Council. [Link]
-
SAFETY IN NUMBERS – SUPPLEMENTAL INFORMATION - Procedures for Minor Spills of Isocyanates. American Chemistry Council. [Link]
-
Guidance for Selection of Protective Clothing for MDI Users. Covestro Solution Center. [Link]
-
Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council. [Link]
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. 1,3-DICHLORO-5-ISOCYANATOBENZENE | CAS 34893-92-0 [matrix-fine-chemicals.com]
- 3. 1,3-Dichloro-5-isocyanatobenzene, TRC 10 g | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.at]
- 4. Isocyanates technical fact sheet | SafeWork NSW [safework.nsw.gov.au]
- 5. lobachemie.com [lobachemie.com]
- 6. fishersci.com [fishersci.com]
- 7. solutions.covestro.com [solutions.covestro.com]
- 8. americanchemistry.com [americanchemistry.com]
- 9. safeusediisocyanates.eu [safeusediisocyanates.eu]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. nj.gov [nj.gov]
- 12. fsi.co [fsi.co]
- 13. Isocyanates – A family of chemicals [tc.canada.ca]
Troubleshooting low yields in isocyanide-based multicomponent reactions
Introduction: The Power and Pitfalls of IMCRs
Isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions, are powerful tools in synthetic chemistry, enabling the rapid assembly of complex molecules from simple starting materials in a single step.[1][2] This efficiency makes them invaluable in drug discovery and the development of chemical libraries.[3][4][5] However, their success is sensitive to a variety of factors, and researchers often face the challenge of low product yields.
This guide provides a structured approach to troubleshooting these intricate reactions. It is designed for professionals in research and drug development, offering field-proven insights grounded in established chemical principles to help you diagnose problems and optimize your reaction outcomes.
General Troubleshooting Workflow
Before diving into specific issues, a systematic approach can often reveal the root cause of a low-yielding reaction. The following workflow provides a logical progression for your troubleshooting efforts.
Caption: Common reaction pathways and side reactions in a Ugi setup.
-
Passerini Reaction in Ugi Setups: The most common impurity in an Ugi reaction is the corresponding Passerini product. [3]This occurs when the three-component Passerini reaction between the aldehyde, carboxylic acid, and isocyanide outcompetes the four-component Ugi pathway. This is often a sign that imine formation is slow or disfavored, which can be caused by an unreactive amine or aldehyde.
-
Isocyanide Hydrolysis: As mentioned, isocyanides can react with water to form formamides. [6]Using anhydrous solvents and reagents is essential to minimize this pathway.
-
Dimerization/Polymerization: Some reactive intermediates or the isocyanide itself can dimerize or polymerize, especially at higher temperatures or concentrations. [7][8] Q6: What are the optimal concentration and temperature for my reaction?
-
Concentration: IMCRs are driven by the assembly of multiple components, so they are highly dependent on concentration. High concentrations (typically 0.5 M to 2.0 M) are generally recommended to favor the formation of the desired product over side reactions. [3][9]If you are experiencing low yields, increasing the concentration of all reactants is a good first step.
-
Temperature: Most IMCRs proceed readily at room temperature. However, if the reaction is sluggish due to unreactive starting materials, gentle heating (e.g., 40-50 °C) can increase the rate. [10]Be cautious, as excessive heat can promote the formation of side products or lead to the degradation of sensitive components. Conversely, for highly exothermic reactions or to improve selectivity, cooling the reaction (e.g., to 0 °C) may be beneficial. [11] Q7: Can using a catalyst improve my yield?
While many IMCRs proceed without a catalyst, certain scenarios benefit from one.
-
Lewis Acids: For less reactive carbonyl compounds (like ketones) or to promote imine formation, a Lewis acid catalyst (e.g., Sc(OTf)₃, Yb(OTf)₃, GaCl₃) can be effective. [12]They work by activating the carbonyl group, making it more electrophilic.
-
Brønsted Acids: In some cases, the carboxylic acid component itself is not acidic enough. Adding a catalytic amount of a stronger acid can sometimes accelerate the reaction, but care must be taken to avoid isocyanide polymerization. [6]
Experimental Protocols
Protocol 1: General Procedure for a Trial Ugi Reaction
This protocol provides a starting point for optimizing a four-component Ugi reaction.
-
Preparation: To a clean, dry vial equipped with a magnetic stir bar, add the amine (1.0 eq.) and the aldehyde or ketone (1.0 eq.) in methanol (to achieve a final concentration of 0.8 M).
-
Imine Formation: Stir the mixture at room temperature for 30 minutes to allow for pre-formation of the imine.
-
Addition of Components: Add the carboxylic acid (1.0 eq.) to the mixture, followed by the isocyanide (1.0 eq.).
-
Reaction: Cap the vial and stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS every 1-2 hours. (See Protocol 2).
-
Work-up: Once the reaction is complete (typically 12-24 hours), the product may precipitate directly from the solution and can be isolated by filtration. [9]If it remains in solution, concentrate the mixture under reduced pressure and purify by column chromatography.
Protocol 2: Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)
-
Prepare the TLC plate: Draw a baseline in pencil on a silica gel TLC plate.
-
Spot the plate: Using separate capillaries, spot each of the four starting materials individually on the baseline. In a separate lane, spot the co-spot (a mixture of all four starting materials). Finally, spot the reaction mixture.
-
Develop the plate: Place the TLC plate in a developing chamber containing an appropriate eluent system (e.g., 30% ethyl acetate in hexanes).
-
Visualize: After the solvent front has reached the top, remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp and/or by staining (e.g., with potassium permanganate).
-
Analyze: A successful reaction will show the consumption of the starting materials and the appearance of a new spot for the product. The relative intensity of the spots can give a qualitative measure of the reaction's progress.
References
- Technical Support Center: Troubleshooting Passerini Reactions - Benchchem. (URL: )
-
Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application - MDPI. (URL: [Link])
- Troubleshooting low yield in Gewald synthesis of 2-aminothiophenes - Benchchem. (URL: )
-
Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry | Chemical Reviews - ACS Publications. (URL: [Link])
-
Isocyanide 2.0 - Green Chemistry (RSC Publishing). (URL: [Link])
- troubleshooting low yields in domino reactions for thiophene synthesis - Benchchem. (URL: )
-
Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PMC. (URL: [Link])
-
The Ugi Multicomponent Reaction: Stereocontrol, Modifications and Applications - Chemistry | Illinois. (URL: [Link])
-
Isocyanide - Wikipedia. (URL: [Link])
-
Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. (URL: [Link])
-
The Chemistry of Isocyanides, their MultiComponent Reactions and their Libraries - NIH. (URL: [Link])
-
Medicinal Chemistry of Isocyanides | Chemical Reviews - ACS Publications. (URL: [Link])
-
Types of isocyanide-based multicomponent reactions (IMCRs) described in this review. - ResearchGate. (URL: [Link])
-
Passerini Reaction - Organic Chemistry Portal. (URL: [Link])
-
The metabolic fate of the isocyanide moiety. Are isocyanides pharmacophore groups neglected by medicinal chemists? | Request PDF - ResearchGate. (URL: [Link])
-
Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (URL: [Link])
-
Application of Isocyanide-Based Multicomponent Reactions - Encyclopedia.pub. (URL: [Link])
-
Passerini Reaction - YouTube. (URL: [Link])
-
Passerini reaction - Wikipedia. (URL: [Link])
-
Efficient Isocyanide-less Isocyanide-Based Multicomponent Reactions - PMC - NIH. (URL: [Link])
-
Ugi reaction - Wikipedia. (URL: [Link])
-
Three Component Asymmetric Catalytic Ugi Reaction – Concinnity from Diversity via Substrate Mediated Catalyst Assembly - NIH. (URL: [Link])
- Storage stable solid isocyanate compositions, preparation, and method of use thereof - Google P
-
Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing). (URL: [Link])
-
Optimization of the Ugi Reaction Using Parallel Synthesis and Automated Liquid Handling. (URL: [Link])
-
Chemistry of the isocyanides and their multicomponent reactions, including their libraries – the initiatives of Ivar Ugi. (URL: [Link])
-
Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application - PubMed. (URL: [Link])
-
Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
-
Some Catalysts in Modern Agriculture - Harvest Harmonics. (URL: [Link])
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (URL: [Link])
-
Next-Gen Fertilizer Catalysts Boosting Climate-Resilient Farming. (URL: [Link])
-
Computational investigations on the mechanism of the Gewald reaction. (URL: [Link])
-
Ugi Reaction - Organic Chemistry Portal. (URL: [Link])
-
Catalysts: Advances in the Catalytic Behavior of Ion-Exchange Resins - MDPI. (URL: [Link])
-
Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - RSC Publishing. (URL: [Link])
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- 5. Ugi Reaction [organic-chemistry.org]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Optimization of the Ugi Reaction Using Parallel Synthesis and Automated Liquid Handling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Methods for removing unreacted 1,3-Dichloro-5-isocyanobenzene from product mixtures
Technical Support Center: Isocyanate Purification
Introduction: The Challenge of a Reactive Starting Material
Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are working with 1,3-Dichloro-5-isocyanobenzene (DCIB) and face the common challenge of removing it from their final product mixtures. DCIB is a valuable intermediate, but its isocyanate (-NCO) functional group is highly reactive towards a wide range of nucleophiles, including amines, alcohols, and water.[1] This high reactivity, coupled with its toxic and sensitizing nature, makes its complete removal from the final product a critical step for ensuring product purity, stability, and safety.[2][3]
This document provides a structured, question-and-answer guide to help you select and implement the most appropriate purification strategy for your specific application.
FAQ 1: Initial Assessment & Method Selection
Q1: I've completed my reaction and have unreacted this compound in my crude product. Where do I begin?
A: The first step is to characterize your desired product and the scale of your experiment. The optimal purification method depends on the physicochemical differences between your product and the unreacted DCIB. Before selecting a method, ask the following questions:
-
What is the scale of my reaction? (e.g., <1 g, 1-100 g, >100 g) Methods that are simple on a lab scale, like scavenging, may not be practical for large-scale synthesis.
-
What is the physical state and boiling point of my product? A significant difference in boiling points between your product and DCIB (BP: 243 °C at 4kPa) may allow for vacuum distillation.
-
What is the polarity of my product compared to DCIB? A substantial difference in polarity is ideal for purification by column chromatography.
-
Is my product stable to amines or alcohols? If your product is unreactive towards common nucleophiles, chemical scavenging is an excellent and highly effective option.
-
Is my product crystalline? If so, recrystallization can be a powerful technique for achieving high purity.
The following decision workflow provides a general guide for selecting a purification strategy.
Sources
Technical Support Center: 1,3-Dichloro-5-isocyanobenzene Stability and Solvent Choice
Welcome to the technical support center for 1,3-Dichloro-5-isocyanobenzene. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile isocyanate in their synthetic workflows. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and best practices to ensure the stability and successful application of this compound, with a specific focus on the critical role of solvent selection.
The high reactivity of the isocyanate group (–N=C=O) makes this compound a valuable reagent, but also susceptible to degradation if not handled and stored correctly.[1][2] Understanding its interaction with different solvents is paramount to achieving reproducible and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of this compound is primarily influenced by:
-
Solvent Protic vs. Aprotic Nature: Protic solvents (e.g., water, alcohols, primary/secondary amines) will react with the isocyanate group, leading to degradation.[2] Aprotic solvents are generally preferred.
-
Presence of Nucleophiles: Contaminants with nucleophilic functional groups, such as water, amines, or alcohols, will readily react with the isocyanate.[2]
-
Temperature: Elevated temperatures can accelerate degradation reactions and may even induce self-polymerization (trimerization) to form isocyanurates.[2][3]
-
Presence of Catalysts: Certain catalysts, particularly tertiary amines and some organometallic compounds, can significantly increase the reactivity of the isocyanate group.[4]
Q2: Which solvents are recommended for dissolving and storing this compound?
A2: For short-term storage and use in reactions, dry, aprotic solvents are highly recommended. The choice of solvent can also be influenced by the desired reaction rate, as solvent polarity can play a role.[5][6]
| Solvent Category | Recommended Solvents | Rationale |
| Non-polar Aprotic | Toluene, Xylene, Dichloromethane (DCM) | These solvents are inert towards the isocyanate group and are excellent choices for general handling and reactions where minimal solvent interaction is desired.[7][8] |
| Polar Aprotic | Tetrahydrofuran (THF), Ethyl Acetate, Acetonitrile | These solvents are also compatible but their polarity can sometimes influence reaction kinetics.[6][7] Ensure they are rigorously dried before use. |
Q3: Can I use polar aprotic solvents like DMF or DMSO?
A3: While technically aprotic, Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) should be used with caution. Commercial grades of these solvents often contain trace amounts of water and amines (in the case of DMF) which can degrade the isocyanate. If their use is unavoidable, it is crucial to use anhydrous grades and consider purification before use. Some studies have shown that polar solvents can accelerate the reaction of isocyanates with nucleophiles.[6][7]
Q4: How can I confirm the stability of my this compound solution?
A4: The most direct method is through spectroscopic analysis.
-
FT-IR Spectroscopy: The isocyanate group has a very strong and sharp characteristic absorption band around 2250-2275 cm⁻¹. A decrease in the intensity of this peak over time indicates degradation.[5][7]
-
¹H NMR Spectroscopy: While not directly observing the isocyanate, the appearance of new peaks corresponding to reaction byproducts (e.g., ureas, urethanes) can confirm degradation.
-
LC-MS: This technique can be used to monitor the disappearance of the parent compound and the emergence of degradation products.[3]
Troubleshooting Guide
Issue 1: My reaction is not proceeding as expected, and I suspect my this compound has degraded.
-
Question: How can I quickly check if my isocyanate is still active?
-
Answer: Perform a quick FT-IR analysis of your stock solution or a small aliquot of the solid. The presence of a strong, sharp peak around 2250-2275 cm⁻¹ is a good indicator of the isocyanate group's integrity.[5][7] If this peak is significantly diminished or absent, the reagent has likely degraded.
-
Question: What are the most likely causes of degradation?
-
Answer:
-
Moisture Contamination: Isocyanates react readily with water to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide.[1][2] The newly formed amine can then react with another isocyanate molecule to form a urea byproduct.
-
Use of Protic Solvents: Solvents like methanol or ethanol will react to form urethanes.[2]
-
Improper Storage: Storing the compound in a non-inert atmosphere or at elevated temperatures can lead to degradation.[9][10]
-
Experimental Protocol: Rapid Quality Control of this compound via FT-IR
-
Sample Preparation:
-
Solid: Prepare a KBr pellet or use a diamond ATR accessory.
-
Solution: Place a drop of the solution between two salt plates (e.g., NaCl or KBr) or directly on an ATR crystal.
-
-
Data Acquisition: Record the FT-IR spectrum from 4000 to 600 cm⁻¹.
-
Analysis: Look for the characteristic N=C=O stretching vibration between 2250-2275 cm⁻¹. The absence or significant reduction of this peak suggests degradation.
Issue 2: I observe an insoluble white precipitate forming in my reaction mixture.
-
Question: What is this precipitate and why did it form?
-
Answer: The insoluble white precipitate is likely a disubstituted urea. This forms when the isocyanate reacts with water to generate an amine, which then rapidly reacts with a second molecule of the isocyanate.[11]
-
Question: How can I prevent this from happening?
-
Answer:
-
Use Anhydrous Solvents and Reagents: Ensure all solvents are rigorously dried before use. Use of freshly opened anhydrous solvents or solvents dried over molecular sieves is recommended.
-
Inert Atmosphere: Conduct your reactions under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
-
Proper Glassware: Ensure all glassware is thoroughly dried in an oven before use.
-
Visualization of Degradation Pathway
Caption: Reaction of this compound with water.
Issue 3: My reaction is sluggish or incomplete, even with a fresh bottle of this compound.
-
Question: Could the solvent be inhibiting the reaction?
-
Answer: While less common than degradation, solvent choice can influence reaction kinetics. In some cases, highly non-polar solvents may not sufficiently solvate the transition state of the reaction, leading to slower rates. Conversely, some polar aprotic solvents can accelerate reactions.[5][6]
-
Question: What steps can I take to improve the reaction rate?
-
Answer:
-
Solvent Screening: If possible, screen a small set of anhydrous aprotic solvents with varying polarities (e.g., toluene, THF, acetonitrile) to find the optimal reaction medium.
-
Temperature Adjustment: Gently warming the reaction mixture may increase the rate, but be mindful of potential side reactions or degradation at higher temperatures.[3]
-
Catalysis: For reactions with alcohols, a catalytic amount of a tertiary amine (e.g., triethylamine) or a tin catalyst (e.g., dibutyltin dilaurate) can significantly accelerate the reaction.[4] However, be aware that catalysts will also accelerate degradation if nucleophilic contaminants are present.
-
Workflow for Solvent Selection and Reaction Optimization
Caption: Decision workflow for solvent selection and optimization.
References
-
Effect of Substituents and Solvents on Phenol-Isocyanate Urethane Reaction. (n.d.). Scientific.Net. Retrieved January 21, 2026, from [Link]
-
Effects of Solvent Polarity on the Reaction of Phenol with Tolylene-2,4-Diisocyanate. (n.d.). Retrieved January 21, 2026, from [Link]
-
Isocyanate Exposure Control Plan. (n.d.). Safety & Risk Services - The University of British Columbia. Retrieved January 21, 2026, from [Link]
-
Isocyanates: Control measures guideline. (2022, September 9). Canada.ca. Retrieved January 21, 2026, from [Link]
-
Blocked isocyanates: from analytical and experimental considerations to non-polyurethane applications. (2016, November 8). RSC Publishing. Retrieved January 21, 2026, from [Link]
-
Isocyanate. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]
-
Identification of methylene diphenyl diisocyanate thermal degradation products in a generation chamber by liquid chromatography coupled with tandem mass spectrometry. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]
-
Effects of Solvent Polarity on the Urethane Reaction of 1,2-Propanediol. (2012, January 24). Scientific.net. Retrieved January 21, 2026, from [Link]
-
Effect of solvent properties on reaction of isocyanates with mercaptans. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Quantitative Spectroscopy to Determine The Effects of Photodegradation On a Model Polyester-Urethane Coating. (n.d.). Retrieved January 21, 2026, from [Link]
-
A laboratory comparison of analytical methods used for isocyanates. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
The Role of Isocyanates in Modern Pharmaceuticals. (n.d.). Patsnap Eureka. Retrieved January 21, 2026, from [Link]
-
Isocyanate-based multicomponent reactions. (2024, December 12). PMC - NIH. Retrieved January 21, 2026, from [Link]
-
A SPECTROSCOPIC STUDY OF THE DEGRADATION OF POLYURETHANE COIL COATINGS. (n.d.). QMRO Home. Retrieved January 21, 2026, from [Link]
-
Schematic hydrolysis of an aromatic isocyanate and subsequent formation... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Analysis of Isocyanates Using the ASSET™ EZ4-NCO Dry Sampler. (n.d.). The Analytical Scientist. Retrieved January 21, 2026, from [Link]
-
Analytical Method Determination of isocyanates in workplace air MA-376. (2019, September 11). PhareSST. Retrieved January 21, 2026, from [Link]
-
Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents. (2022, September 26). Retrieved January 21, 2026, from [Link]
-
Kinetic Studies of the Reaction of Phenyl Isocyanate with Alcohols in Various Solvents. (n.d.). Journal of the American Chemical Society. Retrieved January 21, 2026, from [Link]
-
Safety aspects of handling isocyanates in urethane foam production. (n.d.). IChemE. Retrieved January 21, 2026, from [Link]
-
ISOCYANATES, TOTAL (MAP) 5525. (n.d.). CDC. Retrieved January 21, 2026, from [Link]
-
GUIDE TO HANDLING ISOCYANATES. (n.d.). Safe Work Australia. Retrieved January 21, 2026, from [Link]
-
The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. (n.d.). Retrieved January 21, 2026, from [Link]
-
(PDF) IR Spectroscopy Method for Determining The Reactivity of Isocyanate Groups in Isophorone Diisocyanate Reactions. (2015, March 1). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Isocyanates. (n.d.). Health and Safety Executive for Northern Ireland. Retrieved January 21, 2026, from [Link]
-
Skin Exposure to Isocyanates: Reasons for Concern. (n.d.). PMC - NIH. Retrieved January 21, 2026, from [Link]
-
Notes - Chemistry of Aryl Isocyanates: Rate of Decomposition of Some Arylalkyl Biurets and Ethyl α,γ-Diphenylallophanate. (n.d.). ACS Publications. Retrieved January 21, 2026, from [Link]
-
Isocyanate-based multicomponent reactions. (2024, December 12). RSC Advances. Retrieved January 21, 2026, from [Link]
-
Identification of the isocyanates generated during the thermal degradation of a polyurethane car paint. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Determination of isocyanates, aminoisocyanates and amines in air formed during the thermal degradation of polyurethane. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Organic Syntheses Procedure. (n.d.). Retrieved January 21, 2026, from [Link]
-
1,3-DICHLORO-5-ISOCYANATOBENZENE | CAS 34893-92-0. (n.d.). Matrix Fine Chemicals. Retrieved January 21, 2026, from [Link]
-
Elimination kinetics of diisocyanates after specific inhalative challenges in humans: mass spectrometry analysis, as a basis for biomonitoring strategies. (n.d.). PMC - PubMed Central. Retrieved January 21, 2026, from [Link]
-
Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence ob tertiary amines. (n.d.). Semantic Scholar. Retrieved January 21, 2026, from [Link]
-
1,3-Dichloro-5-(4-isocyanatophenyl)benzene. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]
-
1,3-Dichloro-5-isocyanatobenzene. (n.d.). Pharmagen. Retrieved January 21, 2026, from [Link]
- Manufacture of 1,3-dichloro-and 1, 3, 5-trichlorobenzenes. (n.d.). Google Patents.
-
3,5-Dichlorophenyl isocyanate. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Isocyanate - Wikipedia [en.wikipedia.org]
- 3. Identification of methylene diphenyl diisocyanate thermal degradation products in a generation chamber by liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Effect of Substituents and Solvents on Phenol-Isocyanate Urethane Reaction | Scientific.Net [scientific.net]
- 6. Effects of Solvent Polarity on the Urethane Reaction of 1,2-Propanediol | Scientific.Net [scientific.net]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Control measures guide - Canada.ca [canada.ca]
- 10. icheme.org [icheme.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Effective Quenching of 1,3-Dichloro-5-isocyanobenzene Reactions
Introduction
1,3-Dichloro-5-isocyanobenzene is a highly reactive aromatic isocyanate used as a key intermediate in the synthesis of a variety of compounds, including herbicides and pharmaceuticals.[1] The electrophilic nature of the isocyanate group (-N=C=O) makes it highly susceptible to nucleophilic attack, a characteristic that is fundamental to its synthetic utility.[2] However, this high reactivity also necessitates carefully controlled quenching procedures to neutralize any unreacted isocyanate at the end of a reaction, ensuring the safety of personnel and the integrity of the final product. The presence of two electron-withdrawing chlorine atoms on the phenyl ring further enhances the reactivity of the isocyanate group in this compound.
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for effectively and safely quenching reactions involving this compound. It is presented in a question-and-answer format to directly address common issues and provide practical, field-proven insights.
Frequently Asked Questions (FAQs)
Q1: What are the primary quenching agents for reactions involving this compound?
A1: The most common and effective quenching agents for isocyanates are nucleophiles that react with the electrophilic carbon of the isocyanate group. For this compound, the primary choices are:
-
Alcohols (e.g., methanol, isopropanol): These react with the isocyanate to form stable and generally less reactive urethane (carbamate) derivatives.[3][4][5]
-
Water: Reacts to form an unstable carbamic acid, which then decomposes to the corresponding aniline (3,5-dichloroaniline) and carbon dioxide.[2] The newly formed aniline can then react with any remaining isocyanate to form a disubstituted urea.
-
Amines (e.g., diethylamine, ammonia): These react rapidly with isocyanates to form substituted ureas.[2][5]
-
Decontamination Solutions: Commercially available or laboratory-prepared solutions, often containing sodium carbonate or ammonia, are effective for decontaminating equipment and small spills.[6][7][8][9]
Q2: My reaction mixture is showing unexpected bubbling and an increase in pressure after adding the quenching agent. What is happening and what should I do?
A2: This is a strong indication that water is your quenching agent (or a contaminant in your chosen quenching agent) and is reacting with the this compound. This reaction produces carbon dioxide gas, which can lead to a dangerous pressure buildup in a closed system.[3]
Immediate Actions:
-
Do NOT seal the reaction vessel. Ensure the system is open to an inert atmosphere or vented to a fume hood to safely release the pressure.
-
If the reaction is becoming too vigorous, cool the vessel with an ice bath to slow the rate of reaction.
Troubleshooting for Future Experiments:
-
If CO2 generation is undesirable, switch to an alcohol-based quenching agent like methanol or isopropanol.
-
If using a non-aqueous quenching agent, ensure it is anhydrous to prevent this side reaction.
Q3: I've noticed the formation of a white precipitate in my reaction vessel after quenching. What is it and how can I avoid it?
A3: The white precipitate is likely a disubstituted urea. This forms when the isocyanate is quenched with water, leading to the in-situ formation of 3,5-dichloroaniline. This aniline then reacts with a second molecule of this compound. The resulting urea is often insoluble in common organic solvents.
To avoid this, you can:
-
Use an alcohol as the quenching agent to form a more soluble urethane.
-
If water must be used, add it slowly and with vigorous stirring to promote its direct reaction with the isocyanate and minimize the reaction between the intermediate aniline and the remaining isocyanate.
Q4: How do I choose the best quenching agent for my specific application?
A4: The choice of quenching agent depends on several factors, including the scale of the reaction, the desired workup procedure, and the compatibility of the quenching agent and its byproducts with your desired product.
| Quenching Agent | Pros | Cons | Best For |
| Methanol/Isopropanol | Forms soluble urethane byproducts. Reaction is generally smooth and controllable. | Introduces an alcohol into the reaction mixture, which may need to be removed. | General purpose quenching, especially when easy removal of byproducts is desired. |
| Water | Inexpensive and readily available. | Generates CO2 gas, potentially leading to pressure buildup. Can form insoluble urea byproducts. The reaction can be exothermic. | Situations where gas evolution is manageable and potential urea precipitation is not a concern. |
| Diethylamine | Very fast and efficient reaction. | The resulting urea can be difficult to remove. Diethylamine has a strong odor and is volatile. | Rapid and complete quenching is the primary concern. |
| Aqueous Ammonia | Reacts quickly to form a urea. The excess ammonia is volatile. | Can be highly exothermic. The resulting urea may precipitate. | Decontamination of glassware and equipment.[10] |
| Decontamination Solution (e.g., 5-10% Sodium Carbonate) | Effective for neutralizing residual isocyanate on surfaces.[8][9] | Not suitable for in-situ reaction quenching. | Cleaning glassware, stir bars, and spill cleanup.[6][7][10] |
Troubleshooting Guide
| Issue | Probable Cause | Troubleshooting Steps |
| Reaction is highly exothermic upon adding the quenching agent. | The reaction between the isocyanate and the quenching agent is inherently exothermic.[5] The rate of addition of the quenching agent is too fast. | 1. Add the quenching agent slowly and in a controlled manner. 2. Use a dropping funnel for larger scale reactions. 3. Cool the reaction mixture in an ice bath before and during the addition of the quenching agent. |
| The final product is contaminated with a urea byproduct. | Water was present in the reaction mixture or quenching agent, leading to the formation of 3,5-dichloroaniline and subsequent reaction with the isocyanate. | 1. Ensure all solvents and reagents are anhydrous if water is not the intended quenching agent. 2. If quenching with water, consider adding it at a low temperature to control the reaction rate. 3. Purify the final product by chromatography or recrystallization to remove the urea. |
| Residual isocyanate is detected after quenching. | Insufficient amount of quenching agent was used. The quenching reaction was not allowed to proceed to completion. | 1. Use a molar excess of the quenching agent (typically 1.5-2 equivalents relative to the isocyanate). 2. Allow the reaction to stir for a sufficient amount of time after adding the quenching agent (e.g., 30-60 minutes). 3. Test for the presence of residual isocyanate using a colorimetric test or by IR spectroscopy (disappearance of the -NCO stretch at ~2270 cm⁻¹). |
Experimental Protocols
Protocol 1: Quenching with Methanol
Objective: To neutralize residual this compound with methanol to form the corresponding methyl carbamate.
Materials:
-
Reaction mixture containing this compound
-
Methanol
-
Stir plate and stir bar
-
Ice bath
Procedure:
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add 1.5-2.0 equivalents of methanol dropwise with vigorous stirring.
-
Maintain the temperature at 0-10 °C during the addition.
-
Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Stir for an additional 30-60 minutes to ensure the reaction has gone to completion.
-
Proceed with the desired workup and purification.
Protocol 2: Decontamination of Glassware
Objective: To safely clean glassware contaminated with this compound.
Materials:
-
Contaminated glassware
-
Decontamination solution (e.g., 5-10% aqueous sodium carbonate or 5% aqueous ammonia with a small amount of detergent).[8][9][10]
-
Appropriate personal protective equipment (gloves, safety glasses, lab coat)
Procedure:
-
In a well-ventilated fume hood, rinse the glassware with a suitable organic solvent (e.g., acetone) to remove the bulk of the organic residues. Collect this rinse for proper hazardous waste disposal.
-
Immerse the glassware in the decontamination solution.
-
Allow the glassware to soak for at least 24 hours to ensure complete neutralization of any residual isocyanate.
-
After soaking, wash the glassware thoroughly with soap and water, followed by a final rinse with deionized water.
Visualizing the Quenching Process
Caption: A typical workflow for quenching a reaction containing this compound.
Caption: Chemical pathways for quenching this compound with common agents.
References
-
SKC Inc. Spill DECONtamination Kit, Aromatic Isocyanates. Available at: [Link]
-
Coatings For Industry. GHS Safety Data Sheet. Available at: [Link]
-
American Chemistry Council. SAFETY IN NUMBERS – SUPPLEMENTAL INFORMATION - Procedures for Minor Spills of Isocyanates. Available at: [Link]
-
Foam Supplies, Inc. SPILL & DISPOSAL PROCEDURES – ISOCYANATE (ISO or A). Available at: [Link]
-
Actsafe Safety Association. Safe Work Procedures for Isocyanate-Containing Products. Available at: [Link]
-
Covestro. SAFETY DATA SHEET. Available at: [Link]
-
XiXisys. GHS 11 (Rev.11) SDS Word 下载CAS: 34893-92-0 Name: 1,3-dichloro-5-isocyanatobenzene. Available at: [Link]
-
Reddit. Isocyanate Chemistry. Available at: [Link]
-
ACS Sustainable Chemistry & Engineering. Valorization of the Isocyanate-Derived Fraction from Polyurethane Glycolysis by Synthesizing Polyureas and Polyamides. Available at: [Link]
- Google Patents. US6664414B2 - Process for reducing residual isocyanate.
-
PubChem. 4-Chlorophenyl Isocyanate. Available at: [Link]
-
PubChem. 3,4-Dichlorophenyl isocyanate. Available at: [Link]
-
Dongsen Chemicals. Decoding isocyanates: A deep dive into isocyanates. Available at: [Link]
-
MDPI. Effect of the Diisocyanate Type on the Hydrolysis Behavior of Polyurethane. Available at: [Link]
-
ResearchGate. Example of a hydrolysis experiment at pH 5.4 and at 25 °C where the [HNCO] tot is measured by loop injections on the IC. Available at: [Link]
-
Quora. What are the contributions of isocyanates on hydrolysis with water and form?. Available at: [Link]
-
Reddit. Safety measures for working with isocyanate. Available at: [Link]
-
Organic Syntheses. Working with Hazardous Chemicals. Available at: [Link]
-
Pharmagen. 1,3-Dichloro-5-isocyanatobenzene. Available at: [Link]
-
Georganics. 3,5-DICHLOROPHENYL ISOCYANATE. Available at: [Link]
-
Wikipedia. Isocyanate. Available at: [Link]
-
Safe Work Australia. guide-to-handling-isocyanates.pdf. Available at: [Link]
Sources
- 1. chemistry1.quora.com [chemistry1.quora.com]
- 2. Isocyanate - Wikipedia [en.wikipedia.org]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. ISOCYANIC ACID, 3,4-DICHLOROPHENYL ESTER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. Isocyanates and Isothiocyanates | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. international.skcinc.com [international.skcinc.com]
- 7. cficoatings.com [cficoatings.com]
- 8. safetyinnumbers.ca [safetyinnumbers.ca]
- 9. fsi.co [fsi.co]
- 10. actsafe.ca [actsafe.ca]
Technical Support Center: Scaling Up Synthesis with 1,3-Dichloro-5-isocyanobenzene
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 1,3-Dichloro-5-isocyanobenzene. This guide is structured to address the specific and complex challenges encountered when transitioning from bench-scale synthesis to pilot or manufacturing scale. Our focus is on providing field-proven insights and troubleshooting strategies grounded in established chemical principles.
Section 1: Synthesis Route and Reaction Condition Optimization
Scaling up any chemical synthesis introduces variables that can significantly impact yield, purity, and safety. For this compound, the highly reactive isocyanate group dictates stringent control over reaction conditions.
Q1: We are considering scaling up the synthesis of this compound. What are the primary synthesis routes, and what are the main considerations for scale-up?
A1: The two primary methodologies for synthesizing aryl isocyanates are the phosgene route and non-phosgene alternatives.[1]
-
Phosgenation Route: This is the most common industrial method, involving the reaction of the corresponding primary amine (3,5-dichloroaniline) with phosgene (COCl₂).[2] While often efficient, scaling this process presents significant challenges. Phosgene is extremely toxic, and its handling requires specialized equipment and stringent safety protocols.[1][3] The reaction also produces corrosive hydrogen chloride (HCl) as a byproduct, necessitating corrosion-resistant reactors and a scrubbing system.[3]
-
Non-Phosgene Routes: These methods are gaining attention due to the hazards of phosgene.[3] Common non-phosgene approaches include the reductive carbonylation of nitro-aromatics or the thermal decomposition of carbamates.[2][3] While safer from a reagent perspective, these routes may require higher temperatures, specialized catalysts (e.g., palladium), and can present their own set of side reactions and purification challenges.[2][3]
Decision Factors for Scale-Up:
| Feature | Phosgenation Route | Non-Phosgene Routes (e.g., Carbamate Decomposition) |
| Reagent Hazard | Extremely high (Phosgene is highly toxic).[1] | Moderate to high (Depends on specific reagents, e.g., CO, catalysts).[3] |
| Byproducts | Corrosive HCl gas. | Varies; can include alcohols, CO₂, etc.[3] |
| Reaction Conditions | Typically milder temperatures.[1] | Often requires high temperatures for thermal decomposition (350-550 °C).[1] |
| Equipment | Requires specialized, corrosion-resistant reactors and scrubbers. | May require high-pressure reactors and specialized catalyst handling. |
| Cost | Often lower raw material cost. | Can be higher due to catalyst and energy costs. |
Q2: During our pilot-scale run, we are experiencing a significant exotherm that was not apparent at the lab scale. What is the cause, and how can we control it?
A2: The reaction of amines with phosgene (or its substitutes) to form the carbamoyl chloride intermediate, and its subsequent decomposition to the isocyanate, is highly exothermic.[4] The challenge at scale is the reduced surface-area-to-volume ratio of the reactor, which severely limits heat dissipation compared to a lab flask. This can lead to a runaway reaction.
Troubleshooting & Mitigation Strategy:
-
Controlled Reagent Addition: Do not add reagents all at once. Implement a slow, controlled addition of the phosgene solution or the amine to the reactor over an extended period. This allows the cooling system to keep pace with heat generation.
-
Efficient Heat Exchange: Ensure your reactor is equipped with an appropriately sized cooling jacket and that the heat transfer fluid is circulating at an optimal rate. For very large scales, internal cooling coils may be necessary.
-
In-Situ Monitoring: Use a real-time temperature probe to monitor the internal batch temperature. An automated control system can link the probe to the addition pump and cooling system to maintain a precise temperature setpoint. In-situ FTIR spectroscopy can also be used to monitor the reaction's progression and heat evolution in real-time.[5]
-
Dilution: Running the reaction at a lower concentration can help manage the exotherm by increasing the thermal mass of the solvent, although this may impact throughput.
dot
Caption: Workflow for troubleshooting thermal runaway.
Section 2: Impurity Profile and Purification Strategies
At scale, even minor impurities can become significant issues, affecting product quality and downstream reactions.
Q3: We are observing the formation of insoluble white solids (likely ureas) in our crude product. What causes this and how can it be prevented?
A3: The isocyanate group (-NCO) is highly reactive towards nucleophiles, especially water and primary/secondary amines.[2] The formation of urea derivatives is a classic side reaction.
-
Reaction with Water: Moisture present in solvents, reagents, or even atmospheric humidity will react with this compound to form an unstable carbamic acid, which then decomposes to 3,5-dichloroaniline and carbon dioxide.[2][6] The newly formed amine then rapidly reacts with another molecule of the isocyanate to form a symmetric diaryl urea, which is often insoluble.[2][7]
-
Reaction with Starting Material: If there is an excess of the 3,5-dichloroaniline starting material, it will react with the isocyanate product to form the same urea byproduct.
Prevention Measures:
-
Rigorous Drying of Solvents and Reagents: Ensure all solvents are anhydrous. Use molecular sieves or distillation to dry solvents immediately before use.
-
Inert Atmosphere: Conduct the reaction and all subsequent handling under a dry, inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
-
Stoichiometric Control: Carefully control the stoichiometry to avoid having excess amine present after the isocyanate has formed.
dot
Caption: Primary synthesis and urea byproduct formation.
Q4: Our distilled this compound has a yellow tint and seems to degrade upon storage. How can we improve purity and stability?
A4: Discoloration and instability are common issues with aryl isocyanates, often stemming from thermal degradation during purification or the presence of trace impurities that catalyze polymerization.[8][9]
-
Purification: Vacuum distillation is the standard method for purifying isocyanates.[10][11] To minimize thermal stress, use the lowest possible pressure to achieve distillation at a lower temperature (e.g., 100-160°C at 1-100 mbar).[11] Thin-film or short-path distillation is highly recommended for scale-up as it dramatically reduces the residence time of the material at high temperatures.
-
Impurity Removal: Acidic impurities like residual HCl can catalyze side reactions. Before distillation, consider a pre-treatment step, such as washing a solution of the crude product with a mild, non-aqueous base or passing it through a column of a suitable neutral adsorbent. Some patents describe heating the crude isocyanate with agents like triaryl phosphites to convert coloring impurities to non-volatile tars before distillation.[9]
-
Storage: Isocyanates can dimerize or trimerize upon storage, especially when exposed to light, heat, or catalysts (like bases or acids). Store the purified product in a cool, dark place under an inert atmosphere.[4][12] Use amber glass or stainless steel containers.[4]
Section 3: Analytical QC and Safety at Scale
Q5: What analytical techniques are recommended for in-process control (IPC) and final product quality control (QC) when scaling up?
A5: A multi-pronged analytical approach is necessary to ensure reaction completion and final product purity.
| Technique | Application | Key Advantages | Considerations |
| FTIR Spectroscopy | Real-time reaction monitoring (IPC).[5] | Provides immediate data on the disappearance of starting amine and appearance of the isocyanate peak (~2250-2275 cm⁻¹). | Requires an in-situ probe; quantitative analysis requires calibration. |
| Gas Chromatography (GC) | Purity assessment, residual solvent analysis (Final QC). | Excellent for separating volatile impurities and quantifying residual solvents. | Isocyanates are highly reactive and may require derivatization for robust analysis.[13] |
| HPLC | Purity assessment, quantification of non-volatile impurities (e.g., ureas) (Final QC).[13][14] | High selectivity and sensitivity. Can separate complex mixtures.[13] | Requires derivatization of the isocyanate group to a stable derivative (e.g., with 1-(2-methoxyphenyl)piperazine) for accurate quantification.[14] |
| Titration | Assay of NCO content (Final QC). | A classic, reliable method (e.g., dibutylamine back-titration) to determine the percentage of active isocyanate groups. | Measures total NCO content but does not identify individual impurities.[14] |
| LC-MS/MS | Identification of unknown impurities and byproducts.[15] | Highly sensitive and specific, allowing for structural elucidation of trace components. | Complex instrumentation; often used for troubleshooting rather than routine QC. |
Q6: What are the most critical safety considerations when handling kilograms of this compound?
A6: Isocyanates as a class are potent respiratory and skin sensitizers, irritants, and are suspected carcinogens.[16][17][18] The risks are significantly amplified at a larger scale.
Hierarchy of Controls:
-
Elimination/Substitution: If possible, consider non-phosgene routes to eliminate the highest-risk reagent.[3]
-
Engineering Controls: This is the most critical aspect for scale-up.
-
Containment: Use fully enclosed systems (reactors, transfer lines) for all operations.[19]
-
Ventilation: All operations should be conducted in a well-ventilated area with dedicated local exhaust ventilation (LEV), such as a fume hood or a walk-in enclosure.[12][16] Spraying operations require specialized spray booths.[19]
-
Scrubbing: Gaseous effluents (e.g., HCl from phosgenation, excess phosgene) must be passed through a chemical scrubber system before venting.
-
-
Administrative Controls:
-
Training: All personnel must be thoroughly trained on the specific hazards of isocyanates, proper handling procedures, emergency protocols, and the use of PPE.[12]
-
Restricted Access: The processing area should be clearly marked and access restricted to trained personnel only.
-
Decontamination: Have established procedures and materials for decontaminating spills, including liquid decontaminants containing water, ammonia, and detergent.[12]
-
-
Personal Protective Equipment (PPE): PPE is the last line of defense.
-
Respiratory Protection: Supplied-air respirators (positive pressure) are often required, especially during transfers or when the potential for exposure is high.[16][19] Air-purifying respirators must have the correct cartridges and a strict change-out schedule.
-
Gloves: Use chemical-resistant gloves (e.g., nitrile, butyl rubber).[12] Double-gloving is recommended.
-
Body and Eye Protection: Wear chemical-resistant coveralls or aprons and chemical splash goggles with a face shield.[16]
-
Workplace Exposure Standards: Be aware of the strict workplace exposure standards for isocyanates, which are typically very low (e.g., 0.02 mg/m³ over 8 hours).[16] Regular air monitoring may be required.[16]
References
-
Safe Work Australia. (n.d.). Guide to Handling Isocyanates. Retrieved from Safe Work Australia. [Link]
-
SafeWork NSW. (n.d.). Isocyanates technical fact sheet. Retrieved from SafeWork NSW. [Link]
-
WorkSafe. (2017). Safe use of isocyanates. Retrieved from WorkSafe New Zealand. [Link]
-
Actsafe Safety Association. (n.d.). Safe Work Procedures for Isocyanate-Containing Products. Retrieved from Actsafe Safety Association. [Link]
-
Wang, Y., et al. (2023). How To Get Isocyanate? ACS Omega. [Link]
-
Government of Canada. (2022). Isocyanates: Control measures guideline. Retrieved from Canada.ca. [Link]
-
Occupational Safety and Health Administration. (n.d.). Isocyanates - Overview. Retrieved from OSHA. [Link]
-
Centers for Disease Control and Prevention. (n.d.). Environmental toxicity of isocyanates. Retrieved from CDC Stacks. [Link]
-
Health and Safety Executive for Northern Ireland. (n.d.). Isocyanates. Retrieved from HSENI. [Link]
-
Wikipedia. (n.d.). Isocyanate. Retrieved from Wikipedia. [Link]
- Google Patents. (n.d.). EP1575907B1 - Method for the purification of isocyanates.
-
Fent, K. W., et al. (2011). A laboratory comparison of analytical methods used for isocyanates. Journal of Environmental Monitoring. [Link]
-
Sahu, S., et al. (2022). Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents. RSC Advances. [Link]
-
Hoshino, K., et al. (2015). Quantification of isocyanates and amines in polyurethane foams and coated products by liquid chromatography–tandem mass spectrometry. Journal of Occupational and Environmental Hygiene. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Analysis of Isocyanates Liquid Chromatography - Diode Array/MSD. Retrieved from EPA. [Link]
-
Mettler Toledo. (n.d.). Isocyanate Reactions. Retrieved from Mettler Toledo. [Link]
-
Gilbert, J., et al. (2013). Origin of Impurities Formed in a Polyurethane Production Chain. Part 2: A Route to the Formation of Colored Impurities. Industrial & Engineering Chemistry Research. [Link]
-
Justia Patents. (2006). Method for the purification of isocyanates. Retrieved from Justia Patents. [Link]
- Google Patents. (n.d.). US4065362A - Purification of organic isocyanates.
-
ACS Publications. (2023). How To Get Isocyanate? ACS Omega. [Link]
- Google Patents. (n.d.). CN1475480A - The chemical synthesis method of aryl isocyanate.
-
Gilbert, J., et al. (2013). Origin of Impurities Formed in the Polyurethane Production Chain. 1. Conditions for Chlorine Transfer from an Aryl Isocyanide Dichloride Byproduct. Industrial & Engineering Chemistry Research. [Link]
-
Organic Syntheses. (n.d.). tert-BUTYL ISOCYANIDE. Retrieved from Organic Syntheses. [Link]
-
Matrix Fine Chemicals. (n.d.). 1,3-DICHLORO-5-ISOCYANATOBENZENE | CAS 34893-92-0. Retrieved from Matrix Fine Chemicals. [Link]
-
Dongsen Chemicals. (2023). Decoding isocyanates: A deep dive into isocyanates. Retrieved from Dongsen Chemicals. [https://www.dong senchem.com/decoding-isocyanates-a-deep-dive-into-isocyanates/]([Link] senchem.com/decoding-isocyanates-a-deep-dive-into-isocyanates/)
-
Chemistry For Everyone. (2023). What Is An Isocyanate? [Video]. YouTube. [Link]
-
ResearchGate. (n.d.). Isocyanate side reactions. [Image]. Retrieved from ResearchGate. [Link]
-
Pharmagen. (n.d.). 1,3-Dichloro-5-isocyanatobenzene. Retrieved from Pharmagen. [Link]
-
National Center for Biotechnology Information. (2019). Improved scale-up synthesis and purification of clinical asthma candidate MIDD0301. Retrieved from PubMed Central. [Link]
-
Defense Technical Information Center. (n.d.). THERMAL STABILITY OF ORGANIC COMPOUNDS BY THE ISOTENISCOPE METHOD. Retrieved from DTIC. [Link]
-
Wikipedia. (n.d.). Methyl isocyanate. Retrieved from Wikipedia. [Link]
- Google Patents. (n.d.). US2123857A - Manufacture of 1,3-dichloro-and 1,3,5-trichlorobenzenes.
-
Váradi, A., et al. (2015). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Molecules. [Link]
-
ResearchGate. (2018). Thermal stability of isocyanate as particleboard's adhesive investigated by TGA (Thermogravimetric Analysis). [Link]
-
ResearchGate. (2019). The Continuous Kilogram-Scale Process for the Synthesis of 2,4,5-Trifluorobromobenzene via Gattermann Reaction using Microreactors. [Link]
-
National Institute of Standards and Technology. (n.d.). Benzene, 1,2-dichloro-. Retrieved from NIST WebBook. [Link]
Sources
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- 5. mt.com [mt.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
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- 17. Isocyanates - Overview | Occupational Safety and Health Administration [osha.gov]
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- 19. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
Validation & Comparative
Spectroscopic characterization of 1,3-Dichloro-5-isocyanobenzene derivatives
An In-Depth Comparative Guide to the Spectroscopic Characterization of 1,3-Dichloro-5-isocyanobenzene and Its Derivatives
For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of novel compounds is paramount. This compound (DCIB) and its derivatives are valuable building blocks in the synthesis of various agrochemicals and pharmaceuticals. Their reactivity, dictated by the potent isocyanate functional group and the electronic effects of the halogen substituents, makes unambiguous characterization a critical step in any synthetic workflow. This guide provides an in-depth comparison of the primary spectroscopic techniques used to characterize this class of compounds, grounding the discussion in established principles and providing actionable experimental protocols.
The Imperative of Multi-faceted Spectroscopic Analysis
No single analytical technique can provide a complete structural picture. A robust characterization of a molecule like this compound relies on the synergistic interpretation of data from multiple spectroscopic methods. Each technique probes a different aspect of the molecule's physical properties, and together they form a self-validating system that confirms identity, purity, and structure. This guide will focus on the "big four" of organic spectroscopy: Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.
Infrared (IR) Spectroscopy: The Isocyanate Telltale
Expertise & Experience: IR spectroscopy is often the first-pass analysis for any synthesis involving isocyanates. The causality is simple: the isocyanate group (-N=C=O) possesses one of the most intense and diagnostically useful absorption bands in the entire mid-IR spectrum. Its detection provides immediate evidence of the success of an isocyanate formation reaction or confirms its presence in a starting material.
The most prominent feature in the IR spectrum of an aryl isocyanate is the strong, sharp, asymmetric stretching vibration of the N=C=O group, which typically appears in the 2240-2280 cm⁻¹ region.[1][2] This band is located in a relatively "quiet" part of the spectrum, making it an unambiguous marker.
Key Spectral Features for this compound:
-
~2270 cm⁻¹ (Very Strong, Sharp): Asymmetric stretch of the -N=C=O group. This is the primary diagnostic peak.
-
~3100-3000 cm⁻¹ (Weak to Medium): Aromatic C-H stretching vibrations.
-
~1570 cm⁻¹ & ~1460 cm⁻¹ (Medium): C=C stretching vibrations within the aromatic ring.
-
Below 800 cm⁻¹: C-Cl stretching vibrations, found in the fingerprint region.
Comparative Insight: When synthesizing a derivative, for instance, by reacting DCIB with an alcohol to form a carbamate, the complete disappearance of the ~2270 cm⁻¹ isocyanate peak and the appearance of new, strong bands for the N-H bend (~1530 cm⁻¹) and C=O stretch (~1700 cm⁻¹) of the urethane linkage provides definitive proof of the reaction's completion.[3]
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
-
Sample Preparation: Place a small, solid sample of the compound directly onto the ATR crystal (e.g., diamond or germanium).
-
Pressure Application: Lower the ATR press to ensure firm contact between the sample and the crystal.
-
Background Scan: Run a background spectrum of the empty, clean ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The software automatically performs the background subtraction, yielding the final absorbance or transmittance spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
Expertise & Experience: While IR confirms the presence of the key functional group, NMR spectroscopy provides a detailed map of the carbon-hydrogen framework. For substituted benzenes like DCIB, NMR is indispensable for confirming the substitution pattern and ensuring isomeric purity.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound will show distinct signals for the three aromatic protons. The symmetry of the molecule dictates the splitting pattern.
-
Expected ¹H NMR Signals for DCIB:
-
The proton at the C2 position (between the two chlorine atoms) will appear as a triplet, due to coupling with the two equivalent protons at C4 and C6.
-
The protons at the C4 and C6 positions are chemically equivalent and will appear as a doublet, coupling to the single proton at C2.
-
Based on substituent effects, the signals are expected in the aromatic region, typically between 7.0 and 7.5 ppm . The parent 1,3-dichlorobenzene shows signals around 7.2-7.3 ppm.[4]
-
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on every unique carbon atom in the molecule, including the often-elusive quaternary carbons.
-
Expected ¹³C NMR Signals for DCIB:
-
Isocyanate Carbon (-N=C=O): This carbon is highly deshielded and will appear downfield, typically in the 120-135 ppm range.
-
C1, C3 (Carbon atoms bonded to Cl): These carbons will be deshielded by the electronegative chlorine atoms, appearing around ~135 ppm .[5]
-
C5 (Carbon atom bonded to NCO): The chemical shift will be influenced by the isocyanate group.
-
C2, C4, C6: These carbons will appear in the typical aromatic region of 120-130 ppm .
-
Trustworthiness through Self-Validation: The combination of proton and carbon NMR is a self-validating system. The number of signals in the ¹³C spectrum confirms the number of unique carbons, while the integration and splitting patterns in the ¹H spectrum confirm the number and connectivity of protons. Any deviation from the expected pattern would immediately signal the presence of an isomer or impurity.
Experimental Protocol: NMR Sample Preparation
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common first choice.[6]
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the compound into a clean, dry NMR tube.
-
Dissolution: Add ~0.6-0.7 mL of the deuterated solvent to the NMR tube.
-
Homogenization: Cap the tube and gently invert it or use a vortex mixer until the sample is fully dissolved.
-
Acquisition: Place the tube in the NMR spectrometer and acquire the ¹H and ¹³C spectra using standard instrument parameters.
Mass Spectrometry (MS): The Unambiguous Molecular Weight
Expertise & Experience: Mass spectrometry provides the exact molecular weight of a compound, serving as the ultimate confirmation of its elemental formula. For halogenated compounds, MS offers an additional layer of certainty through the analysis of isotopic patterns.
The Chlorine Isotope Signature: Chlorine naturally exists as two stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), a ratio of approximately 3:1.[7] This natural abundance creates a highly predictable pattern in the mass spectrum for any chlorine-containing ion.
For this compound (C₇H₃Cl₂NO, MW ≈ 188), which contains two chlorine atoms, the molecular ion region will exhibit a characteristic cluster of peaks:
-
M⁺ (containing two ³⁵Cl atoms): This will be the peak corresponding to the lowest mass in the cluster (m/z 188).
-
[M+2]⁺ (containing one ³⁵Cl and one ³⁷Cl): This peak will appear 2 mass units higher (m/z 190).
-
[M+4]⁺ (containing two ³⁷Cl atoms): This peak will appear 4 mass units higher (m/z 192).
The theoretical relative intensity ratio for a dichloro-compound is approximately 9:6:1 .[8][9] Observing this specific cluster is exceptionally strong evidence for the presence of two chlorine atoms in the molecule.
Fragmentation Patterns: Aromatic isocyanates often undergo characteristic fragmentation by losing a molecule of carbon monoxide (CO, 28 Da).[10] Therefore, a significant fragment ion at [M-28]⁺ would be expected.
Experimental Protocol: Electron Ionization (EI) MS
-
Sample Introduction: For a volatile solid, a direct insertion probe is often used. A small amount of the sample is placed in a capillary tube at the end of the probe.
-
Ionization: The probe is inserted into the high-vacuum source of the mass spectrometer. The sample is heated until it vaporizes and enters the ionization chamber, where it is bombarded with high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, forming a radical cation (the molecular ion, M⁺•).
-
Analysis: The ions are accelerated and separated by the mass analyzer (e.g., a quadrupole or time-of-flight) based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and the resulting signal is processed to generate the mass spectrum.
UV-Visible Spectroscopy: Probing Electronic Transitions
Expertise & Experience: UV-Vis spectroscopy measures the absorption of light resulting from the promotion of electrons to higher energy orbitals.[11][12] While less structurally detailed than NMR or MS, it is highly valuable for characterizing chromophores—the parts of a molecule that absorb light.
The chromophore in DCIB is the substituted benzene ring. The π-electrons in the aromatic system can undergo π → π* transitions upon absorbing UV radiation. The presence of substituents (both the chloro and isocyanato groups) modifies the energy levels of the molecular orbitals, which in turn affects the wavelength of maximum absorption (λ_max). Compared to unsubstituted benzene (λ_max ≈ 255 nm), substituents typically cause a shift to longer wavelengths (a bathochromic or "red" shift).[13]
Comparative Insight: The UV-Vis spectrum is particularly useful for comparing a series of derivatives. For example, replacing the chlorine atoms with more strongly electron-donating or electron-withdrawing groups, or extending the conjugated system, will produce predictable shifts in λ_max, providing a quick method to track structural modifications across a library of compounds. Increasing conjugation length consistently shifts λ_max to longer wavelengths.[14]
Experimental Protocol: UV-Vis Spectroscopy
-
Solvent Selection: Choose a UV-transparent solvent that dissolves the sample (e.g., ethanol, methanol, or hexane).
-
Blank Preparation: Fill a quartz cuvette with the pure solvent and place it in the spectrometer to record a baseline (blank) spectrum.
-
Sample Preparation: Prepare a dilute solution of the compound in the chosen solvent. The concentration should be adjusted to yield an absorbance between 0.1 and 1.0 for optimal accuracy.
-
Measurement: Rinse and fill a quartz cuvette with the sample solution. Place it in the spectrometer and record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).
Summary and Comparative Data
The following table summarizes the expected key spectroscopic data for the parent compound, this compound.
| Spectroscopic Technique | Key Feature / Signal | Expected Value / Observation | Structural Information |
| FTIR Spectroscopy | Isocyanate (-N=C=O) Stretch | ~2270 cm⁻¹ (Very Strong) | Confirms presence of the key functional group |
| ¹H NMR Spectroscopy | Aromatic Protons | ~7.0-7.5 ppm (Triplet & Doublet) | Confirms 1,3,5-substitution pattern |
| ¹³C NMR Spectroscopy | Isocyanate Carbon (-N=C=O) | ~120-135 ppm | Identifies the isocyanate carbon |
| Carbons bonded to Cl | ~135 ppm | Identifies carbons attached to halogens | |
| Mass Spectrometry | Molecular Ion Cluster | m/z 188, 190, 192 | Confirms molecular weight and presence of 2 Cl atoms |
| Isotopic Ratio (M:M+2:M+4) | ~9:6:1 | Definitive evidence for two chlorine atoms | |
| UV-Vis Spectroscopy | λ_max | > 255 nm | Characterizes the substituted aromatic chromophore |
Visualization of Analytical Workflows
The following diagrams illustrate the logical flow of spectroscopic characterization and the relationship between the techniques.
Caption: A typical workflow for the full spectroscopic characterization of a novel this compound derivative.
Caption: Relationship between the molecular structure and the specific information provided by each spectroscopic technique.
References
- CDC Stacks. (n.d.). An FTIR investigation of isocyanate skin absorption using in vitro guinea pig skin.
- David, D. J. (n.d.). A Study of the Near-Infrared Spectra of Some Aliphatic and Aromatic Isocyanates. ACS Publications.
- ResearchGate. (n.d.). FTIR spectrum of MDI.
- MDPI. (2020). Comparative Study of Aromatic and Cycloaliphatic Isocyanate Effects on Physico-Chemical Properties of Bio-Based Polyurethane Acrylate Coatings.
- ResearchGate. (n.d.). FT-IR spectrum of (a) isocyanate-terminated polyurethane prepolymer and (b) N-methylaniline-blocked polyisocyanate.
- ResearchGate. (n.d.). FTIR/PAS spectra highlighting the isocyanate and carbodiimide.
- ChemicalBook. (n.d.). 1,3-Dichlorobenzene(541-73-1) 13C NMR spectrum.
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- ACS Publications. (n.d.). Notes: Reactivity of Aryl Isocyanates. The Journal of Organic Chemistry.
- ResearchGate. (2015). IR Spectroscopy Method for Determining The Reactivity of Isocyanate Groups in Isophorone Diisocyanate Reactions.
- Wikipedia. (n.d.). Isocyanide.
- ChemicalBook. (n.d.). 1,3-Dichlorobenzene(541-73-1) 1H NMR spectrum.
- Matrix Fine Chemicals. (n.d.). 1,3-DICHLORO-5-ISOCYANATOBENZENE | CAS 34893-92-0.
- MDPI. (n.d.). Investigation on N-Aryl-2-(4-sulfamoylphenyl)hydrazine-1-carbothioamide as Human Carbonic Anhydrases Inhibitors.
- AUB ScholarWorks. (n.d.). of the reaction between.
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- The Royal Society of Chemistry. (2015). This journal is © The Royal Society of Chemistry 2015.
- Semantic Scholar. (1974). A 13C-NMR and IR study of isocyanides and some of their complexes.
- Pharmagen. (n.d.). 1,3-Dichloro-5-isocyanatobenzene.
- SpectraBase. (n.d.). 1,3-Dichloro-benzene - Optional[13C NMR] - Chemical Shifts.
- (n.d.). 13-C NMR Chemical Shift Table.pdf.
- NIST WebBook. (n.d.). Benzene, 1,3-dichloro-.
- SpectraBase. (n.d.). 1,3-Dichloro-5-iodobenzene - Optional[13C NMR] - Spectrum.
- ResearchGate. (n.d.). Theory analysis of mass spectra of long-chain isocyanates.
- Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms.
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- YouTube. (2023). introductory aspects of UV-VIS spectroscopy.
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- Khan Academy. (n.d.). UV/Vis spectroscopy (video).
- ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds.
- MDPI. (2023). Experimental FTIR-MI and Theoretical Studies of Isocyanic Acid Aggregates.
- Master Organic Chemistry. (2016). What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation?.
- Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds.
- Khan Academy. (n.d.). Introduction to infrared spectroscopy (video).
- (2021). Radicals and Mass Spectrometry (MS) Spring 2021.
- Fisher Scientific. (n.d.). 1,3-Dichloro-5-isocyanatobenzene, TRC 10 g | Buy Online | Toronto Research Chemicals.
- EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the.
- PubMed Central. (2017). Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity.
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A Comparative Guide to the Reactivity of Aromatic Isocyanates: The Case of 1,3-Dichloro-5-isocyanobenzene
Introduction: Why Isocyanate Reactivity Matters
In the landscape of modern organic synthesis, particularly in the realms of pharmaceuticals, polymer science, and bioconjugation, isocyanates (R–N=C=O) stand out as exceptionally versatile electrophilic synthons. Their utility is defined by the high reactivity of the cumulene system towards nucleophiles, enabling the facile formation of stable carbamate and urea linkages.[1][2] However, not all isocyanates are created equal. The electronic nature of the "R" group profoundly modulates the electrophilicity of the isocyanate carbon, directly influencing reaction rates and dictating the feasibility of a given transformation.
This guide provides an in-depth comparison of the reactivity of 1,3-Dichloro-5-isocyanobenzene , a key building block, against other common substituted aromatic isocyanates. For researchers in drug development and materials science, understanding these relative reactivities is paramount for rational reaction design, optimizing conditions, and predicting outcomes. We will move beyond simple catalogs of reactions to explore the underlying physical organic principles that govern this reactivity, supported by experimental data and validated protocols.
Pillar 1: The Electronic Basis of Isocyanate Reactivity
The reactivity of an isocyanate is fundamentally governed by the electron density at the central carbon atom of the -N=C=O group. This carbon is the primary site for nucleophilic attack. The reaction mechanism with a nucleophile, such as an alcohol (R'-OH), proceeds via a two-step addition process to form a urethane (carbamate).
Substituents on the aromatic ring play a critical role. Electron-withdrawing groups (EWGs) , such as chloro (–Cl) or nitro (–NO₂), pull electron density away from the ring and, through induction and/or resonance, from the isocyanate group. This effect makes the isocyanate carbon more electron-deficient (more electrophilic) and thus accelerates the rate of nucleophilic attack.[1][3] Conversely, electron-donating groups (EDGs) , like methoxy (–OCH₃), push electron density into the system, reducing the carbon's electrophilicity and slowing the reaction.
Pillar 2: A Quantitative Comparison Using the Hammett Equation
The electronic influence of substituents can be quantified using the Hammett equation, a cornerstone of physical organic chemistry:
log(k/k₀) = σρ
Where:
-
k is the rate constant for the reaction with a substituted phenyl isocyanate.
-
k₀ is the rate constant for the unsubstituted phenyl isocyanate.
-
σ (sigma) is the substituent constant , which depends only on the nature and position (meta or para) of the substituent. A positive σ value indicates an electron-withdrawing character.
-
ρ (rho) is the reaction constant , which reflects the sensitivity of the reaction to electronic effects. For isocyanate reactions with nucleophiles, ρ is positive, confirming that EWGs accelerate the reaction.[4][5]
Analysis of this compound:
The target molecule has two chlorine atoms positioned meta to the isocyanate group. Their electronic effects are primarily inductive and are additive. This positioning results in a significant withdrawal of electron density from the reaction center.
To contextualize its reactivity, we compare it with other common aromatic isocyanates. The table below summarizes the relevant Hammett constants and literature-derived relative reactivity data for the reaction with an alcohol.
| Isocyanate | Substituent(s) | Hammett Constant (Σσ) | Predicted Relative Rate (vs. Phenyl Isocyanate) |
| 4-Methoxyphenyl Isocyanate | 4-OCH₃ (EDG) | -0.27 | Slower |
| Phenyl Isocyanate | -H (Reference) | 0.00 | 1.0 |
| 4-Chlorophenyl Isocyanate | 4-Cl (EWG) | +0.23 | Faster |
| This compound | 3,5-di-Cl (EWG) | +0.74 (2 x σ_meta) | Significantly Faster |
| 4-Nitrophenyl Isocyanate | 4-NO₂ (Strong EWG) | +0.78 | Very Fast |
Note: The Hammett constant for this compound is estimated by summing the σ_meta value for chlorine (+0.37) for both substituents.
As the data clearly indicates, the cumulative electron-withdrawing effect of the two meta-chloro substituents (Σσ = +0.74) places This compound high on the reactivity scale, approaching the level of the strongly activated 4-nitrophenyl isocyanate. We can confidently predict that it will react significantly faster than both unsubstituted phenyl isocyanate and its monochlorinated counterpart.
Implications for the Researcher:
-
Milder Conditions: The high reactivity of this compound allows reactions to be performed under milder conditions (e.g., lower temperatures, shorter reaction times) compared to less activated isocyanates.
-
Catalyst-Free Reactions: Many reactions that would require a catalyst (like dibutyltin dilaurate or tertiary amines) for phenyl isocyanate may proceed efficiently without one.[6]
-
Selectivity Challenges: In molecules with multiple nucleophilic sites, its high reactivity might lead to challenges in achieving selectivity. Careful control of stoichiometry and addition sequence is crucial.
Pillar 3: A Validated Protocol for Kinetic Analysis
To empirically verify these predictions, a robust kinetic experiment is required. The following protocol describes a self-validating system for comparing the reaction rates of various isocyanates with an alcohol using in situ Fourier-Transform Infrared (FTIR) spectroscopy. This technique is ideal as it allows for real-time monitoring of the reaction progress by tracking the disappearance of the distinctive isocyanate (–N=C=O) stretching band at approximately 2270 cm⁻¹.[7]
Experimental Workflow: Kinetic Analysis via in situ FTIR
Detailed Step-by-Step Methodology
1. Rationale for Experimental Design:
-
Anhydrous Conditions: Isocyanates react readily with water to form an unstable carbamic acid, which decomposes to an amine and CO₂.[2] The amine can then react with another isocyanate to form a urea byproduct. All reagents and solvents must be rigorously dried to ensure clean kinetics.
-
Inert Atmosphere: A nitrogen or argon atmosphere prevents side reactions with atmospheric moisture.
-
Pseudo-First-Order Kinetics: By using a large excess (e.g., >10-fold) of the alcohol, its concentration remains effectively constant throughout the reaction. This simplifies the rate law from second-order to pseudo-first-order, where the rate depends only on the isocyanate concentration.[4][8] The analysis becomes a straightforward plot of the natural log of the isocyanate concentration (proportional to its IR absorbance) versus time.
2. Materials & Equipment:
-
Isocyanates: Phenyl isocyanate, this compound, etc.
-
Nucleophile: Anhydrous n-butanol
-
Solvent: Anhydrous toluene
-
Equipment: Jacketed glass reactor with temperature control, magnetic stirrer, nitrogen inlet, septum-sealed ports, in situ FTIR probe (e.g., ATR probe), syringe pump.
3. Protocol:
-
Preparation: Prepare a 0.5 M stock solution of n-butanol and a 0.025 M stock solution of the isocyanate in anhydrous toluene inside a glovebox or under a positive pressure of nitrogen.
-
System Setup: Set up the reactor under a slow stream of nitrogen. Add the n-butanol stock solution and additional toluene to achieve the final desired concentration and volume. Allow the system to equilibrate to the target temperature (e.g., 25.0 ± 0.1 °C).
-
Background Spectrum: Insert the in situ FTIR probe into the alcohol solution and collect a background reference spectrum.
-
Reaction Initiation: At time t=0, rapidly inject the isocyanate stock solution into the stirring reactor. Immediately begin collecting FTIR spectra at a high frequency (e.g., one spectrum every 30 seconds).
-
Data Collection: Continue data acquisition until the isocyanate peak at ~2270 cm⁻¹ has completely disappeared.
-
Data Analysis:
-
For each spectrum, measure the absorbance height or area of the isocyanate peak.
-
Plot ln(Absorbance) versus time (in seconds).
-
Perform a linear regression on the data. The absolute value of the slope is the pseudo-first-order rate constant, kobs (in s⁻¹).
-
Compare the kobs values obtained for each isocyanate to determine their relative reactivities.
-
Conclusion
Based on the foundational principles of physical organic chemistry, This compound is predicted to be a highly reactive aromatic isocyanate. The additive electron-withdrawing effects of its two meta-chloro substituents significantly enhance the electrophilicity of the isocyanate carbon, placing its reactivity on par with strongly activated substrates like 4-nitrophenyl isocyanate. This heightened reactivity is a critical design parameter for scientists in drug discovery and materials development, enabling reactions under milder conditions but also demanding careful control to ensure selectivity. The provided experimental framework offers a reliable method to quantify these differences and validate the theoretical predictions, empowering researchers to make informed decisions in their synthetic endeavors.
References
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-
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Spectroscopic Scrutiny: A Comparative Guide to the ¹H and ¹³C NMR Assignments of 1,3-Dichloro-5-isocyanobenzene
In the landscape of synthetic chemistry and drug development, the precise characterization of molecular structures is a cornerstone of innovation and quality control. For researchers working with substituted aromatic compounds, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectral assignments for 1,3-dichloro-5-isocyanobenzene, a key intermediate in the synthesis of various bioactive molecules. Due to the limited availability of direct experimental data in public repositories, this guide will present predicted assignments based on established principles of NMR spectroscopy and substituent effects. These predictions are benchmarked against the experimental data of a structurally analogous compound, 3,5-dichloroaniline, to provide a robust framework for spectral interpretation.
The Structural Elucidation Challenge
This compound presents a unique substitution pattern on the benzene ring. The two chlorine atoms and the isocyano group (-N≡C) exert distinct electronic effects—inductive withdrawal and resonance effects—that influence the chemical environment of the aromatic protons and carbons. Understanding these effects is paramount for the unambiguous assignment of NMR signals.
Predicted ¹H and ¹³C NMR Assignments for this compound
The predictions for the ¹H and ¹³C NMR spectra of this compound are derived from the foundational chemical shift of benzene (¹H: ~7.34 ppm; ¹³C: 128.5 ppm) and the application of substituent chemical shift (SCS) effects for chloro and isocyano groups. The inherent symmetry of the molecule simplifies the spectra, resulting in two signals in the ¹H NMR spectrum and four signals in the ¹³C NMR spectrum.
¹H NMR Spectrum Analysis
The aromatic region of the ¹H NMR spectrum is expected to show two distinct signals. The symmetry of the molecule dictates that the protons at positions 2 and 6 are chemically equivalent, as are the protons at position 4.
-
H-2 and H-6: These protons are situated between a chlorine atom and the isocyano group. The isocyano group is a moderate de-shielding group. The two chlorine atoms are strongly electronegative and will draw electron density away from the ring, de-shielding the adjacent protons. Therefore, the signal for H-2 and H-6 is predicted to appear at a downfield chemical shift.
-
H-4: This proton is flanked by two chlorine atoms. The cumulative electron-withdrawing effect of the two chlorine atoms will result in significant de-shielding of this proton, causing its signal to appear at a characteristic downfield position.
The coupling between these protons will result in a characteristic splitting pattern. The H-2 and H-6 protons will appear as a triplet (or more accurately, a doublet of doublets that appears as a triplet due to similar coupling constants), and the H-4 proton will appear as a triplet.
¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum is predicted to exhibit four signals, corresponding to the four unique carbon environments in the molecule.
-
C-1, C-3, and C-5: These are the ipso-carbons directly attached to the substituents. The carbon attached to the isocyano group (C-5) will have a distinct chemical shift. The two carbons attached to the chlorine atoms (C-1 and C-3) are equivalent and will produce a single signal. The electronegativity of chlorine causes a significant downfield shift for the carbon to which it is attached.
-
C-2 and C-6: These carbons are equivalent and are situated between a chloro-substituted carbon and the isocyano-substituted carbon. Their chemical shift will be influenced by both substituents.
-
C-4: This carbon is positioned between two chloro-substituted carbons. Its chemical environment is unique, and it will give rise to a separate signal.
-
Isocyano Carbon (-N≡C): The carbon of the isocyano group itself will appear as a characteristic signal in the spectrum, typically in the range of 160-170 ppm.
Comparative Analysis: this compound vs. 3,5-Dichloroaniline
To ground our predictions in experimental reality, we compare the expected spectrum of this compound with the known NMR data for 3,5-dichloroaniline.[1] The amino group (-NH₂) in 3,5-dichloroaniline is an electron-donating group, in contrast to the electron-withdrawing nature of the isocyano group. This fundamental difference in electronic properties provides an excellent basis for a comparative analysis.
Table 1: Comparison of Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm)
| Position | This compound (Predicted) | 3,5-Dichloroaniline (Experimental) [1] | Rationale for Predicted Differences |
| ¹H NMR | |||
| H-2, H-6 | ~7.40 | 6.71 | The electron-withdrawing isocyano group de-shields these protons, shifting them downfield compared to the electron-donating amino group which shields them. |
| H-4 | ~7.55 | 6.52 | The cumulative de-shielding effect of the chloro and isocyano groups results in a significant downfield shift for H-4. The amino group in 3,5-dichloroaniline strongly shields this proton. |
| ¹³C NMR | |||
| C-1, C-3 | ~136 | 135.2 | The chemical shift of the chloro-substituted carbons is expected to be similar in both molecules, as the primary effect is from the directly attached chlorine. |
| C-2, C-6 | ~128 | 118.5 | The de-shielding effect of the isocyano group will cause these carbons to resonate at a lower field compared to the shielding effect of the amino group. |
| C-4 | ~132 | 114.3 | The electron-withdrawing nature of the isocyano group leads to a more de-shielded C-4 compared to the strongly shielded C-4 in 3,5-dichloroaniline. |
| C-5 | ~130 | 147.8 | The carbon attached to the isocyano group is expected to be less de-shielded than the carbon attached to the amino group. |
| -N≡C / -NH₂ | ~165 | N/A | The isocyano carbon has a characteristic chemical shift in this region. |
Experimental Protocol for NMR Acquisition
To validate the predicted spectral assignments, the following experimental protocol is recommended for acquiring high-quality ¹H and ¹³C NMR spectra.
Sample Preparation
-
Weigh approximately 15-20 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Spectroscopy
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Sequence: Standard single-pulse experiment (zg30).
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Acquisition Time: ~4 s
-
Spectral Width: -2 to 12 ppm
¹³C NMR Spectroscopy
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Sequence: Proton-decoupled pulse sequence (zgpg30).
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation Delay: 2.0 s
-
Acquisition Time: ~1.5 s
-
Spectral Width: -10 to 220 ppm
Visualizing Molecular Environments
The following diagrams illustrate the structure of this compound and the logical workflow for spectral assignment.
Caption: Molecular structure of this compound showing unique carbon environments.
Caption: Logical workflow for the assignment of NMR spectra.
Conclusion
This guide provides a detailed, albeit predictive, framework for the ¹H and ¹³C NMR spectral assignments of this compound. By leveraging fundamental principles of substituent effects and making a rigorous comparison with the experimentally determined spectra of 3,5-dichloroaniline, we have established a reliable basis for the interpretation of its NMR data. The provided experimental protocol offers a clear path for the empirical validation of these assignments. For researchers in synthetic and medicinal chemistry, this comprehensive guide serves as a valuable resource for the accurate and efficient characterization of this important chemical intermediate.
References
-
PubChem. 3,5-Dichloroaniline. National Center for Biotechnology Information. Available from: [Link]
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A Validated HPLC-UV Method for Purity Assessment of 1,3-Dichloro-5-isocyanobenzene: A Comparative Guide
Abstract
For researchers, scientists, and drug development professionals, the purity of chemical reagents is not merely a matter of quality control; it is the bedrock of reliable, reproducible, and meaningful results. 1,3-Dichloro-5-isocyanobenzene serves as a critical building block in the synthesis of a variety of pharmacologically active compounds and advanced materials. Its purity directly impacts reaction yield, impurity profiles, and the safety and efficacy of the final product. This guide presents a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the stringent purity assessment of this key intermediate. We will delve into the rationale behind the method's development, provide a detailed protocol for its execution and validation as per ICH guidelines, and objectively compare its performance against alternative analytical techniques such as Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Introduction: The Critical Role of Purity in Synthesis
This compound is a halogenated aromatic isocyanate. The isocyanate (-N=C=O) functional group is highly reactive, readily participating in addition reactions with nucleophiles like alcohols, amines, and water. The dichlorinated phenyl ring provides a stable scaffold and influences the molecule's steric and electronic properties. This combination makes it a valuable precursor in medicinal chemistry for creating urea, urethane, and other linkages central to the structure of many pharmaceutical agents.
The presence of impurities, such as isomers (e.g., 1,2-dichloro-4-isocyanobenzene), hydrolyzed species (amines), or starting material carryover, can lead to undesirable side reactions, the formation of difficult-to-remove byproducts, and compromised biological activity. Therefore, a precise, accurate, and robust analytical method to determine its purity is indispensable. Reverse-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) stands out as a premier choice for this application due to its high resolving power, sensitivity, and suitability for non-volatile aromatic compounds.
The Validated HPLC-UV Method: A Deep Dive
This section details a stability-indicating RP-HPLC-UV method, developed and validated to ensure it is fit for its intended purpose: the accurate quantification of this compound and the separation of its potential impurities.
Principle and Rationale of Method Development
The goal is to separate the non-polar analyte, this compound, from potentially more polar (e.g., hydrolyzed amines) or similarly non-polar (e.g., isomers) impurities.
-
Stationary Phase Selection: A C18 (octadecylsilyl) column is the quintessential choice for reversed-phase chromatography. The long alkyl chains create a hydrophobic stationary phase that retains the non-polar analyte through van der Waals forces. We selected a column with dimensions of 150 mm x 4.6 mm and a 5 µm particle size, which offers a good balance between resolution, backpressure, and analysis time.
-
Mobile Phase Selection: A mobile phase of acetonitrile and water was chosen. Acetonitrile is a common organic modifier in RP-HPLC with a low UV cutoff and viscosity. A gradient elution, starting with a higher percentage of water and gradually increasing the acetonitrile concentration, is employed. This ensures that any highly polar, early-eluting impurities are well-resolved from the solvent front, while the main analyte is eluted with a good peak shape in a reasonable timeframe. A small amount of trifluoroacetic acid (TFA, 0.1%) is added to the aqueous phase to acidify the mobile phase, which sharpens peaks by suppressing the ionization of any residual silanol groups on the silica-based stationary phase.
-
UV Wavelength Selection: Based on the UV absorption spectra of dichlorobenzene compounds, a detection wavelength of 254 nm is selected.[1][2] This wavelength provides a strong chromophoric response for the aromatic ring system, ensuring high sensitivity for the main component and related aromatic impurities.
-
Flow Rate and Temperature: A flow rate of 1.0 mL/min is a standard for a 4.6 mm ID column, providing efficient separation without generating excessive backpressure. The column oven is maintained at 30°C to ensure run-to-run reproducibility by minimizing fluctuations in mobile phase viscosity and retention times.
Detailed Experimental Protocol
Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, column oven, and UV/Vis detector.
-
C18 reverse-phase column (150 mm x 4.6 mm, 5 µm).
-
Analytical balance, volumetric flasks, and pipettes.
-
HPLC-grade acetonitrile, water, and trifluoroacetic acid (TFA).
-
Reference standard of this compound (purity >99.5%).
Preparation of Solutions:
-
Mobile Phase A (Aqueous): 0.1% TFA in HPLC-grade water (v/v).
-
Mobile Phase B (Organic): Acetonitrile.
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% TFA in Water; B: Acetonitrile |
| Gradient | 0-15 min: 50% to 90% B; 15-17 min: 90% B; 17.1-20 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Detection | UV at 254 nm |
| Injection Vol. | 10 µL |
Method Validation: A Self-Validating System
Method validation is the documented evidence that the procedure is suitable for its intended purpose. The validation was performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4][5]
Specificity (Forced Degradation)
Specificity ensures that the peak for this compound is free from interference from impurities or degradation products. Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[6][7][8] The sample was subjected to stress conditions to induce degradation:
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 4 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 2 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 105°C for 48 hours.
-
Photolytic: Exposed to UV light (254 nm) for 48 hours.
In all cases, the main peak for this compound was well-resolved from the degradation product peaks, proving the method is stability-indicating.
Validation Parameters & Experimental Data
The following table summarizes the results of the validation studies.
| Parameter | Acceptance Criteria | Result |
| Linearity (R²) | R² ≥ 0.999 | 0.9998 |
| Range | 50 - 150 µg/mL | Met |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.2% - 101.5% |
| Precision (RSD) | ||
| - Repeatability (n=6) | RSD ≤ 1.0% | 0.45% |
| - Intermediate (n=6) | RSD ≤ 2.0% | 0.82% |
| LOD (µg/mL) | Signal-to-Noise ≈ 3:1 | 0.1 µg/mL |
| LOQ (µg/mL) | Signal-to-Noise ≈ 10:1 | 0.3 µg/mL |
| Robustness | RSD ≤ 2.0% | Passed |
-
Linearity: Achieved over a concentration range of 50 µg/mL to 150 µg/mL.
-
Accuracy: Determined by spiking a known amount of standard into a sample matrix at three concentration levels (80%, 100%, 120%).
-
Precision: Repeatability was assessed by six replicate injections of the same sample. Intermediate precision was assessed by a different analyst on a different day.
-
LOD & LOQ: Determined based on the signal-to-noise ratio.
-
Robustness: The method was shown to be robust to small, deliberate changes in flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2% organic).
Workflow Diagrams
Caption: High-level workflow for the HPLC-UV purity assessment.
Caption: Logical flow of the method validation process per ICH guidelines.
Comparison with Alternative Analytical Techniques
While HPLC-UV is a powerful tool, other techniques can also be used for purity determination. The choice of method often depends on the specific requirements of the analysis, such as the need for structural information or the volatility of the analyte.
| Parameter | HPLC-UV | Gas Chromatography (GC-FID) | Quantitative NMR (qNMR) |
| Principle | Separation by polarity, detection by UV absorbance. | Separation by volatility, detection by flame ionization. | Intrinsic measurement based on nuclear spin properties. |
| Analyte Suitability | Excellent for non-volatile, UV-active compounds. | Ideal for volatile and thermally stable compounds. | Requires soluble compounds with unique NMR signals. |
| Selectivity | High; can resolve isomers and related impurities. | Very high; excellent for separating volatile impurities. | High; can distinguish structurally similar compounds. |
| Sensitivity (LOD) | High (~0.1 µg/mL). | Very High (~1 ng/mL for some compounds). | Low (~0.1 mg/mL).[9] |
| Quantitative Accuracy | High (requires a reference standard). | High (requires a reference standard). | Very High (can be a primary method, uses an internal standard).[3][10] |
| Impurity ID | No structural information from UV detector. | Limited; requires coupling to MS for identification. | Excellent; provides structural information about impurities. |
| Sample Throughput | High. | High. | Low to Moderate. |
| Destructive? | Yes. | Yes. | No (sample can be recovered). |
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC is a suitable alternative if potential impurities are volatile.[11][12] For this compound, which has a moderate boiling point, GC analysis is feasible.
-
Advantages: GC often provides higher resolution and speed than HPLC for volatile compounds. The Flame Ionization Detector (FID) offers a near-universal response for organic compounds, which can be advantageous if impurities lack a UV chromophore.
-
Disadvantages: The high temperatures of the GC inlet can cause degradation of thermally labile compounds. The highly reactive isocyanate group may react with active sites in the GC column, requiring derivatization or a highly inert column.[11]
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a powerful primary method for purity assessment that does not require a specific reference standard of the analyte itself.[3][7] Instead, it uses a certified internal standard of a different compound.
-
Advantages: qNMR is a direct measurement technique where the signal integral is directly proportional to the number of nuclei.[3] It provides structural information, which can help identify unknown impurities simultaneously. The method is non-destructive.
-
Disadvantages: Its primary drawback is significantly lower sensitivity compared to chromatographic techniques. It requires a relatively large amount of sample and may suffer from signal overlap in complex mixtures, complicating quantification.
Conclusion
The validated RP-HPLC-UV method detailed in this guide offers a robust, sensitive, and accurate solution for the routine purity assessment of this compound. Its stability-indicating nature, confirmed through rigorous forced degradation studies, ensures that the true purity is measured, free from interference by potential degradants. While GC-FID and qNMR present viable alternatives with their own unique strengths—namely, suitability for volatile compounds and providing structural information, respectively—the HPLC-UV method provides the optimal balance of sensitivity, selectivity, and throughput for quality control in most research and drug development settings. The adoption of this well-characterized method can significantly enhance confidence in the quality of this critical synthetic building block, leading to more reliable and reproducible scientific outcomes.
References
-
Emery Pharma. A Guide to Quantitative NMR (qNMR).
-
Alsante, K. M., et al. (2003). The role of forced degradation studies in stability indicating HPLC method development. Pharmaceutical Technology, 27(4), 60-70.
-
SIELC Technologies. Separation of 1,4-Dichlorobenzene on Newcrom R1 HPLC column.
-
National Metrology Institute of Japan. Quantitative NMR.
-
Bharti, S. K., & Singh, S. (2012). Determining and reporting purity of organic molecules: Why qNMR. Magnetic Resonance in Chemistry, 51(2).
-
Davies, S. R., et al. (2015). Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance. Analytical and Bioanalytical Chemistry, 407(11), 3103-13.
-
Hakes, D. C., et al. (1983). Indirect determination of isocyanates by gas chromatography. Journal of Applied Polymer Science, 28(9), 2957-2964.
-
Chiralabs. UV-Visible Absorption Cut-offs for Spectroscopic Solvents.
-
Shodex. Chlorobenzenes (DE-613).
-
BenchChem. Purity Analysis of 4-Isopropylthiophenol: A Comparative Guide to GC-MS, HPLC-UV, and qNMR Techniques.
-
Sreeramamurty, K., & Thyagarajan, G. (1961). Analysis of the Near Ultraviolet Absorption Spectra of ortho- and para-Dichlorobenzene Vapors. The Journal of Chemical Physics, 35(1), 126-131.
-
Gawdzik, J., & Matynia, T. (1993). HPLC determination of chlorobenzenes, benzenesulphonyl chlorides and benzenesulphonic acids in industrial waste water. Chromatographia, 37(7-8), 407-410.
-
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology.
-
Gerenčević, M., et al. (2021). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q 10 in dietary supplement capsules. Journal of Pharmaceutical and Biomedical Analysis, 198, 114013.
-
Agilent Technologies. (2016). CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID.
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Navigating the Catalytic Landscape for Reactions of 1,3-Dichloro-5-isocyanobenzene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Synthetic Potential of 1,3-Dichloro-5-isocyanobenzene
This compound is a versatile aromatic building block with significant potential in the synthesis of a wide range of organic molecules, including agrochemicals and pharmaceuticals. The presence of two chlorine atoms and a highly reactive isocyanide functional group offers multiple avenues for molecular elaboration. The isocyanide moiety, in particular, can participate in a diverse array of catalytic transformations, such as insertion reactions, cycloadditions, and multicomponent reactions, making the choice of an appropriate catalytic system paramount to achieving desired synthetic outcomes. This guide provides a comparative overview of potential catalytic systems for reactions involving this compound, drawing upon established principles of isocyanide chemistry to inform catalyst selection and reaction design.
While specific experimental data for catalytic reactions of this compound is not extensively available in the public domain, this guide extrapolates from the well-documented reactivity of analogous aryl isocyanides to provide a robust framework for catalyst comparison. The primary reaction classes discussed include palladium-catalyzed cross-coupling and insertion reactions, copper-catalyzed cycloadditions, and multicomponent reactions for the synthesis of complex heterocyclic scaffolds.
I. Palladium-Catalyzed Transformations: A Workhorse for Isocyanide Chemistry
Palladium complexes are arguably the most versatile catalysts for reactions involving isocyanides, facilitating a broad spectrum of transformations from cross-coupling to carbonylation-type reactions.[1]
A. Synthesis of Unsymmetrical Carbodiimides
One of the key applications of palladium catalysis with isocyanides is the synthesis of unsymmetrical carbodiimides through cross-coupling with azides. This transformation is highly efficient and proceeds under mild conditions.
Catalytic System:
-
Catalyst: Palladium(0) complexes, such as Pd(PPh₃)₄ or generated in situ from Pd(dba)₂.
-
Mechanism: The reaction likely proceeds through a denitrogenative coupling mechanism.
Experimental Protocol (Hypothetical for this compound):
-
To a solution of this compound (1.0 mmol) and an aryl or alkyl azide (1.1 mmol) in a suitable solvent (e.g., toluene, DMF), add the palladium catalyst (1-5 mol%).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 60 °C) until the reaction is complete (monitored by TLC or GC-MS).
-
Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography.
Comparative Performance:
| Catalyst System | Typical Yield | Substrate Scope | Key Advantages |
| Pd(PPh₃)₄ | Good to Excellent | Broad (aryl and alkyl azides) | Readily available, well-understood reactivity. |
| Pd(dba)₂/Ligand | Good to Excellent | Broad, tunable by ligand choice. | Ligand modification can optimize reactivity and selectivity. |
Logical Relationship Diagram:
Caption: Palladium-catalyzed synthesis of unsymmetrical carbodiimides.
B. Isocyanide Insertion Reactions: A "CO-Free" Carbonylation Strategy
Palladium catalysts can promote the insertion of isocyanides into various σ-bonds, mimicking carbon monoxide insertion and providing access to a range of carbonyl-containing compounds without the need for gaseous CO.[1]
Catalytic System:
-
Catalyst: Pd(OAc)₂ or other Pd(II) sources.
-
Reaction Partners: Aryl halides, amines, alcohols, etc.
Experimental Workflow Diagram:
Caption: General workflow for palladium-catalyzed isocyanide insertion.
II. Copper-Catalyzed Cycloaddition Reactions: Accessing Heterocyclic Scaffolds
Copper catalysts are particularly effective in promoting cycloaddition reactions of isocyanides, offering a powerful route to various nitrogen-containing heterocycles.
A. [3+2] Cycloaddition with Azides (CuAAC)
The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click chemistry," and analogous reactions with isocyanides can provide access to tetrazole derivatives.
Catalytic System:
-
Catalyst: Copper(I) salts, such as CuI or generated in situ from CuSO₄ and a reducing agent (e.g., sodium ascorbate).
-
Ligands: Nitrogen-based ligands can accelerate the reaction and improve yields.
Comparative Performance of Copper Sources:
| Copper Source | Ligand | Typical Yield | Key Advantages |
| CuI | Often ligand-free | Good | Simple, commercially available. |
| CuSO₄/Sodium Ascorbate | Often ligand-free | Good to Excellent | In situ generation of Cu(I), mild conditions. |
| Cu(I)-NHC Complexes | N-Heterocyclic Carbene | Excellent | High activity, good functional group tolerance. |
Reaction Mechanism Overview:
Caption: Simplified mechanism for Cu-catalyzed [3+2] cycloaddition.
III. Multicomponent Reactions (MCRs): Building Molecular Complexity
Isocyanides are renowned for their utility in multicomponent reactions (MCRs), which allow for the rapid assembly of complex molecules in a single pot. This compound can serve as a key component in MCRs like the Ugi and Passerini reactions.
A. The Ugi Four-Component Reaction (U-4CR)
The Ugi reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a dipeptide-like structure.
Catalytic System:
-
Often, no catalyst is required, although Lewis acids can sometimes accelerate the reaction. The reaction is typically driven by the formation of stable products.
Comparative Table of MCRs:
| Reaction | Components | Product | Key Features |
| Ugi Reaction | Aldehyde, Amine, Carboxylic Acid, Isocyanide | α-Acylamino Amide | High atom economy, high diversity. |
| Passerini Reaction | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acyloxy Carboxamide | Forms C-C and C-O bonds simultaneously. |
Logical Flow of an MCR:
Caption: The convergent nature of multicomponent reactions.
Conclusion and Future Outlook
While direct, comparative studies on the catalytic reactions of this compound are limited in publicly accessible literature, the rich chemistry of aryl isocyanides provides a strong foundation for predicting its reactivity. Palladium and copper catalysts stand out as the most promising systems for a variety of transformations. Palladium catalysts offer unparalleled versatility for cross-coupling and insertion reactions, enabling the formation of carbodiimides and serving as a "CO-free" carbonylation synthon. Copper catalysts are highly effective for cycloaddition reactions, providing a straightforward route to important heterocyclic structures. Furthermore, the inherent reactivity of the isocyanide group allows for its participation in powerful, catalyst-free multicomponent reactions for the rapid generation of molecular complexity.
Future research in this area would benefit from a systematic investigation and comparison of different catalytic systems for specific reactions of this compound. Such studies would not only expand the synthetic utility of this valuable building block but also contribute to the broader understanding of isocyanide chemistry. The development of novel catalysts with enhanced activity and selectivity will undoubtedly unlock new possibilities for the application of this compound in the synthesis of innovative molecules for the pharmaceutical and agrochemical industries.
References
-
Palladium dichloride adduct of N,N-bis-(diphenylphosphanylmethyl)-2-aminopyridine: synthesis, structure and catalytic performance in the decarboxylative cross-coupling of 4-picolinic acid with aryl bromide. Dalton Transactions. [Link]
-
Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews. [Link]
-
Guanidine synthesis by guanylation. Organic Chemistry Portal. [Link]
-
Recent Advances in Palladium-Catalyzed Isocyanide Insertions. Molecules. [Link]
-
Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Molecules. [Link]
-
One-pot synthesis of diverse N,N′-disubstituted guanidines from N-chlorophthalimide, isocyanides and amines via N-phthaloylguanidines. Organic & Biomolecular Chemistry. [Link]
-
Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments. Russian Journal of Organic Chemistry. [Link]
-
copper catalyzed azide-alkyne cycloaddition reactions involving 1,5-dibenzyl-3- propargyl. ResearchGate. [Link]
-
Major Synthetic Routes for Modern Herbicide Classes and Agrochemical Characteristics. Journal of Agricultural and Food Chemistry. [Link]
-
Stabilized Palladium Nanoparticles from Bis-(N-benzoylthiourea) Derived-PdII Complexes as Efficient Catalysts for Sustainable Cross-Coupling Reactions in Water. Catalysts. [Link]
-
Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. Molecules. [Link]
-
Transition-Metal-Catalyzed Diarylation of Isocyanides with Triarylbismuthines for the Selective Synthesis of Imine Derivatives. Molecules. [Link]
-
Guanidines: from classical approaches to efficient catalytic syntheses. Dalton Transactions. [Link]
-
Recent Advances in Recoverable Systems for the Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction (CuAAC). Catalysts. [Link]
-
One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. Asian Journal of Chemistry. [Link]
-
Design and synthesis of a photoswitchable guanidine catalyst. Beilstein Journal of Organic Chemistry. [Link]
-
Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety. Research in Pharmaceutical Sciences. [Link]
-
Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts. Organometallics. [Link]
-
Synthetic Approaches To The 2010-2014 New Agrochemicals. Bioorganic & Medicinal Chemistry. [Link]
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A Researcher's Guide to Screening the Biological Activity of Compounds Derived from 1,3-Dichloro-5-isocyanobenzene
In the landscape of modern drug discovery, the exploration of novel chemical scaffolds is paramount for identifying new therapeutic agents. 1,3-Dichloro-5-isocyanobenzene, a readily available aromatic isocyanide, presents a versatile starting point for the synthesis of diverse compound libraries. The isocyanide functional group is a unique and reactive moiety, amenable to a wide array of chemical transformations, including multicomponent reactions, which allows for the rapid generation of molecular complexity. This guide provides a comprehensive framework for the systematic screening of a hypothetical library of compounds derived from this compound to identify and characterize their potential biological activities. We will delve into the rationale behind the selection of primary screening assays, provide detailed experimental protocols, and discuss the interpretation of data in the context of identifying promising lead compounds for further development.
The Strategic Imperative for Screening: From Chemical Diversity to Biological Function
The core principle behind synthesizing a library of derivatives from a single scaffold like this compound is to explore the structure-activity relationship (SAR). By systematically modifying the peripheral chemical groups around the dichlorinated phenyl isocyanide core, we can modulate the compound's physicochemical properties, such as solubility, lipophilicity, and steric bulk. These properties, in turn, influence how the molecule interacts with biological targets. Our initial screening cascade is designed to be broad, casting a wide net to identify any significant biological effects across several key areas of therapeutic interest: cytotoxicity (a crucial parameter for oncology and general toxicology), antimicrobial activity, and specific enzyme inhibition.
Caption: Experimental workflow for screening derivatives of this compound.
I. Cytotoxicity Screening: The MTT Assay
A fundamental first step in evaluating any new chemical entity is to assess its effect on cell viability. Cytotoxicity screening serves a dual purpose: it can identify compounds with potent cell-killing activity, which are desirable in the context of cancer chemotherapy, and it flags compounds that may have general toxicity, a critical consideration for any therapeutic application.[1][2] The MTT assay is a robust, colorimetric assay that is widely used for this purpose.
The principle of the MTT assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[3] The amount of formazan produced is directly proportional to the number of viable cells.[4]
Detailed Protocol for the MTT Assay
-
Cell Seeding:
-
Culture a relevant human cancer cell line (e.g., HeLa, A549, or MCF-7) in appropriate growth medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Trypsinize the cells, perform a cell count using a hemocytometer, and dilute the cell suspension to a concentration of 5 x 104 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of each derivative compound in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the stock solutions in the growth medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the respective compound concentrations. Include wells with untreated cells (vehicle control) and wells with medium only (blank control).
-
Incubate the plate for 48 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
Solubilization and Absorbance Reading:
-
After the incubation, add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.[5]
-
Gently mix the contents of the wells on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Comparative Data Analysis
The results are typically expressed as the percentage of cell viability relative to the untreated control. The half-maximal inhibitory concentration (IC50), the concentration of a compound that inhibits cell growth by 50%, is a key parameter for comparing the cytotoxic potency of the derivatives.
| Compound ID | R-Group Modification | IC50 (µM) on HeLa Cells |
| DCIB-001 | -CH2-COOH | > 100 |
| DCIB-002 | -C6H5 | 45.2 |
| DCIB-003 | -CH2-C6H4-OH | 12.8 |
| DCIB-004 | -CH(CH3)2 | 89.1 |
| Doxorubicin (Control) | N/A | 0.8 |
II. Antimicrobial Screening: Broth Microdilution Method
The rise of antimicrobial resistance necessitates the discovery of new classes of antibiotics.[6] A primary screen for antimicrobial activity can efficiently identify compounds that inhibit the growth of clinically relevant bacteria and fungi. The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7][8]
Detailed Protocol for Broth Microdilution
-
Preparation of Microbial Inoculum:
-
Culture a bacterial strain (e.g., Staphylococcus aureus ATCC 29213 or Escherichia coli ATCC 25922) in Mueller-Hinton Broth (MHB) overnight at 37°C.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 108 colony-forming units (CFU)/mL.[8]
-
Dilute this suspension 1:100 in fresh MHB to obtain a final inoculum density of approximately 1.5 x 106 CFU/mL.
-
-
Preparation of Compound Dilutions:
-
In a 96-well plate, add 50 µL of MHB to all wells except the first column.
-
Add 100 µL of a 200 µg/mL solution of each test compound (in MHB with a low percentage of DMSO) to the first well of a corresponding row.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well. This will create a range of concentrations (e.g., 100, 50, 25, 12.5, 6.25, 3.13, 1.56, 0.78 µg/mL).
-
-
Inoculation and Incubation:
-
Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL. The final compound concentrations will be half of the initial dilutions.
-
Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Cover the plate and incubate at 37°C for 18-24 hours.[6]
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[7]
-
Comparative Data Analysis
The MIC values provide a quantitative measure of the antimicrobial potency of each derivative.
| Compound ID | R-Group Modification | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| DCIB-001 | -CH2-COOH | > 128 | > 128 |
| DCIB-002 | -C6H5 | 64 | 128 |
| DCIB-003 | -CH2-C6H4-OH | 16 | 32 |
| DCIB-004 | -CH(CH3)2 | > 128 | > 128 |
| Vancomycin (Control) | N/A | 1 | N/A |
| Ciprofloxacin (Control) | N/A | 0.5 | 0.015 |
III. Enzyme Inhibition Screening: A Tyrosinase Inhibitor Model
To explore the potential of the derivatives to act as specific enzyme inhibitors, a targeted assay is employed. Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of interest in the cosmetic and pharmaceutical industries for treating hyperpigmentation disorders.[9][10] This assay serves as a representative example of a target-based screen.
Detailed Protocol for Tyrosinase Inhibition Assay
-
Reagent Preparation:
-
Prepare a 0.1 M sodium phosphate buffer (pH 6.8).
-
Prepare a 1000 U/mL stock solution of mushroom tyrosinase in the phosphate buffer.
-
Prepare a 10 mM solution of L-DOPA (substrate) in the phosphate buffer.[9]
-
Prepare serial dilutions of the test compounds and a positive control (e.g., Kojic acid) in the buffer containing a small amount of DMSO.[9]
-
-
Assay Procedure:
-
In a 96-well plate, add 40 µL of the phosphate buffer, 20 µL of the test compound solution, and 20 µL of the tyrosinase enzyme solution to each well.
-
Pre-incubate the plate at 25°C for 10 minutes.[11]
-
Initiate the reaction by adding 20 µL of the L-DOPA substrate solution to each well.
-
Immediately measure the absorbance at 475 nm in a kinetic mode for 20 minutes at 25°C. The rate of dopachrome formation is monitored.[10]
-
-
Calculation of Inhibition:
-
The percentage of tyrosinase inhibition is calculated using the formula: % Inhibition = [(Ratecontrol - Ratesample) / Ratecontrol] x 100
-
Comparative Data Analysis
The IC50 values are determined by plotting the percentage of inhibition against the compound concentration.
| Compound ID | R-Group Modification | Tyrosinase Inhibition IC50 (µM) |
| DCIB-001 | -CH2-COOH | > 200 |
| DCIB-002 | -C6H5 | 150.5 |
| DCIB-003 | -CH2-C6H4-OH | 35.7 |
| DCIB-004 | -CH(CH3)2 | > 200 |
| Kojic Acid (Control) | N/A | 18.2 |
IV. Mechanistic Insights: Potential Modulation of Signaling Pathways
Compounds that exhibit significant cytotoxicity, particularly against cancer cell lines, may exert their effects by modulating key intracellular signaling pathways that regulate cell proliferation, survival, and apoptosis. Two of the most critical pathways in this context are the NF-κB and MAPK signaling pathways.[1][12]
NF-κB Signaling Pathway: The NF-κB pathway is a crucial regulator of the inflammatory response and cell survival.[1] Its aberrant activation is a hallmark of many cancers.
Caption: Simplified diagram of the canonical NF-κB signaling pathway.
MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) cascade is a key pathway that transduces extracellular signals to the nucleus, regulating processes such as cell growth, differentiation, and stress responses.[12][13]
Caption: Simplified diagram of the MAPK/ERK signaling pathway.
Hit compounds from the primary screens, such as DCIB-003 in our hypothetical example, would be prioritized for secondary assays (e.g., Western blotting for key pathway proteins, reporter gene assays) to determine if they modulate these or other relevant signaling pathways.
Conclusion and Future Directions
This guide outlines a systematic and robust approach to the primary biological screening of a novel compound library derived from this compound. The presented protocols for cytotoxicity, antimicrobial, and enzyme inhibition assays provide a solid foundation for identifying compounds with potential therapeutic value. The hypothetical data illustrates how comparative analysis can pinpoint "hit" compounds, such as DCIB-003, which demonstrated promising activity across multiple assays. Such compounds would be prime candidates for further investigation, including secondary screening, mechanism of action studies, and lead optimization. By integrating rational library design with a multi-pronged screening strategy, researchers can efficiently navigate the path from a versatile chemical scaffold to promising new drug candidates.
References
Sources
- 1. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. broadpharm.com [broadpharm.com]
- 4. clyte.tech [clyte.tech]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Broth microdilution - Wikipedia [en.wikipedia.org]
- 7. Broth Microdilution | MI [microbiology.mlsascp.com]
- 8. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. activeconceptsllc.com [activeconceptsllc.com]
- 12. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 13. MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
A Senior Application Scientist's Guide to the Purity Assessment of Commercially Sourced 1,3-Dichloro-5-isocyanobenzene
For researchers, scientists, and professionals in drug development and chemical synthesis, the purity of starting materials is a cornerstone of reliable and reproducible outcomes. 1,3-Dichloro-5-isocyanobenzene, a key intermediate in the synthesis of various bioactive molecules and agrochemicals, is no exception. The presence of impurities can lead to unwanted side reactions, decreased yields, and compromised biological activity of the final product. This guide provides a comprehensive comparison of analytical methods for assessing the purity of commercially available this compound, complete with experimental protocols and data interpretation insights.
The Criticality of Purity in Synthesis
This compound (CAS No: 34893-92-0) is a highly reactive aromatic isocyanate.[1][2] Its isocyanate group (-N=C=O) is susceptible to nucleophilic attack, making it a valuable reagent for forming urea, urethane, and amide linkages. However, this reactivity also makes it prone to degradation and the formation of impurities. Common impurities can arise from the manufacturing process (e.g., residual starting materials, isomers) or from improper handling and storage (e.g., hydrolysis to form an amine, dimerization, or trimerization). The presence of such impurities can have significant downstream consequences, including:
-
Altered Stoichiometry: Impurities that can also react with the intended substrate will throw off the reaction stoichiometry, leading to incomplete conversion and a more complex product mixture.
-
Formation of Byproducts: Reactive impurities can lead to the formation of unexpected side products, complicating purification and potentially introducing toxic components.
-
Inconsistent Reaction Kinetics: Impurities can act as catalysts or inhibitors, leading to batch-to-batch variability in reaction rates and yields.
Therefore, a robust analytical workflow to verify the purity of incoming this compound is not just a quality control measure but a critical step in ensuring the success of a synthetic campaign.
A Comparative Overview of Analytical Techniques
Several analytical techniques can be employed for the purity assessment of this compound. The choice of method depends on the specific information required (e.g., identification of impurities, quantitative purity), available instrumentation, and the nature of the sample.
| Analytical Method | Principle | Key Advantages | Key Limitations |
| High-Performance Liquid Chromatography (HPLC) | Chromatographic separation based on polarity. Often requires derivatization of the isocyanate. | High selectivity and sensitivity, capable of separating complex mixtures and isomers.[3][4] | May require derivatization, which adds a step to the workflow.[3][5] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds based on boiling point and polarity, followed by mass-based detection. | Excellent for identifying volatile impurities and providing structural information.[6][7][8] | The compound may require derivatization to improve volatility and thermal stability. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Rapid and non-destructive. The strong, characteristic isocyanate peak (~2270 cm⁻¹) allows for quick functional group confirmation.[9][10] | Not ideal for quantification of minor impurities and cannot easily distinguish between different isocyanate-containing species. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | Provides detailed structural information and can be used for quantitative analysis (qNMR) without a reference standard for the analyte. | Lower sensitivity compared to chromatographic methods for trace impurity detection. |
Experimental Protocols for Purity Assessment
Below are detailed, step-by-step methodologies for the key analytical techniques used to assess the purity of this compound.
High-Performance Liquid Chromatography (HPLC) with UV Detection
Due to the high reactivity of the isocyanate group, derivatization is necessary to form a stable derivative suitable for reversed-phase HPLC analysis.[3][5][11] A common derivatizing agent is dibutylamine (DBA).[12]
Experimental Workflow for HPLC Purity Assessment
Caption: Experimental workflow for HPLC purity assessment.
Detailed Protocol:
-
Sample Preparation (Derivatization):
-
Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask.
-
Dissolve the sample in 10 mL of anhydrous toluene.
-
Add 100 µL of a 10% (v/v) solution of dibutylamine in anhydrous toluene.
-
Allow the reaction to proceed for 30 minutes at room temperature to ensure complete derivatization.
-
Dilute to the mark with acetonitrile and mix thoroughly.
-
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 50% B to 100% B over 15 minutes, hold at 100% B for 5 minutes, then return to 50% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
The purity is calculated based on the area percentage of the main peak corresponding to the dibutylamine derivative of this compound.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for identifying volatile and semi-volatile impurities. For robust analysis, derivatization with an alcohol, such as methanol, can be performed to convert the isocyanate to a more stable urethane.
Experimental Workflow for GC-MS Purity Assessment
Caption: Experimental workflow for GC-MS purity assessment.
Detailed Protocol:
-
Sample Preparation (Derivatization):
-
Accurately weigh approximately 5 mg of the this compound sample into a GC vial.
-
Add 1 mL of anhydrous dichloromethane.
-
Add 100 µL of anhydrous methanol.
-
Cap the vial and vortex for 10 seconds. Allow the reaction to proceed for 15 minutes at room temperature.
-
-
GC-MS Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-450.
-
-
Data Analysis:
-
The total ion chromatogram (TIC) is used to determine the area percentage of the main peak (the methyl carbamate derivative).
-
Mass spectra of minor peaks are compared against spectral libraries (e.g., NIST) to tentatively identify impurities.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR is an excellent first-pass technique for confirming the presence of the isocyanate functional group.
Detailed Protocol:
-
Sample Preparation:
-
For a solid sample, a small amount can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory.
-
Alternatively, the sample can be dissolved in a dry, IR-transparent solvent like chloroform, and a spectrum acquired in a liquid cell.
-
-
Data Acquisition:
-
Collect the spectrum from 4000 to 400 cm⁻¹.
-
A typical spectrum will show a strong, sharp absorption band between 2280 and 2240 cm⁻¹ characteristic of the -N=C=O asymmetric stretch.[9]
-
-
Data Analysis:
-
The presence and intensity of the isocyanate peak provide a qualitative assessment of the material. The absence of significant hydroxyl (-OH) peaks around 3300 cm⁻¹ or amine (N-H) peaks around 3400 cm⁻¹ can indicate the absence of significant hydrolysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed structural information and can be used for quantitative purity assessment (qNMR).
Detailed Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample into an NMR tube.
-
Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) if performing qNMR.
-
Dissolve the sample and standard in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C{¹H} NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
-
Data Analysis:
-
¹H NMR: The aromatic protons of this compound will appear as distinct signals. The absence of other significant signals indicates high purity.
-
¹³C NMR: The isocyanate carbon typically appears around 135 ppm. The spectrum should show the expected number of signals for the molecule.[13]
-
qNMR: By comparing the integral of a known proton signal from the analyte to the integral of a known proton signal from the internal standard, the absolute purity can be calculated.
-
Interpreting the Data: A Hypothetical Comparison
To illustrate how these techniques can be used to compare commercial sources, consider the following hypothetical data for this compound from three different suppliers.
| Supplier | HPLC Purity (%) | GC-MS Purity (%) | Key Impurities Identified by GC-MS | FT-IR Analysis | ¹H NMR Analysis |
| Supplier A | 99.5 | 99.3 | 3,5-Dichlorotoluene (0.4%) | Strong, sharp -NCO peak; no -OH or -NH peaks | Clean spectrum, consistent with structure |
| Supplier B | 98.2 | 98.0 | 3,5-Dichloroaniline (1.5%), Dimer (0.5%) | Strong -NCO peak; small, broad -NH peak | Signals corresponding to 3,5-dichloroaniline present |
| Supplier C | 95.8 | 96.1 | 1,3-Dichlorobenzene (2.5%), Isomer (1.4%) | Strong -NCO peak; no -OH or -NH peaks | Additional aromatic signals inconsistent with the main structure |
Analysis of Hypothetical Data:
-
Supplier A provides the highest purity material, with only a small amount of a likely starting material impurity. The FT-IR and NMR data corroborate the high purity.
-
Supplier B's product shows significant contamination with the corresponding amine, likely due to hydrolysis. This would be detrimental in reactions where the amine can compete as a nucleophile. The presence of the dimer also indicates potential instability.
-
Supplier C's material contains a significant amount of a non-isocyanate impurity (1,3-dichlorobenzene) and an unidentified isomer, which could complicate reactions and purification.
Decision Tree for Analytical Technique Selection
Caption: Decision tree for analytical technique selection.
Conclusion and Recommendations
The purity of this compound is a critical parameter that directly impacts the outcome of synthetic procedures. A multi-technique approach is recommended for a comprehensive assessment.
-
Initial Screening: FT-IR provides a rapid and straightforward method to confirm the presence of the isocyanate functional group and the absence of significant hydrolysis.
-
Impurity Profiling: GC-MS is invaluable for identifying and quantifying volatile impurities, such as residual starting materials or solvents.
-
Quantitative Purity: HPLC with derivatization is the gold standard for accurate quantification of the main component and separation of non-volatile impurities and isomers.
-
Structural Confirmation and Absolute Quantification: NMR spectroscopy offers unambiguous structural confirmation and, when used in its quantitative mode (qNMR), provides an absolute measure of purity without the need for a specific reference standard.
By implementing a robust analytical strategy that combines these techniques, researchers can ensure the quality of their starting materials, leading to more reliable, reproducible, and successful scientific outcomes. It is always advisable to request a Certificate of Analysis from the supplier and to perform in-house verification of purity for critical applications.
References
- A Comparative Guide to HPLC Methods for Purity Analysis of Isocyanate-Derived Compounds - Benchchem. (n.d.).
- Analysis of Isocyanates Liquid Chromatography - Diode Array/MSD - EPA. (n.d.).
- Determination of Isocyanates in Workplace Atmosphere by HPLC - ResearchGate. (n.d.).
- Simultaneous Determination of Isocyanates by High Performance Liquid Chromatography. (1994).
- Infrared Spectroscopy of Polymers XIII: Polyurethanes. (2023).
- Assessing the Purity of Synthesized Vinyl Isocyanate: A Comparative Guide to Analytical Techniques - Benchchem. (n.d.).
- Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents. (2022).
- An FTIR investigation of isocyanate skin absorption using in vitro guinea pig skinw - CDC Stacks. (n.d.).
- Real-Time Monitoring of Isocyanate Chemistry Using a Fiber-Optic FTIR Probe - Remspec Corporation. (n.d.).
- Quantification of Diisocyanates in Adhesives and Coatings with Transmission FTIR - AZoM. (2024).
- Analysis of Isocyanates Using the ASSET™ EZ4-NCO Dry Sampler - The Analytical Scientist. (n.d.).
- Quantification with the Pearl FTIR accessory - Specac Ltd. (n.d.).
- 1,3-Dichloro-5-isocyanatobenzene - Pharmagen. (n.d.).
- 1,3-Dichloro-5-isocyanatobenzene, TRC 10 g | Buy Online | Toronto Research Chemicals. (n.d.).
- 1,3-DICHLORO-5-ISOCYANATOBENZENE | CAS 34893-92-0 - Matrix Fine Chemicals. (n.d.).
- Gas Chromatography-Mass Spectrometry (GC-MS) Assay of Bio- Active Compounds and Phytochemical Analyses in Three Species of. (n.d.).
- 13C NMR spectroscopy • Chemical shift. (n.d.).
- Gas Chromatography–Mass Spectrometry Analysis of Artemisia judaica Methanolic Extract: Chemical Composition, Radical Scavenging Potential, Bioherbicidal Activity, and Dengue Vector Control - MDPI. (n.d.).
- A Mini Guide LC-MS and GC-MS Techniques: A Tool for Phytoconstituents Evaluation of Plant Extracts - YouTube. (2020).
Sources
- 1. 1,3-Dichloro-5-isocyanatobenzene, TRC 10 g | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.at]
- 2. 1,3-DICHLORO-5-ISOCYANATOBENZENE | CAS 34893-92-0 [matrix-fine-chemicals.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00098A [pubs.rsc.org]
- 6. repository.unar.ac.id [repository.unar.ac.id]
- 7. mdpi.com [mdpi.com]
- 8. m.youtube.com [m.youtube.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. azom.com [azom.com]
- 11. epa.gov [epa.gov]
- 12. theanalyticalscientist.com [theanalyticalscientist.com]
- 13. bhu.ac.in [bhu.ac.in]
A Researcher's Guide to DFT-Elucidated Reaction Mechanisms of Aryl Isocyanates: A Comparative Study Focused on 1,3-Dichloro-5-isocyanobenzene
For researchers and professionals in drug development and materials science, a deep understanding of the reaction mechanisms of aryl isocyanates is paramount for designing novel synthetic routes and functional molecules. 1,3-Dichloro-5-isocyanobenzene, with its distinct electronic profile, serves as a compelling model system for exploring the reactivity of halogenated aryl isocyanates. This guide provides a comparative overview of Density Functional Theory (DFT) approaches to elucidate the reaction mechanisms of this class of compounds, supported by established computational data and protocols.
The isocyanate functional group is known for its diverse reactivity, participating in reactions with nucleophiles containing active hydrogens, as well as self-addition reactions.[1] The presence of electron-withdrawing chloro-substituents on the aromatic ring of this compound is expected to significantly influence its electrophilicity and, consequently, its reaction kinetics and thermodynamics. DFT has proven to be a powerful tool for investigating such systems at the molecular level.[2]
Comparative Analysis of DFT Functionals for Aryl Isocyanate Reactions
The choice of the DFT functional is a critical first step in any computational study, as it directly impacts the accuracy of the predicted energetic and geometric parameters. For the reactions of aryl isocyanates, a variety of functionals have been employed, each with its own strengths and weaknesses. Below is a comparative table summarizing commonly used functionals and their typical performance for reactions involving isocyanates.
| DFT Functional | Basis Set | Key Strengths | Considerations | Typical Application |
| B3LYP | 6-311++G(d,p) | Well-balanced for a wide range of organic reactions; computationally efficient.[3][4] | May underestimate reaction barriers in some cases. | General purpose mechanism and selectivity studies.[4] |
| M06-2X | cc-pVTZ | Excellent for non-covalent interactions and thermochemistry; provides accurate barrier heights.[5] | More computationally demanding than B3LYP. | Detailed mechanistic studies, including cycloadditions.[4][5] |
| ωB97X-D3(BJ) | def2-TZVPP | Includes dispersion corrections, crucial for systems with weak interactions.[6] | Can be computationally intensive. | Accurate energy profiles, especially in condensed phases.[6] |
| r2SCAN-3c | --- | A composite method offering a good balance of accuracy and computational cost.[6] | May not be as widely benchmarked as other functionals. | High-throughput screening and initial mechanistic explorations.[6] |
Case Study 1: Nucleophilic Addition to the Isocyanate Group
A fundamental reaction of isocyanates is their addition reaction with alcohols to form urethanes.[2] The reaction of this compound with a simple alcohol like methanol serves as an excellent model for studying the influence of the dichlorinated phenyl ring on the reaction mechanism.
A plausible reaction pathway, as elucidated by DFT, involves the formation of a pre-reaction complex, followed by a transition state where the alcohol's oxygen attacks the electrophilic carbon of the isocyanate, and finally, the formation of the urethane product. The presence of a catalyst, such as a tertiary amine, can significantly lower the activation barrier by facilitating proton transfer.[2]
Experimental Protocol: DFT Calculation of the Reaction between this compound and Methanol
-
Geometry Optimization:
-
Build the initial structures of the reactants (this compound and methanol), the transition state, and the product (the corresponding urethane).
-
Perform geometry optimizations using a chosen DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).
-
-
Frequency Calculation:
-
Perform frequency calculations on the optimized structures to confirm that the reactants and products have all positive frequencies and that the transition state has a single imaginary frequency corresponding to the reaction coordinate.
-
-
Intrinsic Reaction Coordinate (IRC) Calculation:
-
Perform an IRC calculation starting from the transition state to verify that it connects the reactant and product minima.[7]
-
-
Solvation Effects:
-
Energy Profile Construction:
-
Calculate the single-point energies of the optimized structures to construct the reaction energy profile and determine the activation and reaction energies.
-
Caption: Generalized reaction pathway for urethane formation.
Case Study 2: [3+2] Cycloaddition Reactions
Aryl isocyanates can also participate in cycloaddition reactions. For instance, the reaction of an aryl isocyanate with a nitrone can lead to the formation of five-membered heterocyclic rings.[5] The regioselectivity and stereoselectivity of these reactions are often governed by subtle electronic and steric factors, which can be effectively rationalized through DFT calculations.
The mechanism of such cycloadditions can be either concerted or stepwise, and the nature of the solvent can play a decisive role.[5] DFT studies can help distinguish between these pathways by locating the relevant transition states and intermediates.
Computational Workflow for Mechanistic Studies
Caption: A typical workflow for a DFT-based mechanistic study.
The Role of Explicit vs. Implicit Solvation Models
When modeling reactions in solution, the choice between an implicit and explicit solvation model is crucial. Implicit models, such as PCM, are computationally less expensive and often sufficient for capturing the bulk solvent effects.[8] However, for reactions where specific solvent-solute interactions, such as hydrogen bonding, play a key role, an explicit solvation model (including a few solvent molecules in the calculation) may be necessary to obtain accurate results.
Conclusion
DFT studies provide invaluable insights into the reaction mechanisms of aryl isocyanates like this compound. By carefully selecting the computational methodology, researchers can obtain a detailed understanding of the factors governing reactivity, regioselectivity, and stereoselectivity. This knowledge is instrumental in the rational design of new synthetic methods and the development of novel molecules with desired properties. While no specific DFT studies on this compound were found, the principles and methodologies discussed herein, derived from studies on analogous systems, provide a robust framework for future investigations into the fascinating chemistry of this and other halogenated aryl isocyanates.
References
-
Theoretical aspects of the reactivity of isocyanides in organic chemistry - ResearchGate. Available at: [Link]
-
Current State and Perspectives of Simulation and Modeling of Aliphatic Isocyanates and Polyisocyanates - PMC - PubMed Central. Available at: [Link]
-
Notes: Reactivity of Aryl Isocyanates | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
DFT Calculations, Synthesis, and Mechanistic Studies of the Reaction of Dichlorophosphoryl Isocyanate with Hydrocarbon Azides | Request PDF - ResearchGate. Available at: [Link]
-
Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions - MDPI. Available at: [Link]
-
Current State and Perspectives of Simulation and Modeling of Aliphatic Isocyanates and Polyisocyanates - ResearchGate. Available at: [Link]
- Manufacture of 1,3-dichloro-and 1, 3, 5-trichlorobenzenes - Google Patents.
-
DFT Calculations, Synthesis, and Mechanistic Studies of the Reaction of Dichlorophosphoryl Isocyanate with Hydrocarbon Azides - OUCI. Available at: [Link]
-
Novel Isocyanide Chemistry for the Synthesis of Defined (Macro-)Molecules. Available at: [Link]
-
Computational Studies on Reactions of Some Organic Azides with C−H Bonds. Available at: [Link]
-
Computational Study of Catalytic Urethane Formation - MDPI. Available at: [Link]
-
From Humorous Post to Detailed Quantum-Chemical Study: Isocyanate Synthesis Revisited - ChemRxiv. Available at: [Link]
-
DFT based study on the mechanism of an unexpected reaction of aldehydes with 1,3-dicarbonyl compounds | Request PDF - ResearchGate. Available at: [Link]
-
Revealing Stepwise Mechanisms in Dipolar Cycloaddition Reactions: Computational Study of the Reaction between Nitrones and Isocyanates | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Investigation on N-Aryl-2-(4-sulfamoylphenyl)hydrazine-1-carbothioamide as Human Carbonic Anhydrases Inhibitors - MDPI. Available at: [Link]
-
DFT study on the reaction mechanisms and stereoselectivities of NHC-catalyzed [2 + 2] cycloaddition between arylalkylketenes and electron-deficient benzaldehydes - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Quantitative Determination of Isocyanate Concentration in Crosslinked Polyurethane Coatings. Available at: [Link]
-
Quantum Mechanical Elucidation on [3+2] cycloaddition reaction of aryl nitrile oxide with cyclopentenones | Request PDF - ResearchGate. Available at: [Link]
-
3,5-Dichlorophenyl isocyanate | C7H3Cl2NO | CID 94460 - PubChem. Available at: [Link]
-
1,3-Dichloro-5-fluorobenzene | C6H3Cl2F | CID 137002 - PubChem. Available at: [Link]
-
1,3-Dichloro-5-isocyanatobenzene - Pharmagen. Available at: [Link]
-
Theoretical Investigation of 1,2-Interchange of a Chlorine Atom and Methyl Group in 1,1-Dichloroacetone - ResearchGate. Available at: [Link]
Sources
A Comparative Kinetic Analysis of 1,3-Dichloro-5-isocyanobenzene in the Ugi Reaction: A Guide for Researchers
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules and peptidomimetics, the Ugi four-component reaction (U-4CR) stands as a cornerstone of multicomponent reaction chemistry. The choice of the isocyanide component is critical, profoundly influencing reaction kinetics and overall efficiency. This guide provides a comparative kinetic analysis of 1,3-dichloro-5-isocyanobenzene, an electron-deficient aromatic isocyanide, contextualizing its reactivity against other commonly employed isocyanides. This analysis is supported by an examination of the underlying reaction mechanism and detailed experimental protocols for kinetic studies.
The Ugi reaction, a one-pot synthesis involving an aldehyde, an amine, a carboxylic acid, and an isocyanide, offers a highly efficient route to α-acylamino amides.[1] The reaction's convergence and atom economy make it a favored tool in the generation of chemical libraries for drug discovery.[1] Central to this transformation is the nucleophilic attack of the isocyanide on the iminium ion formed from the condensation of the amine and aldehyde.[1] The electronic nature of the isocyanide plays a pivotal role in this key step, directly impacting the reaction rate.
The Influence of Isocyanide Electronics on Ugi Reaction Kinetics
The reactivity of the isocyanide in the Ugi reaction is intrinsically linked to the electron density at the isocyanide carbon. A higher electron density enhances its nucleophilicity, facilitating a more rapid attack on the iminium ion and accelerating the overall reaction. Conversely, electron-withdrawing substituents on the isocyanide decrease the nucleophilicity of the isocyanide carbon, generally leading to slower reaction rates.
This compound is characterized by the presence of two chlorine atoms, which are electron-withdrawing groups due to their inductive effect. This electronic feature is expected to reduce the nucleophilicity of the isocyanide carbon, thereby slowing down the rate of the Ugi reaction compared to unsubstituted or electron-rich aromatic isocyanides. While specific kinetic data for this compound is not extensively reported in the literature, the general trend of reduced reactivity for electron-deficient aromatic isocyanides is a well-established principle.[2] Aromatic isocyanides, in general, have been reported to be less reactive than their aliphatic counterparts in solid-phase Ugi reactions.[3]
Comparative Reactivity of Isocyanides in the Ugi Reaction
To contextualize the kinetic profile of this compound, it is instructive to compare its expected reactivity with that of other isocyanides possessing varying electronic properties. The following table provides a qualitative and semi-quantitative comparison based on established principles and reported observations in the literature.
| Isocyanide | Electronic Nature of Substituent(s) | Expected Relative Reaction Rate | Representative Yields (Illustrative) |
| tert-Butyl isocyanide | Electron-donating (alkyl group) | Very Fast | High |
| Cyclohexyl isocyanide | Electron-donating (alkyl group) | Fast | High |
| Phenyl isocyanide | Neutral | Moderate | Moderate to High |
| 4-Methoxyphenyl isocyanide | Electron-donating (methoxy group) | Fast | High |
| 4-Nitrophenyl isocyanide | Electron-withdrawing (nitro group) | Slow | Low to Moderate |
| This compound | Electron-withdrawing (dichloro) | Slow to Very Slow | Low to Moderate (predicted) |
This table is a generalized representation. Actual reaction rates and yields are highly dependent on the specific aldehyde, amine, carboxylic acid, and reaction conditions used.
The electron-donating alkyl groups of tert-butyl isocyanide and cyclohexyl isocyanide enhance the nucleophilicity of the isocyanide carbon, leading to rapid reaction rates and typically high yields. Phenyl isocyanide serves as a neutral benchmark. The methoxy group in 4-methoxyphenyl isocyanide is electron-donating through resonance, accelerating the reaction. In contrast, the potent electron-withdrawing nitro group in 4-nitrophenyl isocyanide significantly retards the reaction. Given the presence of two electron-withdrawing chlorine atoms, this compound is anticipated to exhibit reactivity on the slower end of this spectrum, comparable to or even slower than 4-nitrophenyl isocyanide.
Mechanistic Insight into the Ugi Reaction
The generally accepted mechanism of the Ugi reaction proceeds through a series of reversible steps, culminating in an irreversible Mumm rearrangement that drives the reaction to completion.[1] Understanding this pathway is crucial for interpreting kinetic data and optimizing reaction conditions.
Caption: Generalized mechanism of the Ugi four-component reaction.
The rate-determining step can vary depending on the specific reactants and conditions. However, the nucleophilic addition of the isocyanide to the iminium ion is a critical kinetic checkpoint. For electron-deficient isocyanides like this compound, this step is expected to have a higher activation energy, thus proceeding at a slower rate.
Experimental Protocol for a Comparative Kinetic Study of Isocyanides in the Ugi Reaction
To empirically determine the kinetic profile of this compound relative to other isocyanides, a standardized kinetic experiment is essential. In-situ monitoring techniques such as Nuclear Magnetic Resonance (NMR) or Fourier-Transform Infrared (FTIR) spectroscopy are well-suited for tracking the consumption of reactants and the formation of products in real-time.[2]
Objective:
To compare the reaction rates of different isocyanides (e.g., phenyl isocyanide, 4-methoxyphenyl isocyanide, 4-nitrophenyl isocyanide, and this compound) in a model Ugi reaction.
Materials:
-
Benzaldehyde (aldehyde component)
-
Benzylamine (amine component)
-
Acetic acid (carboxylic acid component)
-
Isocyanides: Phenyl isocyanide, 4-Methoxyphenyl isocyanide, 4-Nitrophenyl isocyanide, this compound
-
Deuterated methanol (CD3OD) for NMR studies
-
Internal standard for NMR (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes
-
Reaction vials
Experimental Workflow:
Sources
A Senior Application Scientist's Guide to Cross-Reactivity Analysis of 1,3-Dichloro-5-isocyanobenzene in Complex Chemical Matrices
Introduction: The Analytical Challenge of a Highly Reactive Intermediate
1,3-Dichloro-5-isocyanobenzene (CAS 34893-92-0) is an aromatic isocyanate, a class of compounds characterized by the highly reactive isocyanate functional group (-N=C=O)[1]. This reactivity makes it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and polymers like polyurethanes[2]. However, the very property that makes it synthetically useful—the electrophilicity of the isocyanate carbon—presents a formidable challenge for accurate quantification in complex matrices such as biological fluids, environmental samples, or industrial process streams[3].
These matrices are rich in endogenous nucleophiles—compounds like water, amines, alcohols, and thiols—that can react with the isocyanate group[4][5]. This "cross-reactivity" can lead to the rapid degradation of the target analyte, forming various urea, carbamate, or thiocarbamate derivatives. Consequently, direct analysis is often unfeasible, resulting in significant underestimation of the true concentration and compromising the integrity of research, safety, and quality control data.
This guide provides a comparative analysis of analytical strategies to navigate the complexities of this compound quantification. We will explore both direct and derivatization-based methodologies, offering field-proven insights into experimental design, the mitigation of interferences, and the validation of robust analytical protocols.
The Chemistry of Cross-Reactivity: A Mechanistic Overview
The core of the analytical problem lies in the nucleophilic addition to the isocyanate group[6]. The electrophilic carbon of the -N=C=O moiety is highly susceptible to attack by any compound with an active hydrogen. The general reactivity hierarchy with common nucleophiles present in complex matrices is as follows:
Primary Amines > Secondary Amines > Alcohols ≈ Water > Thiols [4]
This differential reactivity means that in a biological sample, for instance, free amine groups on proteins or small molecules will react with this compound much faster than water or alcohol groups. Understanding this is paramount to selecting an appropriate analytical strategy. The goal is to either measure the analyte directly before it can react or to control the reaction by introducing a derivatizing agent that reacts quantitatively and much faster than any matrix component.
Caption: Logical diagram of the cross-reactivity challenge and the derivatization solution.
Comparative Analysis of Analytical Methodologies
The choice of analytical technique hinges on the required sensitivity, selectivity, and the nature of the sample matrix. We compare the most common approaches below.
| Methodology | Principle | Pros | Cons | Best For |
| Direct FT-IR Spectroscopy | Measures the characteristic vibrational stretch of the -N=C=O group (~2250-2275 cm⁻¹)[7]. | Fast, non-destructive, no derivatization required. | Low sensitivity (typically >0.1 wt%), high potential for spectral overlap and matrix interference[7]. | Process monitoring, analysis of high-concentration formulations or pure substances. |
| GC-MS (after Derivatization) | Separation of the thermally stable, volatile derivative by Gas Chromatography, with detection by Mass Spectrometry. | High chromatographic resolution, excellent for separating isomers. | Requires a derivatizing agent that yields a thermally stable and volatile product. Not suitable for thermally labile derivatives. | Analysis in less complex, non-aqueous matrices where analytes are volatile. |
| LC-MS/MS (after Derivatization) | Separation of a stable derivative by Liquid Chromatography, with highly selective and sensitive detection by tandem Mass Spectrometry. | Gold standard for trace analysis. High sensitivity and selectivity, applicable to a wide range of derivatives, minimal sample volatility required[8][9]. | Requires extensive method development, potential for matrix effects (ion suppression/enhancement)[10]. | Trace-level quantification in highly complex matrices like plasma, urine, and environmental extracts[11]. |
The Cornerstone of Accurate Analysis: Derivatization
For trace-level analysis in complex matrices, derivatization is not merely an option but a necessity. The ideal derivatizing agent reacts with the isocyanate group rapidly and completely, outcompeting endogenous nucleophiles to form a single, stable product that is easily detectable[12].
| Derivatizing Agent | Abbreviation | Reaction Product | Advantages | Considerations |
| Di-n-butylamine | DBA | Substituted Urea | Forms very stable derivatives. Widely used in air sampling methods. Good chromatographic properties[8][13]. | Requires LC-MS for high sensitivity as it lacks a strong chromophore. |
| 1-(2-Pyridyl)piperazine | 1,2-PP | Substituted Urea | Derivatives have good UV absorbance and are suitable for HPLC-UV analysis. Established in OSHA methods[12][14]. | Can have co-elution issues with certain isocyanates, may require MS detection for confirmation[14]. |
| 1-(2-Methoxyphenyl)piperazine | MOPP | Substituted Urea | Used in established methods (MDHS 25). Allows for HPLC with UV and electrochemical detection[15]. | As with 1,2-PP, selectivity can be a concern without MS. |
| 1-(9-Anthracenylmethyl)piperazine | MAP | Substituted Urea | Forms highly fluorescent derivatives, enabling extremely sensitive detection with HPLC-Fluorescence[16]. | Reagent can be expensive. Potential for background fluorescence from the matrix. |
Recommendation: For most applications in drug development and biological monitoring, a derivatization strategy using Di-n-butylamine (DBA) followed by LC-MS/MS analysis offers the best combination of reaction efficiency, derivative stability, and analytical selectivity to overcome cross-reactivity challenges.
Experimental Workflow & Protocols
A robust analytical method is a self-validating system. The following workflow illustrates the critical steps from sample receipt to final data, ensuring accuracy and reproducibility.
Caption: Standard experimental workflow for the analysis of this compound.
Protocol 1: Sample Preparation and Derivatization from Human Plasma
This protocol is a representative example and must be fully validated for each specific application.
-
Aliquot and Spike: In a 2 mL polypropylene tube, add 100 µL of human plasma. Spike with an internal standard (e.g., a deuterated analog of the DBA derivative) to correct for matrix effects and procedural losses.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins. Vortex vigorously for 30 seconds.
-
Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new 2 mL tube, avoiding the protein pellet.
-
Derivatization: Add 50 µL of 10 mM Di-n-butylamine (DBA) in acetonitrile. Vortex for 10 seconds.
-
Reaction Incubation: Incubate the mixture at 60°C for 30 minutes to ensure complete derivatization.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex to dissolve and transfer to an autosampler vial for analysis.
Protocol 2: LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
0.0-0.5 min: 5% B
-
0.5-3.0 min: Ramp from 5% to 95% B
-
3.0-4.0 min: Hold at 95% B
-
4.0-4.1 min: Return to 5% B
-
4.1-5.0 min: Equilibrate at 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS/MS Detection: Operate in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for the this compound-DBA derivative and the internal standard must be optimized.
Method Validation: Ensuring Trustworthy Data
To ensure the method is fit for its intended purpose, a thorough validation according to regulatory guidelines (e.g., ICH Q2(R2), FDA guidance) is mandatory[17][18]. The core of this validation, especially for a cross-reactivity assessment, is specificity and selectivity .
Specificity/Selectivity Study: The analytical procedure must be able to unequivocally assess the analyte in the presence of components that may be expected to be present, including matrix components and potential cross-reactants[17].
-
Matrix Blanks: Analyze at least six different sources of blank matrix (e.g., plasma from six different individuals) to ensure no endogenous components interfere with the detection of the analyte or internal standard at their respective retention times.
-
Cross-Reactivity Challenge: Fortify the blank matrix with high concentrations of structurally related compounds or common nucleophiles found in the matrix (e.g., primary amines like aniline, alcohols like benzyl alcohol). The analysis should demonstrate no significant impact on the quantification of the target analyte, proving the derivatization step effectively neutralizes potential interferences.
The validation should also include assessments of linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and stability of the analyte in the matrix and the derivative in processed samples[18][19][20].
Conclusion
The analysis of this compound in complex matrices is a significant challenge due to its inherent reactivity. Direct measurement techniques like FT-IR are suitable only for high-concentration applications. For sensitive and reliable trace-level quantification, a strategy involving rapid and quantitative derivatization is essential to mitigate cross-reactivity with matrix components. The combination of derivatization with Di-n-butylamine (DBA) followed by the highly selective and sensitive LC-MS/MS technique provides a robust and defensible methodology. A rigorous, well-documented validation that specifically challenges the method's selectivity against potential cross-reactants is the ultimate key to generating trustworthy and accurate data for researchers, scientists, and drug development professionals.
References
- Analysis of Isocyanates Liquid Chromatography - Diode Array/MSD. U.S. Environmental Protection Agency.
- Isocyanates and Amines - Sampling and Analytical Procedures. Diva-Portal.org.
- Analysis of Isocyanates Using the ASSET™ EZ4-NCO Dry Sampler. The Analytical Scientist.
- Measurement of the potential exposure to isocyanates monomers and oligomers during spray painting. YouTube.
- Simple Collection and 5-Minute UHPLC Assay for 11 Isocyanates.
- Analysis of Isocyanates with LC-MS/MS. ASTM Digital Library.
- FT-IR spectrum of (a) isocyanate-terminated polyurethane prepolymer and (b) N-methylaniline-blocked polyisocyanate.
- ISOCYANATES, TOTAL (MAP) 5525. Centers for Disease Control and Prevention (CDC).
- Guidelines for single-laboratory validation of analytical methods for trace-level concentrations of organic chemicals.
- Cross-reactivity studies of isopropyl isocyanate with other functional groups. BenchChem.
- Challenges in the Analytical Preparation of a Biological Matrix in Analyses of Endocrine-Disrupting Bisphenols. MDPI.
- Reactivity of organic isocyanates with nucleophilic compounds: Amines; Alcohols; Thiols; Oximes; And phenols in dilute organic solutions.
- Quantification with the Pearl FTIR accessory. Specac Ltd.
- Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices.
- Q2(R2) Validation of Analytical Procedures. U.S.
- Isocyanate derivatizing agent and methods of production and use.
- 1,3-DICHLORO-5-ISOCYANATOBENZENE | CAS 34893-92-0.
- Overcoming the challenges of "difficult to analyse" compounds and m
- Validation of Analytical Methods: A Review. Gavin Publishers.
- Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. PMC - NIH.
- Detection techniques for air-borne isocyanates based on fluorescent deriv
- 1,3-Dicyanobenzene | 626-17-5. ChemicalBook.
- Addition of a nucleophile (:Nu) to the isocyanate group.
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 1,3-Dichloro-5-isocyanobenzene
As laboratory professionals dedicated to innovation and discovery, our commitment to safety is paramount. The responsible management of chemical waste is a critical component of ensuring a safe research environment and protecting our ecosystem. This guide provides a detailed protocol for the proper disposal of 1,3-Dichloro-5-isocyanobenzene (CAS No: 34893-92-0), a reactive isocyanate intermediate commonly used in the synthesis of herbicides and pharmaceuticals.
The isocyanate functional group (-N=C=O) makes this compound highly reactive, particularly with nucleophiles such as water, amines, and alcohols. This reactivity, while useful in synthesis, presents significant hazards, including the potential for respiratory sensitization, severe skin and eye damage, and violent reactions if handled improperly.[1][2][3] Therefore, adherence to strict disposal protocols is not merely a regulatory requirement but a cornerstone of responsible chemical stewardship.
I. Hazard Profile and Core Safety Principles
This compound is classified as a corrosive material that can cause severe skin burns and eye damage.[1][2] Inhalation of its vapors or mists should be avoided, and it may be harmful if swallowed.[1] The primary directive for managing this chemical is to prevent all direct contact and uncontrolled release into the environment.
| Property | Value | Source |
| CAS Number | 34893-92-0 | [4] |
| Molecular Formula | C7H3Cl2NO | [4] |
| Molecular Weight | 188.01 g/mol | [4] |
| Appearance | White to light brown solid | |
| Melting Point | 29 - 35°C | |
| Boiling Point | 243°C | |
| Flash Point | 110°C | |
| Hazards | Causes severe skin burns and eye damage, respiratory sensitization | [1][2][3] |
The Causality Behind Isocyanate Reactivity: The carbon atom in the isocyanate group is highly electrophilic, making it susceptible to attack by nucleophiles. Reaction with water, for instance, leads to the formation of an unstable carbamic acid, which then decomposes to an amine and carbon dioxide gas.[5] This gas evolution can cause a dangerous pressure buildup if it occurs in a sealed container.[5][6] This fundamental reactivity dictates the stringent segregation and handling procedures outlined below.
II. Decision Workflow for Proper Disposal
The selection of an appropriate disposal pathway depends on the nature and volume of the waste. The following workflow provides a logical framework for decision-making.
Caption: Workflow for the safe segregation and disposal of this compound waste.
III. Step-by-Step Disposal Protocol
This protocol is a self-validating system designed to minimize risk at every stage. Deviation from these steps is not recommended.
A. Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure a complete PPE ensemble is worn. The National Institute for Occupational Safety and Health (NIOSH) emphasizes that both respiratory and dermal exposures can lead to sensitization.[3]
-
Hand Protection: Chemical-impermeable gloves (e.g., Butyl rubber, Nitrile). Always inspect gloves before use and use proper removal technique.[7]
-
Eye/Face Protection: Safety goggles and a face shield are mandatory to protect against splashes.[2]
-
Respiratory Protection: Use in a certified chemical fume hood. For spill cleanup or where ventilation is inadequate, a NIOSH-approved supplied-air respirator is necessary. Air-purifying respirators with organic vapor cartridges may not provide adequate protection and should only be used under a strict cartridge change-out schedule established by a qualified person.[3][8]
-
Skin and Body Protection: A lab coat or chemical-resistant apron is required. For larger quantities or spill cleanup, disposable coveralls are recommended.
B. Waste Collection and Segregation
-
Waste Determination: The generator of the waste is legally responsible for determining if it is hazardous.[9] Any unused this compound or materials contaminated with it must be treated as hazardous waste.
-
Use a Designated Container: Collect all waste streams (solid and liquid) containing this chemical in a dedicated, compatible, and leak-proof container. High-density polyethylene (HDPE) or glass containers are appropriate.
-
Critical Segregation: Isocyanates are incompatible with many common chemical groups.[2][10] Store isocyanate waste separately from:
-
Labeling: The container must be clearly and securely labeled. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
A clear indication of the hazards (e.g., "Corrosive," "Reactive," "Respiratory Sensitizer")
-
C. On-Site Storage and Final Disposal
-
Storage: Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.[1][7] The storage area should be cool and dry to prevent unwanted reactions.[5]
-
Professional Disposal: The required method of disposal is through a licensed environmental services contractor.[6][11][7] Do not attempt to dispose of this chemical down the drain or in regular trash.[11][7]
-
Approved Method: The standard and approved disposal method is controlled incineration in a facility equipped with flue gas scrubbing technology to neutralize harmful decomposition products like hydrogen chloride gas.[1][11]
IV. Emergency Procedures: Spill Management
Accidental spills require immediate and deliberate action to mitigate exposure and environmental contamination.
-
Evacuate and Secure: Immediately evacuate all non-essential personnel from the spill area. Restrict access and ensure the area is well-ventilated (e.g., increase fume hood sash height if safe to do so).[7]
-
Don PPE: Before re-entering, don the full PPE ensemble described in Section III-A, including appropriate respiratory protection.
-
Containment: Cover the spill with a dry, inert absorbent material such as sand, dry sawdust, or vermiculite.[1][6] Do not use water.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into an open-top container.[6]
-
Decontamination (Optional, for residual amounts): After bulk cleanup, the area can be decontaminated with a specially prepared solution. A common formulation is a mixture of 5-10% sodium carbonate, 0.2% liquid detergent, and 90-95% water.[6] Apply the solution, let it react for at least 10 minutes, and then absorb and collect the residue as hazardous waste.
-
Containerization of Spill Debris: Place all contaminated materials (absorbent, gloves, etc.) into the hazardous waste container. Crucially, do not seal the container tightly immediately after cleanup, as the reaction with any residual moisture or decontamination solution can produce CO2 gas, leading to container pressurization and potential rupture.[5][6] Leave the container vented in a fume hood for 24-48 hours before sealing it for final pickup.
-
Reporting: Report the spill to your institution's Environmental Health & Safety (EHS) department immediately.
By understanding the chemical principles behind the hazards of this compound and adhering to these validated procedures, researchers can ensure its safe handling and disposal, upholding the highest standards of laboratory safety and environmental responsibility.
References
- XiXisys.
- Fisher Scientific.
- Fisher Scientific.Safety Data Sheet: 1,3-Dichloro-5-(chloromethyl)benzene.
- Pharmagen.
- Sigma-Aldrich.
- Centers for Disease Control and Prevention (NIOSH).
- Centers for Disease Control and Prevention (NIOSH).Methyl isocyanate - NIOSH Pocket Guide to Chemical Hazards.
- Government of Canada.
- Institut de recherche Robert-Sauvé en santé et en sécurité du travail (IRSST).
- BenchChem.
- Fisher Scientific.
- Matrix Fine Chemicals.
- U.S. Environmental Protection Agency (EPA).
- Foam Supplies, Inc.
- Nipissing University.
- Actsafe Safety Association.
- American Chemistry Council.
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- 11. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1,3-Dichloro-5-isocyanobenzene
Navigating the complexities of highly reactive and toxic chemicals is a daily reality in advanced research and drug development. 1,3-Dichloro-5-isocyanobenzene presents a dual-threat profile, combining the potent sensitizing effects of an isocyanate with the systemic and environmental hazards of a chlorinated aromatic compound. This guide moves beyond a simple checklist, providing a procedural and logical framework for personal protective equipment (PPE) selection, use, and disposal, ensuring that every step is a self-validating system of safety.
Hazard Analysis: The Causality Behind a Multi-Layered Defense
Understanding the specific toxicological threats of this compound is paramount to selecting appropriate PPE. The molecule's reactivity is dictated by two key components:
-
The Isocyanate Group (-NCO): This functional group is highly reactive and the primary driver of acute health risks. Isocyanates are potent respiratory and skin sensitizers.[1] Initial exposure can cause irritation of the skin, mucous membranes, and respiratory tract, leading to symptoms like chest tightness and difficulty breathing.[1] Crucially, subsequent exposures, even at minuscule concentrations, can trigger severe, asthma-like reactions in sensitized individuals. This sensitization can be permanent.
-
The Dichlorinated Benzene Ring: As a chlorinated aromatic compound, this part of the molecule poses risks of skin absorption and potential systemic toxicity.[2] These compounds can defat the skin, leading to dermatitis, and their persistence necessitates stringent environmental controls for disposal.[2][3]
Therefore, our PPE strategy is not merely to prevent contact but to create an impermeable barrier against a chemical that is hazardous upon inhalation, skin contact, and eye contact.[4]
Core Protective Measures: An Integrated System
The selection of PPE must be approached as an integrated system where each component complements the others to provide total protection. Personal protective equipment should always be used in conjunction with primary engineering controls, such as a certified chemical fume hood.[5]
Respiratory Protection: The First Line of Defense
Due to the severe inhalation hazard and sensitizing nature of isocyanates, respiratory protection is non-negotiable.[4][6]
-
Primary Control: All handling of this compound must be performed within a properly functioning and certified chemical fume hood.[2]
-
Secondary Control (Required PPE): For any procedure with the potential for aerosol generation or exposure outside a fume hood (e.g., spill cleanup), respiratory protection is mandatory.
-
Supplied-Air Respirators (SARs): These provide the highest level of protection and are recommended for high-exposure scenarios or emergency situations.[7]
-
Air-Purifying Respirators (APRs): A full-face APR with an organic vapor cartridge and a P100 particulate pre-filter may be used.[8] However, isocyanates have poor warning properties (i.e., they cannot be smelled at or below the exposure limit), meaning a user cannot detect cartridge breakthrough. Therefore, if an APR is used, a strict cartridge change-out schedule must be implemented in accordance with OSHA standards (29 CFR 1910.134).[7][9]
-
Hand Protection: Preventing Dermal Absorption
Because this compound is harmful on contact with skin and can be absorbed, selecting the correct glove material is critical.[4] Latex gloves are not suitable and offer no protection.
| Glove Material | Recommendation | Rationale |
| Butyl Rubber | Excellent | High resistance to isocyanates and chlorinated compounds.[10] |
| Nitrile Rubber | Good | Suitable for incidental splash protection, but should be replaced immediately upon contact.[8][10] |
| Neoprene | Good | Offers good resistance for many chemical classes.[10] |
| Latex | Not Recommended | Provides poor chemical resistance to this class of compounds. |
Protocol: Always double-glove to provide an extra layer of protection and to allow for a safer doffing procedure. Inspect gloves for any signs of degradation or puncture before each use.
Eye and Face Protection: Shielding Against Splashes
Direct contact with isocyanates can cause severe eye irritation.[1][7]
-
Minimum Requirement: Chemical splash goggles are mandatory at all times.
-
Enhanced Protection: When handling larger quantities (>50 mL) or performing operations with a significant splash risk, a full-face shield must be worn in addition to chemical splash goggles. If a full-face respirator is used, it serves as primary eye and face protection.
Body Protection: An Impermeable Barrier
A standard cotton lab coat is insufficient as it can absorb chemicals and hold them against the skin.
-
Required: A disposable, chemical-resistant coverall or suit is necessary to prevent skin contact.[8] Garments made of microporous film fabrics offer excellent protection against liquid splashes and particulates.[5]
-
Footwear: Closed-toe shoes are a baseline requirement. For larger-scale work, chemically resistant boots or disposable boot covers should be worn over shoes.
Operational Protocol: A Step-by-Step Guide to Safety
This protocol outlines the procedural steps for safely handling this compound, from preparation to disposal.
Experimental Workflow and PPE Sequencing
The following diagram illustrates the critical workflow for donning and doffing PPE. The sequence is designed to minimize the risk of cross-contamination.
Caption: PPE Donning and Doffing Workflow Diagram.
Step-by-Step Methodology
-
Preparation:
-
Ensure a chemical spill kit and emergency eyewash/shower are accessible.
-
Verify the certification of the chemical fume hood.
-
Lay down a chemical-absorbent liner on the work surface inside the hood.
-
Prepare all necessary reagents and equipment before handling the compound.
-
-
PPE Donning:
-
Follow the sequence outlined in the diagram above in a designated clean area. Ensure outer gloves are pulled over the cuffs of the coverall.
-
-
Chemical Handling:
-
PPE Doffing:
-
This is a critical step to prevent exposure. Follow the doffing sequence in the diagram precisely.
-
The outer gloves, which are considered grossly contaminated, are removed first.
-
The coverall should be rolled down and away from the body to contain the contaminant on the inside.
-
The respirator is removed last, after leaving the immediate work area, to protect against any lingering airborne contaminants.
-
-
Disposal Plan:
-
All disposable PPE (gloves, coveralls) is considered hazardous waste and must be disposed of accordingly.[3][6]
-
Place all contaminated items into a designated, sealed, and clearly labeled hazardous waste container.[2]
-
Empty chemical containers must also be disposed of as hazardous waste.[11]
-
Do not attempt to clean and reuse disposable PPE.
-
Emergency Procedures
In the event of an exposure or spill, immediate action is critical.
-
Skin Contact: Immediately remove all contaminated clothing.[4] Flush the affected skin with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]
-
Inhalation: Move the affected person to fresh air and keep them comfortable for breathing. If breathing is difficult or if respiratory symptoms develop, call for emergency medical help immediately.[4][6]
-
Spill Cleanup:
-
Evacuate all non-essential personnel and ensure the area is well-ventilated.
-
Wearing the full PPE ensemble described above (including respiratory protection), contain the spill with a non-combustible absorbent material like sand or vermiculite.[11]
-
Carefully collect the absorbed material into a hazardous waste container.
-
Decontaminate the area with an appropriate solution. For isocyanates, a neutralization solution can be prepared, but this should be done according to your institution's specific safety protocols.
-
All materials used for cleanup are considered hazardous waste.[9]
-
By adhering to this comprehensive guide, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their work.
References
- Composites One. Personal Protective Equipment: Helping to Reduce Isocyanate Exposure.
- Government of Canada. Isocyanates: Control measures guideline. (2022-09-09).
- Oregon Occupational Safety and Health. Isocyanates.
- Sysco Environmental. What PPE is required when working with isocyanates?.
- Lakeland Industries. 5 Ways to Protect Yourself From Isocyanate Exposure.
- Occupational Safety and Health Administration (OSHA). Isocyanates - Standards.
- Occupational Safety and Health Administration (OSHA). Isocyanates - Overview.
- BHHC Safety Center. Isocyanate Exposure, Reaction and Protection – Quick Tips.
- Fisher Scientific. SAFETY DATA SHEET: 1,3-Dichlorobenzene. (2009-09-22).
- Akzo Nobel. Safety Data Sheet.
- XiXisys.com. GHS 11 (Rev.11) SDS: 1,3-dichloro-5-isocyanatobenzene.
- Fisher Scientific. SAFETY DATA SHEET: 3,5-Dichlorophenyl isocyanate.
- Sigma-Aldrich. SAFETY DATA SHEET. (2025-11-06).
- Covestro. SAFETY DATA SHEET.
- California Department of Public Health. Isocyanates: Working Safely. (May 2014).
- BenchChem. An In-depth Technical Guide to the Safety and Handling of Chlorinated Aromatic Compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
